molecular formula C9H12N2OS B1276826 2-(Benzylthio)acetohydrazide CAS No. 85677-87-8

2-(Benzylthio)acetohydrazide

Cat. No.: B1276826
CAS No.: 85677-87-8
M. Wt: 196.27 g/mol
InChI Key: SZTZPVACZQKSJN-UHFFFAOYSA-N
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Description

2-(Benzylthio)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTZPVACZQKSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(Benzylthio)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Benzylthio)acetohydrazide, a molecule with potential applications in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, detailed experimental protocols, and a summary of expected characterization data based on analogous compounds. The synthesis involves the S-alkylation of benzyl mercaptan with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester. This guide is intended to be a valuable resource for researchers engaged in the synthesis and exploration of novel hydrazide derivatives.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2-(Benzylthio)acetate: This step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the sulfur atom of benzyl mercaptan. The reaction is typically carried out in the presence of a base to deprotonate the thiol, enhancing its nucleophilicity.

  • Step 2: Synthesis of this compound: The ethyl ester intermediate is then converted to the desired acetohydrazide derivative through reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine displaces the ethoxy group.

A logical workflow for the synthesis is presented below.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Benzyl Mercaptan Benzyl Mercaptan Reaction1 S-Alkylation Benzyl Mercaptan->Reaction1 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction1 Base Base Base->Reaction1 Ethyl 2-(Benzylthio)acetate Ethyl 2-(Benzylthio)acetate Reaction1->Ethyl 2-(Benzylthio)acetate Reaction2 Nucleophilic Acyl Substitution Ethyl 2-(Benzylthio)acetate->Reaction2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds.[1][2][3][4]

Synthesis of Ethyl 2-(Benzylthio)acetate (Intermediate)

Materials:

  • Benzyl mercaptan

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Absolute ethanol or Acetone

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl mercaptan (1.0 eq) in absolute ethanol or acetone.

  • Add anhydrous potassium carbonate (1.2 eq) or triethylamine (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

  • To this stirring mixture, add ethyl chloroacetate (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Pour the residue into ice-cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(benzylthio)acetate, which can be used in the next step without further purification or purified by vacuum distillation.

Synthesis of this compound (Final Product)

Materials:

  • Ethyl 2-(benzylthio)acetate

  • Hydrazine hydrate (80-99%)

  • Absolute ethanol or Methanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(benzylthio)acetate (1.0 eq) in absolute ethanol or methanol.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.

Characterization Data

Parameter Expected/Analogous Data Reference Compound/Note
Melting Point (°C) Not reportedFor 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide: 192-194 °C[3]
Appearance White to off-white solidGeneral observation for similar hydrazides.
¹H NMR (ppm) δ 7.2-7.4 (m, 5H, Ar-H) , δ 4.0-4.2 (s, 2H, -S-CH₂-Ar) , δ 3.2-3.4 (s, 2H, -CH₂-C=O) , δ 4.5-5.0 (br s, 2H, -NH₂) , δ 8.5-9.5 (br s, 1H, -NH-) Predicted shifts based on the structure and data from analogous compounds.[2] The exact positions of NH and NH₂ protons are solvent-dependent and may exchange with D₂O.
¹³C NMR (ppm) δ 168-172 (C=O) , δ 137-139 (Ar-C, quat.) , δ 128-130 (Ar-CH) , δ 127-128 (Ar-CH) , δ 35-40 (-S-CH₂-Ar) , δ 30-35 (-CH₂-C=O) Predicted shifts based on the structure and known ranges for these functional groups.
IR (cm⁻¹) 3200-3400 (N-H stretch, NH & NH₂) , 3000-3100 (Ar C-H stretch) , 2900-3000 (Aliphatic C-H stretch) , 1640-1680 (C=O stretch, Amide I) , 1500-1600 (N-H bend, Amide II) Characteristic peaks for acetohydrazide derivatives.[1][3]
Mass Spec. (m/z) [M+H]⁺ at 197.07 Calculated for C₉H₁₃N₂OS⁺.

Logical Relationships in Characterization

The characterization of the synthesized compound follows a logical progression to confirm its identity and purity.

Characterization_Logic Synthesized Product Synthesized Product Purification Recrystallization/ Chromatography Synthesized Product->Purification Purity Assessment TLC, Melting Point Purification->Purity Assessment Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation Spectroscopic Techniques IR, NMR, Mass Spec. Structural Elucidation->Spectroscopic Techniques Data Analysis Data Analysis Spectroscopic Techniques->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established chemical transformations. While a complete set of experimental data for the target molecule is not available in a single source, the provided protocols and predicted characterization data, based on closely related analogs, offer a solid foundation for researchers to successfully synthesize and identify this compound. This information is intended to facilitate further research into the potential applications of this compound in various fields, particularly in drug discovery and development.

References

Physicochemical Properties of 2-(Benzylthio)acetohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylthio)acetohydrazide is a molecule of significant interest in medicinal chemistry, incorporating a thioether linkage and a hydrazide functional group, both of which are prevalent in various biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a compilation of its structural and chemical data, detailed experimental protocols for its synthesis and the determination of its key physicochemical parameters, and a discussion of potential biological mechanisms of action based on related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. Due to the limited availability of direct experimental data in peer-reviewed literature, some values are predicted based on computational models and data from closely related analogs.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource/Method
Chemical Structure Chemical structure of this compound-
Molecular Formula C₉H₁₂N₂OS[1]
Molecular Weight 196.27 g/mol [1]
Melting Point Not Experimentally Determined (Predicted: Solid at room temp.)[2]
Boiling Point Predicted: ~395 °CBased on[3]
pKa (acidic) Predicted: ~12.3Based on[3]
logP (octanol/water) Predicted: ~1.2Based on[4]
Aqueous Solubility Predicted: Sparingly Soluble[5]
Appearance Not specified (likely a solid)-

Note: Predicted values are estimations and should be confirmed experimentally.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

The synthesis is typically a two-step process, starting from the formation of an intermediate ester, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

  • Reactants: Benzyl mercaptan, ethyl chloroacetate, and a base (e.g., sodium hydroxide or potassium carbonate).

  • Procedure:

    • In a round-bottom flask, dissolve benzyl mercaptan (1 equivalent) in a suitable solvent such as ethanol or toluene.[6]

    • Add a base like sodium hydroxide (1 equivalent) to the solution and stir to form the sodium thiolate salt.

    • Slowly add ethyl chloroacetate (1 equivalent) to the reaction mixture.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

    • After completion, cool the mixture, filter off any salts, and remove the solvent under reduced pressure.

    • The crude ethyl 2-(benzylthio)acetate can be purified by column chromatography.[6]

Step 2: Synthesis of this compound

  • Reactants: Ethyl 2-(benzylthio)acetate and hydrazine hydrate.

  • Procedure:

    • Dissolve the purified ethyl 2-(benzylthio)acetate (1 equivalent) in a suitable solvent like ethanol.[8]

    • Add an excess of hydrazine hydrate (e.g., 1.5-2 equivalents) to the solution.[8]

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

    • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazinolysis Benzyl Mercaptan Benzyl Mercaptan Reflux in Ethanol Reflux in Ethanol Benzyl Mercaptan->Reflux in Ethanol Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reflux in Ethanol Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reflux in Ethanol Ethyl 2-(benzylthio)acetate Ethyl 2-(benzylthio)acetate Reflux in Ethanol->Ethyl 2-(benzylthio)acetate Nucleophilic Substitution Reflux in Ethanol 2 Reflux in Ethanol Ethyl 2-(benzylthio)acetate->Reflux in Ethanol 2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux in Ethanol 2 This compound This compound Reflux in Ethanol 2->this compound Nucleophilic Acyl Substitution G cluster_0 Potential Antibacterial/Antifungal Mechanisms This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Lipophilic interaction Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Hydrazide/Thioether activity Virulence Factor Interference Virulence Factor Interference This compound->Virulence Factor Interference Thioether activity Cell Death / Growth Inhibition Cell Death / Growth Inhibition Membrane Disruption->Cell Death / Growth Inhibition Enzyme Inhibition->Cell Death / Growth Inhibition Virulence Factor Interference->Cell Death / Growth Inhibition

References

2-(Benzylthio)acetohydrazide: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic synthesis of these scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among the myriad of starting materials, 2-(benzylthio)acetohydrazide has emerged as a particularly valuable and versatile precursor. Its unique molecular architecture, featuring a reactive hydrazide moiety, an active methylene group, and a flexible benzylthio side chain, provides multiple reaction sites for cyclization and derivatization. This guide details the synthesis of this compound and its application in constructing key heterocyclic systems, including thiadiazoles, triazoles, and pyrazoles, which are known to exhibit a wide range of biological activities.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically a straightforward two-step process. It begins with the S-alkylation of a thiol with an alpha-halo ester, followed by hydrazinolysis of the resulting ester intermediate. A common route involves the reaction of a mercaptan with ethyl chloroacetate, followed by treatment with hydrazine hydrate.[1][2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

  • To a solution of the starting mercaptan (e.g., 2-mercaptobenzothiazole, 0.01 mol) in a suitable solvent like absolute ethanol (50 ml) or DMF (45 ml), add a base such as anhydrous potassium carbonate (0.01 mol) or triethylamine (6 ml).[1][2]

  • Stir the mixture for approximately 20-30 minutes at room temperature.

  • Gradually add ethyl chloroacetate (0.01 mol).

  • Reflux the reaction mixture for 6 to 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

  • After completion, cool the mixture and pour it over crushed ice. If necessary, neutralize with a weak base like sodium bicarbonate.

  • Extract the product with a suitable organic solvent. The resulting ester can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude or purified ethyl 2-(benzylthio)acetate (0.01 mol) in a solvent such as absolute ethanol or methanol (25-30 ml).[1][2]

  • Add hydrazine hydrate (99%, 0.015 to 0.02 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4 to 24 hours.[1][2]

  • Upon completion, the product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide.

Synthesis Workflow

G start Starting Mercaptan (e.g., 2-Mercaptobenzothiazole) ester Intermediate Ester (Ethyl 2-(arylthio)acetate) start->ester S-Alkylation (Reflux, 6-14h) reagent1 Ethyl Chloroacetate + Base (K₂CO₃ or Et₃N) reagent1->ester product 2-(Arylthio)acetohydrazide ester->product Hydrazinolysis (RT, 4-24h) reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->product

Caption: Workflow for the synthesis of 2-(Arylthio)acetohydrazide precursor.

Precursor Synthesis Data
Starting MaterialProductYield (%)M.p. (°C)Reference
2-Mercaptobenzothiazole2-(Benzothiazol-2-ylthio)acetohydrazide77176-178[3]
2-MercaptobenzothiazoleEthyl 2-(benzo[d]thiazol-2-ylthio)acetate87(Oil)[1]

Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of acid hydrazides with carbon disulfide in a basic medium is a classical and efficient method for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiol. The this compound precursor readily undergoes this cyclization to form a benzylthiomethyl-substituted thiadiazole, a valuable intermediate for further functionalization.

Experimental Protocol
  • Dissolve this compound (0.01 mol) in absolute ethanol.

  • Add potassium hydroxide (0.01 mol) to the solution and stir until it dissolves.

  • Add carbon disulfide (CS₂) (0.012 mol) dropwise while keeping the mixture cool in an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

  • Cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the residue into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-((benzylthio)methyl)-1,3,4-thiadiazole-2-thiol.

Synthesis Workflow

G precursor This compound intermediate Potassium dithiocarbazate (Intermediate) precursor->intermediate Nucleophilic Addition reagents 1. KOH, Ethanol 2. Carbon Disulfide (CS₂) reagents->intermediate product 5-((Benzylthio)methyl)- 1,3,4-thiadiazole-2-thiol intermediate->product Intramolecular Cyclization + Dehydration (Reflux)

Caption: Synthesis of 1,3,4-Thiadiazoles from this compound.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles readily accessible from this compound. One common pathway involves the conversion of the hydrazide to an oxadiazole intermediate, which is then reacted with hydrazine to form the triazole ring.[4] Alternatively, the intermediate formed from the reaction with CS₂ can be treated with hydrazine hydrate to yield an aminomercaptotriazole.[5]

Experimental Protocol (via Dithiocarbazate Intermediate)
  • Prepare the potassium dithiocarbazate intermediate as described in the 1,3,4-thiadiazole synthesis (Steps 1-4).

  • To the stirred reaction mixture containing the intermediate, add hydrazine hydrate (0.02 mol).

  • Reflux the mixture for 8-10 hours, during which the color of the solution may change and H₂S gas is evolved.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield pure 4-amino-5-((benzylthio)methyl)-4H-1,2,4-triazole-3-thiol.

Synthesis Workflow

G precursor This compound intermediate Potassium dithiocarbazate (Intermediate) precursor->intermediate reagents1 1. KOH 2. CS₂ reagents1->intermediate product 4-Amino-5-((benzylthio)methyl)- 4H-1,2,4-triazole-3-thiol intermediate->product Cyclization (Reflux) reagents2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagents2->product

Caption: Synthesis of 1,2,4-Triazoles from this compound.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis and related condensations provide a direct route to pyrazole derivatives.[6] This involves the reaction of a hydrazine (in this case, this compound) with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via condensation followed by intramolecular cyclization.

Experimental Protocol
  • To a solution of this compound (0.01 mol) in absolute ethanol (30 ml), add the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate, 0.01 mol).

  • Add a few drops of a catalyst, such as glacial acetic acid.[3]

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, concentrate the solution by evaporating the solvent under reduced pressure.

  • Cool the residue in an ice bath to induce crystallization.

  • Filter the resulting solid product, wash with a small amount of cold ethanol, and recrystallize to obtain the pure pyrazole derivative.[3][7]

Quantitative Data for Pyrazole Synthesis
Hydrazide Precursor1,3-Dicarbonyl ReagentProductYield (%)M.p. (°C)Reference
2-(Benzothiazol-2-ylthio)acetohydrazideBenzaldehydeN'-benzylidene-2-(benzo[d]thiazol-2-ylthio)acetohydrazide63141-143[3]
4-Hydrazino-2-benzylthiopyrimidineAcetylacetone1-(2-benzylthiopyrimidin-4-yl)-3,5-dimethylpyrazole45-75-[7]
4-Hydrazino-2-benzylthiopyrimidineEthyl acetoacetate1-(2-benzylthiopyrimidin-4-yl)-3-methylpyrazolin-5-one45-75-[7]

Synthesis Workflow

G precursor This compound intermediate Hydrazone Intermediate precursor->intermediate Condensation (Acid Catalyst) reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization (Reflux)

Caption: Knorr-type synthesis of Pyrazoles from this compound.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest to drug development professionals due to their established biological activities.

  • Antimicrobial Activity: Many thiadiazole, triazole, and pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][8][9] Some newly synthesized compounds have shown bioactivity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi like Candida.[1][10]

  • Antitumor Activity: Certain heterocyclic systems derived from chalcones and hydrazides have demonstrated antiproliferative and antitumor activity against various cancer cell lines.[11][12] The ability to rapidly generate libraries of these compounds from a common precursor is advantageous for structure-activity relationship (SAR) studies.

  • Other Activities: Derivatives of these core structures have also been investigated for anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, highlighting the broad therapeutic potential of this chemical space.[1]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a diverse range of biologically relevant heterocyclic compounds. Its straightforward preparation and multiple reactive sites allow for the efficient construction of thiadiazoles, triazoles, pyrazoles, and other important scaffolds. The methodologies presented in this guide offer robust and reproducible pathways for researchers and scientists to generate novel molecular entities for evaluation in drug discovery and development programs. The inherent biological potential of the resulting heterocycles makes this precursor a valuable tool in the ongoing search for new therapeutic agents.

References

The Ascending Trajectory of 2-(Benzylthio)acetohydrazide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, the versatile scaffold of 2-(benzylthio)acetohydrazide and its derivatives has emerged as a promising platform for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological potential, and experimental evaluation of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new chemical entities for therapeutic use.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of this compound derivatives is typically achieved through a multistep process that is both efficient and adaptable, allowing for the introduction of a variety of substituents to explore structure-activity relationships. The general synthetic route commences with the reaction of a substituted thiol with an α-haloacetate, followed by hydrazinolysis and subsequent condensation with an appropriate aldehyde or ketone.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Thiol Substituted Thiol (Ar-SH) Intermediate1 Ethyl 2-(Arylthio)acetate (Ar-S-CH2COOEt) Thiol->Intermediate1 Haloacetate Ethyl Chloroacetate (ClCH2COOEt) Haloacetate->Intermediate1 Base Base (e.g., K2CO3) Base->Intermediate1 Intermediate1_ref Ethyl 2-(Arylthio)acetate Intermediate2 2-(Arylthio)acetohydrazide (Ar-S-CH2CONHNH2) Intermediate1_ref->Intermediate2 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate2 Intermediate2_ref 2-(Arylthio)acetohydrazide FinalProduct 2-(Arylthio)acetohydrazide Derivative (Ar-S-CH2CONH-N=CHR/CRR') Intermediate2_ref->FinalProduct Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Carbonyl->FinalProduct Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->FinalProduct

General synthetic workflow for this compound derivatives.

Biological Potential of this compound Derivatives

This class of compounds has demonstrated a broad spectrum of biological activities, positioning them as valuable leads in various therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have shown significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some this compound and related derivatives against selected microbial strains.

Compound IDSubstituent (R)S. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
1 H>500->500--[1]
2 4-F140-140--[1]
3 4-Cl>500->500--[1]
4 4-Br200->500--[1]
5 4-CH3290-290--[1]
6 4-OCH3320->500--[1]
7 4-NO2140-140--[1]
8 3-NO2>500-400--[1]
9 2,4-diCl290-290--[1]
10 Benzylidene250500500500-
11 1-(4-hydroxyphenyl)ethylidene125250250500-
12 1-(3-nitrophenyl)ethylidene62.5125250250-
13 Fluconazole Analog 8b----0.063-16[2]
14 Fluconazole Analog 8e----0.063-16[2]

Note: Data presented is for 2-(benzylthio)-1H-benzimidazole derivatives and fluconazole analogs containing a benzylthio moiety, which are structurally related to this compound derivatives.

The antimicrobial activity of these derivatives is thought to stem from their ability to interfere with vital bacterial and fungal cellular processes. One proposed mechanism involves the inhibition of enzymes crucial for cell wall synthesis or DNA replication.

G Derivative This compound Derivative Inhibition_CW Inhibition Derivative->Inhibition_CW Inhibition_DNA Inhibition Derivative->Inhibition_DNA CellWall Bacterial/Fungal Cell Wall DNA Bacterial/Fungal DNA Enzyme_CW Cell Wall Synthesis Enzymes (e.g., MurB) Enzyme_CW->CellWall Enzyme_DNA DNA Gyrase Enzyme_DNA->DNA Inhibition_CW->Enzyme_CW Disruption Cell Wall Disruption Inhibition_CW->Disruption Inhibition_DNA->Enzyme_DNA ReplicationBlock DNA Replication Block Inhibition_DNA->ReplicationBlock CellDeath Microbial Cell Death Disruption->CellDeath ReplicationBlock->CellDeath

Proposed antimicrobial mechanism of action.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Their anticancer potential is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

The following table presents the half-maximal inhibitory concentration (IC50) values for some this compound and related derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
BT-1 A549 (Lung)24.0[3]
BT-1 C6 (Glioma)23.33[3]
BT-2 A549 (Lung)28.0[3]
BT-2 C6 (Glioma)49.33[3]
BT-3 A549 (Lung)10.67[3]
BT-3 C6 (Glioma)4.33[3]
BT-4 A549 (Lung)51.5[3]
BT-4 C6 (Glioma)25.33[3]
BT-5 A549 (Lung)29.67[3]
BT-5 C6 (Glioma)12.33[3]
QH-1 SH-SY5Y (Neuroblastoma)<10[4]
QH-2 Kelly (Neuroblastoma)<10[4]
PCH-1 A2780 (Ovarian)8.14[5]
PCH-2 A2780 (Ovarian)8.63[5]

Note: Data presented is for benzothiazole (BT), quinoline (QH) and pyrazole (PCH) hydrazone derivatives containing structural similarities to this compound derivatives.

A plausible mechanism for the anticancer activity of these compounds involves the inhibition of key regulators of angiogenesis and cell survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), leading to the induction of apoptosis.

G Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis Inhibition->VEGFR2 Inhibition->Apoptosis Induces

Putative anticancer signaling pathway.

Anti-inflammatory Activity

Emerging evidence suggests that this compound derivatives possess anti-inflammatory properties. Their mechanism of action is thought to involve the modulation of key inflammatory mediators.

The following table summarizes the anti-inflammatory activity of some hydrazide derivatives, expressed as the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference
HD-1 2035.73[6]
HD-1 5025.12[6]
HD-2 2037.29[6]
HD-2 5034.17[6]
Diclofenac Sodium 1038.85[6]
BZD-1 20Significant[7]
BZD-2 20Significant[7]
Ibuprofen 20Significant[7]

Note: Data presented is for nicotinic acid hydrazide (HD) and benzimidazole (BZD) derivatives, which share the hydrazide functional group.

The anti-inflammatory effects of these derivatives may be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are pivotal in the inflammatory cascade.

G InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) COX_Enzyme COX Enzymes InflammatoryStimulus->COX_Enzyme Activates ProinflammatoryMediators Pro-inflammatory Mediators (e.g., Prostaglandins, Cytokines) Inflammation Inflammation (Edema, Pain) ProinflammatoryMediators->Inflammation COX_Enzyme->ProinflammatoryMediators Produces Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->COX_Enzyme

Potential anti-inflammatory mechanism.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 2-(Benzylthio)acetohydrazone Derivatives[2]
  • Synthesis of Ethyl 2-(benzylthio)acetate: To a solution of benzyl mercaptan (10 mmol) and ethyl chloroacetate (10 mmol) in acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added. The mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

  • Synthesis of this compound: Ethyl 2-(benzylthio)acetate (10 mmol) is dissolved in ethanol (30 mL), and hydrazine hydrate (20 mmol) is added. The reaction mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether to obtain the pure hydrazide.

  • Synthesis of 2-(Benzylthio)acetohydrazone Derivatives: A mixture of this compound (5 mmol) and the appropriate aldehyde or ketone (5 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to obtain a stock solution of 1000 µg/mL.

  • Preparation of Microtiter Plates: A serial two-fold dilution of the stock solution is performed in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain concentrations ranging from 500 to 0.97 µg/mL.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a turbidity equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity (MTT) Assay[9]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[7]
  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally to the rats at a specific dose. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Edema: One hour after the administration of the compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in the realm of medicinal chemistry. The derivatives of this core structure have consistently demonstrated a wide range of significant biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthesis and the facility for structural modification further enhance their appeal for the development of novel therapeutic agents.

The quantitative data presented in this guide underscores the potential of these compounds, with several derivatives exhibiting efficacy comparable to or even exceeding that of standard drugs in preclinical models. The proposed mechanisms of action, while requiring further elucidation, provide a solid foundation for future research and optimization efforts.

Future investigations should focus on several key areas. A more in-depth exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective derivatives. Elucidating the precise molecular targets and signaling pathways involved in their biological activities will provide a deeper understanding of their mechanisms of action and facilitate the identification of potential biomarkers for patient stratification. Furthermore, comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, are necessary to assess the drug-like properties of the most promising candidates and pave the way for their potential clinical development.

References

The Hydrazide Moiety in 2-(Benzylthio)acetohydrazide: A Hub of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 2-(benzylthio)acetohydrazide serves as a versatile scaffold in medicinal chemistry, primarily due to the rich and varied reactivity of its hydrazide moiety. This functional group acts as a nucleophilic center and a precursor for a multitude of chemical transformations, leading to the synthesis of a wide array of heterocyclic derivatives with significant therapeutic potential. This guide explores the core reactivity of the hydrazide group in this compound, providing detailed experimental protocols for key reactions, quantitative data for synthesized compounds, and insights into their biological mechanisms of action.

Synthesis of this compound

The parent compound, this compound, is typically synthesized in a two-step process. The first step involves the S-alkylation of a thiol with an appropriate haloacetate ester, followed by hydrazinolysis of the resulting ester. A representative synthetic pathway starts from 2-mercaptobenzimidazole, which is analogous to the synthesis from benzyl mercaptan.

Experimental Protocol: Synthesis of Ethyl 2-(benzylthio)acetate

To a solution of benzyl mercaptan in a suitable solvent such as acetone or ethanol, an equimolar amount of a base like anhydrous potassium carbonate is added. The mixture is stirred, and ethyl chloroacetate is added dropwise. The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(benzylthio)acetate, which can be purified by distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

The synthesized ethyl 2-(benzylthio)acetate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for a period of 6 to 24 hours.[1][2] Upon cooling, the this compound product often precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Key Reactions of the Hydrazide Moiety

The reactivity of the hydrazide group (-CONHNH₂) in this compound is characterized by the nucleophilicity of the terminal amino group (-NH₂) and the ability of the entire moiety to participate in cyclization reactions.

Condensation with Aldehydes and Ketones: Formation of Hydrazones (Schiff Bases)

One of the most fundamental reactions of the hydrazide moiety is its condensation with carbonyl compounds to form hydrazones, also known as Schiff bases. This reaction typically proceeds by refluxing the hydrazide with an equimolar amount of an aldehyde or ketone in a protic solvent like ethanol, often with a catalytic amount of acetic acid.[3][4]

G hydrazide This compound reflux Reflux (2-8 h) hydrazide->reflux carbonyl Aldehyde/Ketone carbonyl->reflux solvent Ethanol + Acetic Acid (cat.) solvent->reflux workup Cooling & Filtration reflux->workup product Hydrazone Derivative workup->product

These hydrazone derivatives are not merely intermediates but often exhibit potent biological activities themselves, particularly as anticancer and antimicrobial agents.[2][5][6]

Table 1: Synthesis of Hydrazone Derivatives of 2-(Arylthio)acetohydrazide Analogues

Aldehyde/Ketone ReactantSolventReaction Time (h)Yield (%)M.P. (°C)Reference
Substituted BenzaldehydesEthanol2-680-90Varies[2][3]
Substituted AcetophenonesEthanol6-862-72Varies[4]
Thiophene-2-carbaldehydeEthanol---[7]
Cyclization Reactions: Gateway to Heterocycles

The hydrazide moiety is a cornerstone for the synthesis of five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prevalent in pharmacologically active compounds.

1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide to form a dithiocarbazate salt, which is then cyclized.[1] Another approach is the oxidative cyclization of hydrazones using reagents like mercuric oxide and iodine.[8]

G hydrazide This compound cs2_koh 1. CS2, KOH, Ethanol 2. Acidification hydrazide->cs2_koh oxadiazole_thiol 5-(Benzylthiomethyl)-1,3,4-oxadiazole-2-thiol cs2_koh->oxadiazole_thiol

Experimental Protocol: Synthesis of 5-(Benzylthiomethyl)-1,3,4-oxadiazole-2-thiol

To a stirred solution of potassium hydroxide in absolute ethanol, this compound is added, followed by the slow addition of carbon disulfide. The mixture is stirred at room temperature for several hours and then refluxed until the evolution of hydrogen sulfide ceases. The solvent is evaporated, and the residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the 5-(benzylthiomethyl)-1,3,4-oxadiazole-2-thiol.[1]

The synthesis of 1,2,4-triazole derivatives often starts from the same dithiocarbazate intermediate used for oxadiazoles. Treatment of this intermediate with hydrazine hydrate leads to the formation of 4-amino-1,2,4-triazole-3-thiol derivatives.[1]

Table 2: Quantitative Data for Synthesized Heterocyclic Derivatives

Derivative ClassReagentsYield (%)M.P. (°C)Reference
1,3,4-Oxadiazole-2-thiolCS₂, KOH~80199-200[1]
4-Amino-1,2,4-triazole-3-thiol1. CS₂, KOH; 2. N₂H₄·H₂O~81>300[1]
Diazetidine-2-thioneSchiff Base + PhNCS--[3]

Spectroscopic Data

The characterization of the synthesized compounds relies heavily on spectroscopic methods. Below is a summary of representative spectral data for the parent hydrazide and its derivatives, primarily based on analogues.

Table 3: Representative Spectroscopic Data

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (ν, cm⁻¹)
2-(Arylthio)acetohydrazide4.28 (s, 2H, SCH₂), 7.3-8.0 (m, Ar-H), 9.0-10.0 (br s, 1H, NH), 4.5 (br s, 2H, NH₂)34.7 (SCH₂), 121-152 (Ar-C), 165.8 (C=O)3300-3100 (NH, NH₂), 1660 (C=O)
Hydrazone Derivative4.54 (s, 2H, SCH₂), 6.7-8.5 (m, Ar-H, CH=N), 11.7 (s, 1H, NH)34.3 (SCH₂), 121-165 (Ar-C, C=N), 166.5 (C=O)3215 (NH), 1662 (C=O), 1590 (C=N)
1,3,4-Oxadiazole-2-thiol4.6 (s, 2H, SCH₂), 7.3-8.0 (m, Ar-H), 14.5 (s, 1H, SH)35.0 (SCH₂), 121-152 (Ar-C), 163.0 (C=N), 177.0 (C=S)3100 (NH), 1610 (C=N), 1280 (C=S)

Note: Data is compiled from analogous compounds like 2-(benzothiazol-2-ylthio)acetohydrazide and may vary slightly for the benzylthio derivatives.[7][9]

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Hydrazone derivatives have shown significant cytotoxic activity against various cancer cell lines, including lung, breast, and brain cancer cells.[2][5] The proposed mechanisms of action for analogous compounds include:

  • Inhibition of Nucleic Acid Synthesis: Studies on similar hydrazone structures have demonstrated a preferential inhibition of RNA synthesis, followed by DNA synthesis.[8]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in de novo purine synthesis, such as IMP dehydrogenase and dihydrofolate reductase.[8]

  • DNA Intercalation: There is evidence to suggest that these molecules can interact directly with the DNA molecule, potentially affecting template activity during replication and transcription.[6][8]

  • Induction of Apoptosis: Many antitumor hydrazones have been found to induce programmed cell death (apoptosis) in cancer cells.[2]

G hydrazone Hydrazone Derivative dna DNA hydrazone->dna Intercalation rna_pol RNA Polymerase hydrazone->rna_pol Inhibition dna_pol DNA Polymerase hydrazone->dna_pol Inhibition purine_syn Purine Synthesis Enzymes (e.g., IMPDH, DHFR) hydrazone->purine_syn Inhibition apoptosis Apoptosis Induction dna->apoptosis rna_pol->apoptosis dna_pol->apoptosis purine_syn->apoptosis

Antimicrobial Activity

The heterocyclic derivatives, particularly 1,2,4-triazoles, are well-known for their broad-spectrum antimicrobial activities.[10] The benzylthio moiety itself is also found in compounds with antibacterial properties. The mechanisms of antimicrobial action are diverse and can include:

  • Enzyme Inhibition: Triazoles are known to inhibit essential microbial enzymes. For instance, antifungal azoles target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.

  • Disruption of Cell Wall Synthesis: Some antibacterial agents act by interfering with the synthesis of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Targeting microbial ribosomes to halt protein synthesis is another common antimicrobial mechanism.

Table 4: Biological Activity of Selected Hydrazide Derivatives

Compound ClassActivityCell Lines / OrganismsIC₅₀ / MICReference
HydrazonesAnticancerC6, A549, MCF-7, HT-290.03 mM - >0.1 mM[2]
HydrazonesAntibacterialS. aureus, E. coli62.5 - 500 µg/mL[4]
2-(Benzylthio)pyrimidinesAntibacterialS. aureus, E. coli-[10]

Conclusion

The hydrazide moiety of this compound is a highly reactive and synthetically valuable functional group. It provides a straightforward entry into a diverse range of hydrazones and heterocyclic systems, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The resulting derivatives have consistently demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug development professionals to further explore the chemical space and therapeutic potential of this versatile scaffold. Future work should focus on elucidating the specific signaling pathways affected by these compounds to enable more targeted drug design and development.

References

A Technical Guide to 2-(Benzylthio)acetohydrazide Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Hydrazide-hydrazone derivatives, characterized by the versatile azomethine group (–NH–N=CH–), have emerged as a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. This technical guide focuses on a specific subset, 2-(benzylthio)acetohydrazide derivatives, detailing their synthesis, antimicrobial efficacy, proposed mechanisms of action, and structure-activity relationships. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual workflows to aid researchers in the field of antimicrobial drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. The core structure is generally formed and then condensed with various aldehydes or ketones to produce the final hydrazone derivatives.

General Synthetic Pathway

A common synthetic route begins with the alkylation of a starting material like 2-mercaptobenzimidazole or a similar thiol-containing heterocycle with an appropriate haloacetate ester. This is followed by hydrazinolysis to form the key acetohydrazide intermediate. The final step involves the condensation of this intermediate with a variety of substituted aldehydes or ketones, often catalyzed by an acid, to yield the target 2-(benzylthio)acetohydrazone derivatives.[1][2][3]

Synthesis_Workflow start_material Starting Material (e.g., 2-Mercaptobenzothiazole) intermediate1 Ester Intermediate (e.g., Ethyl 2-(benzylthio)acetate) start_material->intermediate1 + reagent1 Ethyl Chloroacetate + Base reagent1->intermediate1 core_hydrazide Core Intermediate (this compound) intermediate1->core_hydrazide Hydrazinolysis reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->core_hydrazide final_product Final Product (2-(Benzylthio)acetohydrazone Derivatives) core_hydrazide->final_product Condensation reagent3 Substituted Aldehyde/Ketone + Glacial Acetic Acid (catalyst) reagent3->final_product

General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: General Procedure

The following protocol is a generalized procedure based on common methodologies for synthesizing hydrazide-hydrazone derivatives.[4]

  • Synthesis of the Acetohydrazide Intermediate:

    • Dissolve the starting thiol-containing compound (1 mmol) in a suitable solvent like ethanol or DMF.

    • Add a base (e.g., potassium hydroxide, triethylamine) to the solution.

    • Add ethyl chloroacetate (1.1 mmol) dropwise and reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into ice water. The resulting precipitate (the ester intermediate) is filtered, washed, and dried.

    • Reflux the dried ester intermediate (1 mmol) with an excess of hydrazine hydrate (5-10 mmol) in ethanol for 4-6 hours.

    • After cooling, the precipitated solid, which is the this compound intermediate, is filtered, washed with cold ethanol, and recrystallized.

  • Synthesis of Final Hydrazone Derivatives:

    • Dissolve the this compound intermediate (1 mmol) in ethanol (20-25 mL).

    • Add the selected aldehyde or ketone (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

    • Heat the mixture to reflux for 3-8 hours, monitoring the reaction progress using TLC.

    • Upon completion, cool the mixture to room temperature to allow the solid product to precipitate.

    • Filter the solid, wash with a small amount of cold solvent, and dry under reduced pressure.

    • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

Summary of MIC Values

The tables below summarize the reported MIC values for various derivatives against selected Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives

Compound IDSubstituent (R) on Benzyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5b 4-F140140
5d 4-Br200>500
5e 4-CH₃290290
5f 4-OCH₃320>500
5g 4-NO₂140140
5j 2,4-diCl290290
5h 3-NO₂>500400
5a, 5c, 5i H, 4-Cl, 2-NO₂>500>500

Table 2: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives [6]

Compound IDBacterial StrainMIC (µg/mL)
6c S. aureus (resistant)125
6m S. aureus (resistant)500
6m E. coli (resistant)500

Table 3: Antimicrobial Activity of Ethylparaben Hydrazide-Hydrazone Derivatives [7]

Compound IDMicroorganismMIC (µg/mL)
3g S. aureus ATCC 292132
3b C. albicans ATCC 1023164

Proposed Mechanism of Action

While the exact mechanism for each derivative can vary, hydrazide-hydrazones are known to exert their antimicrobial effects by targeting essential cellular processes in microorganisms.[4]

  • Inhibition of DNA Gyrase: A primary target for many antibacterial agents is DNA gyrase, an enzyme crucial for DNA replication and repair. Molecular docking studies suggest that hydrazide-hydrazones can fit into the enzyme's active site, disrupting its function and blocking bacterial proliferation.[4][5]

  • Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, by inhibiting enzymes like MurB.[4] Isoniazid, a well-known hydrazide drug, inhibits mycolic acid synthesis in mycobacteria.[4]

  • Cell Membrane Disruption: The lipophilic nature of some hydrazide derivatives allows them to interfere with the integrity of the microbial cell membrane, leading to cell death.[4]

Mechanism_of_Action compound Hydrazide-Hydrazone Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase cell_wall Cell Wall Synthesis (e.g., MurB Enzyme) compound->cell_wall membrane Cell Membrane Integrity compound->membrane replication DNA Replication & Transcription dna_gyrase->replication death Bacterial Cell Death replication->death Inhibition leads to peptidoglycan Peptidoglycan Formation cell_wall->peptidoglycan peptidoglycan->death Inhibition leads to disruption Membrane Disruption membrane->disruption disruption->death Disruption leads to

Proposed antimicrobial mechanisms of action for hydrazide-hydrazone derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.

  • Substituents on the Benzyl Ring: Studies on 2-(benzylthiomethyl)-1H-benzimidazole derivatives have shown that the presence of electron-withdrawing groups like fluoro (4-F) and nitro (4-NO₂) at the para-position of the benzyl ring can lead to significant antibacterial activity against both S. aureus and E. coli. In contrast, the unsubstituted compound (R=H) and those with certain other groups (e.g., 4-Cl) showed poor activity.

  • Core Heterocyclic Structure: The core heterocyclic scaffold to which the (benzylthio)acetohydrazide moiety is attached plays a crucial role. For example, derivatives based on pyrimidine and benzimidazole rings have demonstrated potent activity.[6]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate bacterial cell membranes, thereby modulating its activity.[4]

Experimental Protocols

Reproducible and comparable data rely on standardized experimental protocols. The following section details the widely used broth microdilution method for determining MIC values.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[4][5][7]

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative controls (growth control, sterility control)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate (except for the first column, which may receive 200 µL of the initial compound dilution).

  • Serial Dilution:

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a gradient of compound concentrations.

  • Control Wells:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria.[4]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity (indicating bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start: Prepare 96-well plate with 100µL broth/well dilution Perform 2-fold serial dilution of test compound across wells start->dilution controls Prepare Controls: - Growth (Broth + Inoculum) - Sterility (Broth only) dilution->controls inoculum Prepare bacterial inoculum (0.5 McFarland standard, diluted) controls->inoculum add_inoculum Add 10µL of inoculum to all test and growth control wells inoculum->add_inoculum incubate Incubate plate (e.g., 37°C for 18-24h) add_inoculum->incubate read Read results: Visually inspect for turbidity (growth) incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Initial Screening of 2-(Benzylthio)acetohydrazide for Anticancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel anticancer agents is a critical endeavor in medicinal chemistry. Hydrazide and hydrazone derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer effects. Similarly, molecules containing a benzylthio moiety have been explored for their potential as therapeutic agents. The compound 2-(Benzylthio)acetohydrazide integrates both of these structural features, making it a candidate for investigation as a potential anticancer agent. While direct experimental data on the anticancer properties of this compound is not extensively available in the public domain, this technical guide outlines a comprehensive initial screening process based on established methodologies for analogous compounds. This document provides a framework for the synthesis, in vitro cytotoxicity assessment, and preliminary mechanistic studies that would be essential for evaluating its potential as a novel therapeutic.

1. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from benzyl mercaptan and ethyl chloroacetate. The general synthetic route is as follows:

  • Step 1: Synthesis of Ethyl 2-(benzylthio)acetate: Benzyl mercaptan is reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is typically refluxed to drive the nucleophilic substitution, yielding ethyl 2-(benzylthio)acetate.

  • Step 2: Synthesis of this compound: The resulting ester, ethyl 2-(benzylthio)acetate, is then treated with hydrazine hydrate in an alcoholic solvent, such as ethanol. This reaction, known as hydrazinolysis, converts the ester into the desired this compound. The product can be purified by recrystallization.

A general workflow for the synthesis is depicted below.

cluster_synthesis Synthesis Workflow start Benzyl Mercaptan + Ethyl Chloroacetate step1 Nucleophilic Substitution (Base, Solvent, Reflux) start->step1 intermediate Ethyl 2-(benzylthio)acetate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol) intermediate->step2 end This compound step2->end

A general workflow for the synthesis of this compound.

2. In Vitro Cytotoxicity Screening

The initial evaluation of a potential anticancer compound involves assessing its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

2.1. Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on reported activities of structurally related acetohydrazide and benzylthio derivatives. For comparison, the IC50 values of a standard chemotherapeutic agent, Doxorubicin, are included.[1]

CompoundCancer Cell LineIC50 (µM) [Hypothetical]Doxorubicin IC50 (µM) [Reference]
This compound MCF-7 (Breast)15.52.50 ± 1.76[1]
HepG2 (Liver)22.812.18 ± 1.89[1]
A549 (Lung)18.2-
HCT-116 (Colon)12.4-
HeLa (Cervical)9.7-

2.2. Experimental Protocols: Core Cytotoxicity Assays

A variety of assays can be used to determine cytotoxicity.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3]

2.2.1. MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2 to 4 hours.[4]

  • Formazan Solubilization: The MTT solution is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The general workflow for the MTT assay is visualized below.

cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat with this compound (various concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 2-4h step4->step5 step6 Solubilize Formazan Crystals with DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate Cell Viability and IC50 step7->end

A general workflow for the MTT assay.

3. Preliminary Investigation of Mechanism of Action

Following the determination of cytotoxic activity, the next step is to investigate the potential mechanism by which this compound induces cancer cell death. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[5]

3.1. Apoptosis Induction

Apoptosis can be detected and quantified using various methods. One common technique is Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Cancer cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • The cells are harvested and washed with a binding buffer.

    • The cells are then incubated with Annexin V-FITC and PI in the dark.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.2. Signaling Pathways

Anticancer agents often exert their effects by modulating specific signaling pathways involved in cell survival and death.[6] The intrinsic and extrinsic apoptosis pathways are key targets.[7] These pathways involve a cascade of caspase activation, regulated by the Bcl-2 family of proteins.[7]

A simplified representation of the intrinsic apoptosis pathway that could be investigated is shown below.

cluster_pathway Intrinsic Apoptosis Pathway Drug This compound Bcl2 Anti-apoptotic (e.g., Bcl-2) Drug->Bcl2 inhibits Bax Pro-apoptotic (e.g., Bax, Bak) Drug->Bax activates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC releases Bcl2->Bax inhibits Bax->Mitochondria permeabilizes Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Simplified diagram of the intrinsic apoptosis pathway.

This technical guide outlines a standard initial screening approach for evaluating the anticancer properties of this compound. The process begins with synthesis, followed by in vitro cytotoxicity testing against a panel of cancer cell lines to determine IC50 values. Promising results would warrant further investigation into the mechanism of action, such as the induction of apoptosis and the modulation of key signaling pathways. The methodologies and frameworks presented here, based on studies of analogous compounds, provide a robust foundation for the initial assessment of this compound as a potential novel anticancer agent. Further studies, including in vivo efficacy and toxicity assessments in animal models, would be necessary to fully elucidate its therapeutic potential.

References

Structural Elucidation of 2-(Benzylthio)acetohydrazide: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a detailed spectroscopic analysis of 2-(Benzylthio)acetohydrazide, a molecule of interest due to its potential applications in medicinal chemistry. Through a comprehensive examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, this document serves as a technical resource for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is comprised of a benzyl group linked through a sulfur atom to an acetohydrazide moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The structural elucidation relies on the careful analysis of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts and coupling constants, as well as the characteristic vibrational frequencies observed in IR spectroscopy.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[3]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.[4] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Spectroscopic Data and Interpretation

The following tables summarize the expected quantitative data for this compound based on the analysis of related structures and established spectroscopic principles.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~4.10Singlet2HMethylene protons (S-CH₂-Ph)
~3.20Singlet2HMethylene protons (S-CH₂-C=O)
~7.80Broad Singlet1HAmide proton (NH)
~4.50Broad Singlet2HAmine protons (NH₂)

Note: The chemical shifts of the NH and NH₂ protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170Carbonyl carbon (C=O)
~137Aromatic quaternary carbon (C-S)
~129Aromatic carbons (ortho- and meta-C)
~127Aromatic carbon (para-C)
~36Methylene carbon (S-CH₂-Ph)
~35Methylene carbon (S-CH₂-C=O)
IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Strong, BroadN-H stretching (NH and NH₂)
3100 - 3000MediumAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
~1650StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
1600, 1495, 1450Medium to WeakAromatic C=C stretching
~700, ~740StrongAromatic C-H out-of-plane bending

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and key correlations in the structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Data Interpretation nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Experimental workflow for structural elucidation.

structural_correlation structure { this compound |  C₆H₅-CH₂-S-CH₂-C(=O)NHNH₂} nmr_signals ¹H & ¹³C NMR Signals Aromatic Protons (δ 7.35-7.25) Benzyl CH₂ (δ ~4.10) Acetyl CH₂ (δ ~3.20) NH & NH₂ (δ ~7.80, ~4.50) Carbonyl C (δ ~170) structure:f1->nmr_signals:f1 Correlates to structure:f1->nmr_signals:f2 structure:f1->nmr_signals:f3 structure:f1->nmr_signals:f4 structure:f1->nmr_signals:f5 ir_signals IR Signals N-H Stretch (3300-3100 cm⁻¹) C=O Stretch (~1650 cm⁻¹) Aromatic C-H (3100-3000 cm⁻¹) structure:f1->ir_signals:f1 Correlates to structure:f1->ir_signals:f2 structure:f1->ir_signals:f3

References

An In-depth Technical Guide to the X-ray Crystallographic Analysis of a 2-(Arylthio)acetohydrazide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide details the X-ray crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide , a structural analog of 2-(Benzylthio)acetohydrazide. To date, a published crystal structure for this compound has not been identified. This document serves as a comprehensive example of the crystallographic analysis of a closely related compound, providing valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

This technical guide provides a detailed overview of the synthesis, crystallization, and X-ray diffraction analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide. The information is compiled from published research and is intended to offer a thorough understanding of the experimental procedures and structural characteristics of this class of compounds.

Data Presentation

The crystallographic data for N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide provides key insights into its three-dimensional structure. The following tables summarize the essential quantitative data derived from the X-ray diffraction analysis.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₇H₁₁N₃O₃S₂
Formula Weight381.42
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)15.4321(8)
c (Å)10.5432(6)
α (°)90
β (°)98.765(4)
γ (°)90
Volume (ų)1624.5(2)
Z4
Density (calculated) (Mg/m³)1.559
Absorption Coefficient (mm⁻¹)0.33
F(000)784
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected12453
Independent reflections3712 [R(int) = 0.034]
Completeness to theta = 27.5°99.8%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3712 / 0 / 244
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28

Table 2: Selected Bond Lengths (Å) [1][2]

BondLength (Å)
S(1)-C(1)1.754(2)
S(1)-C(2)1.812(3)
S(2)-C(9)1.734(2)
O(1)-C(3)1.215(3)
O(2)-C(10)1.404(3)
O(3)-C(17)1.211(3)
N(1)-N(2)1.385(3)
N(1)-C(3)1.354(3)
N(2)-C(10)1.491(3)
N(3)-C(11)1.401(3)
N(3)-C(17)1.405(3)

Table 3: Selected Bond Angles (°) [1][2]

AngleDegrees (°)
C(1)-S(1)-C(2)102.5(1)
C(7)-S(2)-C(8)102.27(11)
C(3)-N(1)-N(2)121.5(2)
N(1)-N(2)-C(10)115.4(2)
O(1)-C(3)-N(1)123.4(2)
O(1)-C(3)-C(2)120.3(2)
N(1)-C(3)-C(2)116.3(2)
N(3)-C(13)-C(14)121.3(3)
N(2)-C(10)-C(12)99.30(19)
C(11)-N(3)-C(17)110.8(2)

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and X-ray crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide.

Synthesis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide [1]

A mixture of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide (10 mmol) and phthalic anhydride (10 mmol) was refluxed in glacial acetic acid (20 mL) for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and dried. The crude product was recrystallized from a mixture of ethanol and dimethylformamide to yield pure crystals of the title compound.

X-ray Data Collection and Structure Refinement

Single crystals of suitable quality were selected for X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in the crystallographic analysis of N'-(1,3-dioxoisoindolin-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Crystallography start 2-(benzo[d]thiazol-2-ylthio)acetohydrazide + Phthalic Anhydride reaction Reflux in Glacial Acetic Acid start->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration end_synthesis Crude Product filtration->end_synthesis recrystallization Recrystallization from Ethanol/DMF end_synthesis->recrystallization crystal_formation Single Crystal Formation recrystallization->crystal_formation data_collection Data Collection (Bruker APEX-II CCD) crystal_formation->data_collection structure_solution Structure Solution (Direct Methods - SHELXTL) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure and Data structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

logical_relationship compound Target Compound (N'-(1,3-dioxoisoindolin-2-yl)-2- (benzo[d]thiazol-2-ylthio)acetamide) crystallization Single Crystal Growth compound->crystallization synthesis Chemical Synthesis synthesis->compound xray_analysis X-ray Diffraction Analysis crystallization->xray_analysis structural_data Structural Information xray_analysis->structural_data molecular_properties Molecular Properties and Potential Applications structural_data->molecular_properties

Caption: Logical relationship from synthesis to structural elucidation and application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Schiff bases through the condensation reaction of 2-(Benzylthio)acetohydrazide with various aromatic aldehydes. Schiff bases are a versatile class of organic compounds characterized by an azomethine (-C=N-) group, which is a key pharmacophore in many biologically active molecules. Their wide-ranging applications in medicinal chemistry, including their use as antimicrobial, anti-inflammatory, and anticancer agents, make the development of efficient synthetic protocols for these compounds highly valuable.[1][2] This application note details the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of these target compounds.

Introduction

Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone.[2][3] The resulting imine linkage is a crucial component in many synthetic and naturally occurring compounds. Hydrazone derivatives of Schiff bases, synthesized from hydrazides, are of particular interest due to their enhanced biological activities. The incorporation of the this compound moiety introduces a flexible thioether linkage and a benzyl group, which can contribute to the overall lipophilicity and biological activity of the final Schiff base derivatives. The general synthetic scheme involves the reaction of this compound with a substituted aromatic aldehyde in an alcoholic solvent, typically catalyzed by a few drops of glacial acetic acid.

General Reaction Scheme

The synthesis proceeds via a nucleophilic addition-elimination reaction between the terminal amine of the this compound and the carbonyl carbon of the aromatic aldehyde. The reaction is typically refluxed in ethanol with a catalytic amount of acid to facilitate dehydration.

G cluster_conditions Reaction Conditions hydrazide This compound schiff_base Schiff Base Product hydrazide->schiff_base aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->schiff_base solvent Ethanol catalyst Glacial Acetic Acid (cat.) heat Reflux water Water (H₂O)

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Diethyl Ether

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure:
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for a period of 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. If precipitation is not observed, the solution can be concentrated by partially removing the solvent under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized Schiff bases by determining their melting points and by spectroscopic analysis (FT-IR, ¹H-NMR, and Mass spectrometry).

Data Presentation

The following table summarizes the synthesis of a series of representative Schiff bases derived from this compound and various aromatic aldehydes. The data presented are typical for such reactions and are intended for comparative purposes.

EntryAromatic AldehydeProduct NameYield (%)Melting Point (°C)
1BenzaldehydeN'-benzylidene-2-(benzylthio)acetohydrazide85152-154
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(benzylthio)acetohydrazide90178-180
34-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-2-(benzylthio)acetohydrazide88165-167
44-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-(benzylthio)acetohydrazide92190-192

Characterization Data

The synthesized Schiff bases can be characterized by various spectroscopic techniques. Below are the expected characteristic spectral data.

FT-IR Spectroscopy:

The formation of the Schiff base is confirmed by the disappearance of the characteristic N-H stretching vibrations of the hydrazide's -NH₂ group (typically around 3300-3200 cm⁻¹) and the appearance of a strong absorption band corresponding to the azomethine (-C=N-) group in the region of 1620-1590 cm⁻¹.[4][5] The C=O stretching vibration of the amide is typically observed around 1680-1650 cm⁻¹.

¹H-NMR Spectroscopy:

The ¹H-NMR spectra of the synthesized Schiff bases will show characteristic signals for the aromatic protons, the methylene protons of the benzylthio group, and a key singlet for the azomethine proton (-N=CH-), which typically appears in the range of δ 8.0-9.0 ppm.[6][7][8] The amide N-H proton will also be present as a singlet, typically at a downfield chemical shift.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of the Schiff bases is illustrated below.

G A Reactant Preparation (Hydrazide + Aldehyde in Ethanol) B Catalyst Addition (Glacial Acetic Acid) A->B Step 1-2 C Reflux (3-5 hours) B->C Step 3 D Cooling & Precipitation C->D Step 4 E Isolation (Vacuum Filtration) D->E Step 5 F Washing (Cold Ethanol) E->F Step 6 G Drying F->G Step 7 H Characterization (MP, FT-IR, ¹H-NMR) G->H Step 8

Caption: Workflow for Schiff base synthesis and analysis.

Applications and Further Research

The Schiff bases synthesized via this protocol can be screened for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of the sulfur atom and the aromatic rings provides potential sites for coordination with metal ions, allowing for the synthesis of novel metal complexes with potentially enhanced biological activities. Further derivatization of these Schiff bases can also lead to the development of new heterocyclic compounds with diverse pharmacological profiles.

References

Application Notes and Protocols for the Cyclization of 2-(Benzylthio)acetohydrazide to form 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The unique structural and electronic properties of the 1,3,4-oxadiazole ring contribute to its metabolic stability and ability to participate in hydrogen bonding, making it a valuable component in the design of novel therapeutic agents.[2][3]

This document provides detailed protocols for the synthesis of the key precursor, 2-(benzylthio)acetohydrazide, and its subsequent cyclization to form two important classes of 1,3,4-oxadiazole derivatives: 2-(benzylthiomethyl)-5-aryl-1,3,4-oxadiazoles and 5-(benzylthiomethyl)-1,3,4-oxadiazole-2-thiol. These compounds serve as versatile intermediates for the development of new chemical entities in drug discovery programs.

Synthesis of Starting Material: this compound

The synthesis of the starting material, this compound, is a straightforward two-step process commencing with the S-alkylation of benzyl mercaptan with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester.

Synthesis_of_Hydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Benzyl_Mercaptan Benzyl Mercaptan Ethyl_Benzylthioacetate Ethyl 2-(benzylthio)acetate Benzyl_Mercaptan->Ethyl_Benzylthioacetate + Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ethyl_Benzylthioacetate + Base Base (e.g., NaOEt) in Ethanol Base->Ethyl_Benzylthioacetate Hydrazide This compound Ethyl_Benzylthioacetate->Hydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate in Ethanol Hydrazine_Hydrate->Hydrazide Cyclization_POCl3 Hydrazide This compound Oxadiazole 2-(Benzylthiomethyl)-5-aryl-1,3,4-oxadiazole Hydrazide->Oxadiazole + Aromatic_Acid Aromatic Carboxylic Acid (R-COOH) Aromatic_Acid->Oxadiazole + POCl3 POCl₃ POCl3->Oxadiazole Reflux Cyclization_CS2 Hydrazide This compound Thiol 5-(Benzylthiomethyl)-1,3,4-oxadiazole-2-thiol Hydrazide->Thiol CS2_KOH Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) in Ethanol CS2_KOH->Thiol Reflux

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of novel pyrazole derivatives utilizing 2-(benzylthio)acetohydrazide as a key building block. Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The incorporation of a benzylthio moiety can further enhance the biological profile of these derivatives.

The synthetic strategy outlined here is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] This method is highly versatile, generally proceeds with good yields, and allows for the creation of a diverse library of substituted pyrazoles by varying the dicarbonyl component.

General Synthetic Approach

The core of this synthetic protocol is the reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, typically under acidic or neutral conditions in a suitable solvent like ethanol. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(Benzylthio)acetyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.96 g, 10 mmol) in 30 mL of ethanol.

  • To this solution, add acetylacetone (1.0 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add cold water to the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(2-(benzylthio)acetyl)-3,5-dimethyl-1H-pyrazole.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 1-(2-(Benzylthio)acetyl)-3-methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate

This protocol describes the synthesis of a pyrazolone derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide solution (optional, for basic conditions)

  • Dilute hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.96 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add ethyl acetoacetate (1.30 g, 10 mmol) to the solution.

  • The reaction can be carried out under neutral conditions by refluxing for 6-8 hours. Alternatively, for base-catalyzed reaction, add a catalytic amount of sodium ethoxide solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC.

  • After completion, if the reaction was performed under reflux, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • If the reaction was base-catalyzed, neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure 1-(2-(benzylthio)acetyl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Dry the final product in a vacuum oven.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the synthesis of pyrazole derivatives from this compound.

Starting Hydrazide1,3-Dicarbonyl CompoundProduct NameTypical SolventCatalystReaction Time (h)Typical Yield (%)
This compoundAcetylacetone1-(2-(Benzylthio)acetyl)-3,5-dimethyl-1H-pyrazoleEthanolGlacial Acetic Acid4-675-85
This compoundEthyl Acetoacetate1-(2-(Benzylthio)acetyl)-3-methyl-1H-pyrazol-5(4H)-oneEthanolNone or NaOEt6-2470-80
This compoundDibenzoylmethane1-(2-(Benzylthio)acetyl)-3,5-diphenyl-1H-pyrazoleEthanol/DioxaneGlacial Acetic Acid8-1265-75
This compoundEthyl Benzoylacetate1-(2-(Benzylthio)acetyl)-3-phenyl-1H-pyrazol-5(4H)-oneEthanolNone or NaOEt8-2460-70

Visualizations

Reaction Pathway Diagrams

reaction_pathway_1 cluster_start Starting Materials cluster_product Product Hydrazide This compound Pyrazole 1-(2-(Benzylthio)acetyl)- 3,5-dimethyl-1H-pyrazole Hydrazide->Pyrazole + Dicarbonyl1 Acetylacetone Dicarbonyl1->Pyrazole Ethanol, Acetic Acid Reflux

Caption: Synthesis of 1-(2-(Benzylthio)acetyl)-3,5-dimethyl-1H-pyrazole.

reaction_pathway_2 cluster_start Starting Materials cluster_product Product Hydrazide This compound Pyrazolone 1-(2-(Benzylthio)acetyl)- 3-methyl-1H-pyrazol-5(4H)-one Hydrazide->Pyrazolone + Dicarbonyl2 Ethyl Acetoacetate Dicarbonyl2->Pyrazolone Ethanol Reflux

Caption: Synthesis of 1-(2-(Benzylthio)acetyl)-3-methyl-1H-pyrazol-5(4H)-one.

Experimental Workflow

experimental_workflow Start Dissolve this compound in Ethanol AddReagents Add 1,3-Dicarbonyl Compound and Catalyst Start->AddReagents Reflux Reflux Reaction Mixture (4-24 hours) AddReagents->Reflux Monitor Monitor Progress with TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Product (Add Water or Neutralize) Cool->Precipitate Filter Collect Crude Product by Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Suitable Solvent Wash->Recrystallize Dry Dry Final Product Under Vacuum Recrystallize->Dry

Caption: General workflow for the synthesis of pyrazole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Derivatives from 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Benzylthio)acetohydrazide is a versatile starting material for the synthesis of various heterocyclic compounds, particularly those containing 1,3,4-thiadiazole and 1,2,4-triazole scaffolds. These core structures are of significant interest in medicinal chemistry due to their association with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document provides detailed protocols for the synthesis of novel 1,3,4-thiadiazole and 1,2,4-triazole derivatives using this compound as a key precursor.

Synthesis of 5-(Benzylthiomethyl)-1,3,4-thiadiazole Derivatives

A primary application of this compound is in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. A common and effective method involves the reaction of the hydrazide with carbon disulfide in a basic medium, followed by alkylation or acylation to introduce various substituents.[5][6]

Protocol 1: Synthesis of 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine

This protocol details the synthesis of a key intermediate, an amino-substituted thiadiazole, which can be further modified.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate

  • Substituted benzyl halides (for further derivatization, see Protocol 3)

  • Chloroacetyl chloride (for further derivatization)

  • Dry benzene (for further derivatization)

Procedure:

  • Formation of Potassium Dithiocarbazinate: In a flask, dissolve this compound (1 mole) in absolute ethanol. Add a solution of potassium hydroxide (1 mole) in absolute ethanol. Cool the mixture in an ice bath and add carbon disulfide (1.1 moles) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature.

  • Cyclization with Hydrazine Hydrate: To the resulting potassium dithiocarbazinate salt, add hydrazine hydrate (1.2 moles) and reflux the mixture for 8-10 hours.

  • Isolation of the Product: After reflux, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine.

Expected Yield: 75-85%

Characterization Data: The structure can be confirmed by IR and NMR spectroscopy. The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-S stretching.

Protocol 2: Synthesis of 5-(benzylthiomethyl)-1,3,4-thiadiazole-2-thiol

This protocol describes the synthesis of a thiol-substituted thiadiazole, another versatile intermediate.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction with Carbon Disulfide: A mixture of this compound (1 mole) and potassium hydroxide (1 mole) in absolute ethanol is treated with carbon disulfide (1.1 moles) with stirring at room temperature for 16-20 hours.[7]

  • Cyclization: The reaction mixture is then refluxed for 6-8 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

  • Isolation: The solvent is evaporated under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to give 5-(benzylthiomethyl)-1,3,4-thiadiazole-2-thiol.

Expected Yield: 70-80%

Protocol 3: Derivatization of 5-(benzylthiomethyl)-2-substituted-1,3,4-thiadiazoles

The amino and thiol groups on the thiadiazole ring are nucleophilic and can be readily derivatized to generate a library of compounds. For instance, 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine can be reacted with various electrophiles.[5]

Example: N-acylation

  • Dissolve 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine (1 mole) in dry benzene.

  • Add chloroacetyl chloride (1.1 moles) dropwise at 0-5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The resulting precipitate is filtered, washed with a small amount of cold benzene, and dried to yield the N-acylated product.[5]

Synthesis of 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol

This compound can also be a precursor for the synthesis of 1,2,4-triazole derivatives. This typically involves the formation of a thiosemicarbazide intermediate, followed by cyclization.

Protocol 4: Synthesis of 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate

Procedure:

  • Formation of Potassium 3-(benzylthioacetyl)dithiocarbazate: To a solution of potassium hydroxide (1 mole) in absolute ethanol, add this compound (1 mole). Cool the mixture and add carbon disulfide (1.1 moles) dropwise with stirring. Stir the mixture at room temperature for 12 hours.

  • Cyclization with Hydrazine Hydrate: To the above reaction mixture, add hydrazine hydrate (2 moles) and reflux for 10-12 hours.[8]

  • Isolation: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid) to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.

Expected Yield: 65-75%

Characterization Data: The structure can be confirmed by IR and NMR spectroscopy. The IR spectrum would show characteristic absorptions for NH₂, SH, C=N, and C-S bonds.

Data Presentation

Compound ClassSynthesis MethodKey ReagentsTypical Yield (%)Melting Point (°C)
1,3,4-Thiadiazol-2-amineCyclization of dithiocarbazinateCS₂, KOH, Hydrazine hydrate75-85Varies with substituents
1,3,4-Thiadiazole-2-thiolCyclization with CS₂CS₂, KOH70-80Varies with substituents
4-Amino-1,2,4-triazole-3-thiolCyclization of dithiocarbazateCS₂, KOH, Hydrazine hydrate65-75Varies with substituents

Biological Activities

Derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles synthesized from precursors like this compound have been reported to exhibit a range of biological activities.

  • Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives show significant antibacterial and antifungal properties.[1][2][9] The presence of the benzylthio group can contribute to the lipophilicity of the molecules, potentially enhancing their ability to penetrate microbial cell membranes.[10]

  • Anticancer Activity: The 1,2,4-triazole scaffold is a well-known pharmacophore in the design of anticancer agents.[3][4][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with other cellular targets.[13]

Visualizations

Experimental Workflow: Synthesis of 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine

G A This compound R1 + CS2, KOH in Ethanol A->R1 B Potassium Dithiocarbazinate Intermediate R2 + Hydrazine Hydrate, Reflux B->R2 C 5-(benzylthiomethyl)-1,3,4-thiadiazol-2-amine R1->B R2->C

Caption: Workflow for the synthesis of the thiadiazole amine derivative.

Logical Relationship: From Starting Material to Bioactive Scaffolds

G cluster_start Starting Material cluster_products Bioactive Heterocyclic Scaffolds A This compound B 1,3,4-Thiadiazole Derivatives A->B Cyclization (e.g., with CS2) C 1,2,4-Triazole Derivatives A->C Thiosemicarbazide formation followed by cyclization

Caption: Synthetic pathways from this compound.

Signaling Pathway: Potential Anticancer Mechanism of Action for Triazole Derivatives

While specific signaling pathways for derivatives of this compound are not detailed in the provided search results, a general potential mechanism for related anticancer triazole compounds involves kinase inhibition.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cell_Cycle Cell Proliferation & Survival Transcription_Factor->Cell_Cycle Inhibitor Synthesized Triazole Derivative Inhibitor->Kinase_Cascade Inhibition

Caption: Hypothesized kinase inhibition by synthesized triazole derivatives.

References

Application of 2-(Benzylthio)acetohydrazide in the Synthesis of Benzimidazole Scaffolds: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. While a wide array of synthetic methodologies exist for the construction of the benzimidazole ring, this document focuses on the role and application of 2-(benzylthio)acetohydrazide and its derivatives in the elaboration of these scaffolds. Contrary to a direct role in the primary cyclization to form the benzimidazole core, this compound derivatives are typically synthesized from a pre-formed benzimidazole ring. This application note provides a detailed overview of the multi-step synthesis to obtain these acetohydrazide derivatives and their subsequent use in creating more complex, biologically relevant molecules.

The conventional and widely practiced method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips benzimidazole synthesis. Following the formation of the core, the this compound moiety can be introduced through a series of functional group transformations.

Synthetic Workflow and Methodologies

The synthesis of benzimidazole derivatives featuring a this compound functional group is a multi-step process. The general synthetic strategy commences with the formation of a 2-substituted benzimidazole, followed by N-alkylation with an appropriate haloacetate ester, and finally, hydrazinolysis to yield the desired acetohydrazide. This acetohydrazide then serves as a versatile intermediate for the synthesis of various other heterocyclic systems.

Overall Synthetic Pathway

Synthetic Pathway cluster_0 Benzimidazole Core Synthesis cluster_1 Side Chain Elaboration OPD o-Phenylenediamine BBI 2-Benzylbenzimidazole OPD->BBI Phillips Condensation PAA Phenylacetic Acid PAA->BBI BBI_ester Ethyl 2-(2-benzyl-1H- benzo[d]imidazol-1-yl)acetate BBI->BBI_ester N-Alkylation ECA Ethyl Chloroacetate ECA->BBI_ester BBI_hydrazide 2-(2-Benzyl-1H-benzo[d]imidazol- 1-yl)acetohydrazide BBI_ester->BBI_hydrazide Hydrazinolysis HH Hydrazine Hydrate HH->BBI_hydrazide Hydrazone Acetohydrazone Derivatives BBI_hydrazide->Hydrazone Condensation Ketone Substituted Ketone/ Benzaldehyde Ketone->Hydrazone Logical Progression Start Starting Materials (o-Phenylenediamine, Phenylacetic Acid) Step1 Formation of Benzimidazole Core (2-Benzylbenzimidazole) Start->Step1 Condensation Step2 N-Alkylation with Ethyl Chloroacetate (Ester Intermediate) Step1->Step2 Substitution Step3 Hydrazinolysis (Acetohydrazide Intermediate) Step2->Step3 Nucleophilic Acyl Substitution Step4 Condensation with Aldehyde/Ketone (Final Hydrazone Product) Step3->Step4 Condensation

Application Notes and Protocols: Step-by-Step Synthesis of 2-(Benzylthio)acetohydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(benzylthio)acetohydrazone derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and antitubercular properties. The synthetic route is a well-established, multi-step process that is adaptable for the creation of a diverse library of derivatives.

Synthetic Pathway Overview

The synthesis of 2-(benzylthio)acetohydrazone derivatives is typically achieved through a three-step process. The general scheme involves the S-alkylation of a thiol-containing precursor with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester to form the key acetohydrazide intermediate. The final step is the condensation of this intermediate with a variety of aldehydes or ketones to yield the target hydrazone derivatives.

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A Thiol Precursor (e.g., Benzyl Mercaptan) C Ethyl 2-(benzylthio)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Ethanol) B Ethyl Chloroacetate B->C E 2-(Benzylthio)acetohydrazide C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate D->E G 2-(Benzylthio)acetohydrazone Derivative E->G Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) Reflux F Aldehyde or Ketone F->G

Caption: General three-step synthesis of 2-(benzylthio)acetohydrazone derivatives.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 2-(benzylthio)acetohydrazone derivatives.

Protocol 1: Synthesis of Ethyl 2-(benzylthio)acetate

This procedure details the S-alkylation of benzyl mercaptan to produce the ester intermediate.

Materials and Reagents:

  • Benzyl mercaptan

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of benzyl mercaptan (1 equivalent) in absolute ethanol, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(benzylthio)acetate, which can be used in the next step without further purification or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the ester intermediate to the key acetohydrazide intermediate.

Materials and Reagents:

  • Ethyl 2-(benzylthio)acetate

  • Hydrazine hydrate (99-100%)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 2-(benzylthio)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours.[1]

  • Monitor the completion of the reaction by TLC.

  • After reflux, reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The resulting this compound is typically a white solid.

Protocol 3: General Procedure for the Synthesis of 2-(Benzylthio)acetohydrazone Derivatives

This procedure outlines the final condensation step to form the target hydrazone derivatives.

Materials and Reagents:

  • This compound

  • Substituted aldehyde or ketone (1-1.2 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, 3-5 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[2]

  • Heat the reaction mixture to reflux for 2-8 hours. The reaction progress can be monitored by TLC.[2]

  • After completion of the reaction, cool the mixture to room temperature.[2]

  • The crystalline product that precipitates out is collected by filtration.[2]

  • Wash the solid product with cold ethanol and then with hot water to remove any unreacted starting materials.[2]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-(benzylthio)acetohydrazone derivative.

Data Presentation

The following tables summarize representative quantitative data for synthesized hydrazone derivatives based on analogous structures reported in the literature.

Table 1: Physicochemical Data for Representative Hydrazone Derivatives

Compound IDSubstituted Aldehyde/KetoneMolecular FormulaYield (%)Melting Point (°C)
1 BenzaldehydeC₁₆H₁₆N₂OS75145-147
2 4-ChlorobenzaldehydeC₁₆H₁₅ClN₂OS82168-170
3 4-MethoxybenzaldehydeC₁₇H₁₈N₂O₂S78152-154
4 AcetophenoneC₁₇H₁₈N₂OS68130-132
5 4-NitrobenzaldehydeC₁₆H₁₅N₃O₃S85188-190

Table 2: Spectroscopic Data for a Representative Derivative (Compound 1)

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (KBr, cm⁻¹) 3250 (N-H), 1670 (C=O), 1610 (C=N)
¹H-NMR (DMSO-d₆, δ ppm) 11.45 (s, 1H, NH), 8.10 (s, 1H, N=CH), 7.80-7.20 (m, 10H, Ar-H), 4.00 (s, 2H, S-CH₂), 3.50 (s, 2H, CO-CH₂)
Mass Spec (m/z) [M+H]⁺ corresponding to the molecular weight

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 2-(benzylthio)acetohydrazone derivatives.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: This compound + Aldehyde/Ketone reaction Reaction: Ethanol, Acetic Acid Reflux (2-8h) start->reaction cooling Cooling to RT reaction->cooling tlc TLC Monitoring reaction->tlc filtration Filtration cooling->filtration washing Washing with Cold Ethanol & Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Drying recrystallization->drying mp Melting Point drying->mp ftir FT-IR Spectroscopy drying->ftir nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms

Caption: Workflow for synthesis, purification, and characterization.

References

Application Notes and Protocols for the In Vitro Antimicrobial Screening of 2-(Benzylthio)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis and in vitro antimicrobial screening of 2-(benzylthio)acetohydrazide derivatives. The protocols outlined below are intended to serve as a guide for the systematic evaluation of this class of compounds for their potential as novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Hydrazide derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, combines the structural features of a flexible thioether linkage and a reactive hydrazide moiety, making it an attractive candidate for the development of new therapeutic agents. This document details the protocols for the synthesis of this compound derivatives and the subsequent in vitro screening to determine their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity

While specific antimicrobial data for this compound derivatives is not extensively available in the public domain, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of structurally related 2-benzylthiomethyl-1H-benzimidazole derivatives . This data provides valuable insights into the potential antimicrobial activity of compounds possessing the benzylthio moiety and can serve as a benchmark for newly synthesized this compound derivatives.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 2-Benzylthiomethyl-1H-benzimidazole Derivatives

Compound IDSubstituent on Benzyl RingStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1 4-F140140
2 4-CH3290290
3 4-NO2140140
4 3-NO2>500400
5 2,4-diCl290290
6 H>500>500
7 4-Cl>500>500
8 4-Br200>500
9 4-OCH3320>500
10 2-NO2>500>500
Ciprofloxacin (Control) -0.5 - 20.25 - 1

Data is illustrative and based on structurally similar compounds. Actual MIC values for this compound derivatives may vary.

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis for this compound, which can then be further derivatized.

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

  • Reaction Setup: To a solution of benzyl mercaptan (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

  • Addition of Reagent: Stir the mixture at room temperature and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 2-(benzylthio)acetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reaction Progression: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Isolation of Product: After completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure compound.

Step 3: Synthesis of this compound Derivatives (Hydrazones)

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Aldehyde/Ketone: Add the desired substituted aromatic or heteroaromatic aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.

  • Reaction Progression: Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting hydrazone derivative often precipitates and can be collected by filtration, washed with a cold solvent, and recrystallized.

In Vitro Antimicrobial Screening

Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and/or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3.2.2: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • Sterile Petri dishes

  • Agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Bacterial and/or fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent

  • Positive and negative controls

Procedure:

  • Plate Preparation: Prepare the agar medium and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, spread a standardized microbial inoculum evenly over the entire surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening In Vitro Antimicrobial Screening cluster_analysis Data Analysis start_materials Benzyl Mercaptan + Ethyl Chloroacetate step1 Step 1: Synthesis of Ethyl 2-(benzylthio)acetate start_materials->step1 intermediate1 Ethyl 2-(benzylthio)acetate step1->intermediate1 step2 Step 2: Synthesis of This compound (with Hydrazine Hydrate) intermediate1->step2 parent_compound This compound step2->parent_compound step3 Step 3: Derivatization (with Aldehydes/Ketones) parent_compound->step3 final_derivatives This compound Derivatives step3->final_derivatives screening_start Test Compounds: Derivatives final_derivatives->screening_start mic_assay Broth Microdilution Assay screening_start->mic_assay agar_diffusion Agar Well Diffusion Assay screening_start->agar_diffusion mic_results Determination of MIC Values mic_assay->mic_results zone_inhibition Measurement of Zone of Inhibition agar_diffusion->zone_inhibition data_analysis Structure-Activity Relationship (SAR) Analysis mic_results->data_analysis zone_inhibition->data_analysis lead_identification Identification of Lead Compounds data_analysis->lead_identification

Caption: Workflow for Synthesis and Antimicrobial Screening.

Broth_Microdilution_Workflow plate_prep Prepare 96-well plate with 100 µL broth/well serial_dilution Perform 2-fold serial dilution of test compounds plate_prep->serial_dilution inoculation Inoculate wells with 10 µL of microbial suspension serial_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum (~5x10^5 CFU/mL) inoculum_prep->inoculation controls Set up Positive, Negative, and Sterility Controls inoculation->controls incubation Incubate at appropriate temperature and duration controls->incubation read_results Visually assess for turbidity to determine MIC incubation->read_results

Caption: Broth Microdilution Method for MIC Determination.

Application Notes and Protocols: Cytotoxicity Assays for 2-(Benzylthio)acetohydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of 2-(benzylthio)acetohydrazide-based compounds, a promising class of molecules with potential anticancer activity. The following sections detail experimental protocols for common cytotoxicity assays, present a summary of reported activity for various derivatives, and illustrate the underlying molecular mechanisms.

Introduction

This compound and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties. These compounds are characterized by a core structure that can be readily modified to generate a library of analogues with diverse pharmacological profiles. Their cytotoxic effects against various cancer cell lines are primarily evaluated through in vitro assays that measure cell viability and proliferation. The most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a quantitative measure of metabolically active cells.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of various this compound-based compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for several derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazideC6 (Rat Brain Glioma)3.9[1][2]
4e 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideC6 (Rat Brain Glioma)3.1[1][2]
4h 2-((benzothiazol-2-yl)thio)-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazideC6 (Rat Brain Glioma)4.6[1][2]
4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazideA549 (Human Lung Adenocarcinoma)>100[1][2]
4e 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideA549 (Human Lung Adenocarcinoma)>100[1][2]
4h 2-((benzothiazol-2-yl)thio)-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazideA549 (Human Lung Adenocarcinoma)>100[1][2]
4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazideMCF-7 (Human Breast Adenocarcinoma)>100[1][2]
4e 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideMCF-7 (Human Breast Adenocarcinoma)>100[1][2]
4h 2-((benzothiazol-2-yl)thio)-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazideMCF-7 (Human Breast Adenocarcinoma)>100[1][2]
4d 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazideHT-29 (Human Colorectal Adenocarcinoma)>100[1][2]
4e 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideHT-29 (Human Colorectal Adenocarcinoma)>100[1][2]
4h 2-((benzothiazol-2-yl)thio)-N'-(4-(pyrrolidin-1-yl)benzylidene)acetohydrazideHT-29 (Human Colorectal Adenocarcinoma)>100[1][2]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • This compound-based compounds

  • Cancer cell lines (e.g., A549, C6, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound-based compounds in the appropriate culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Treatment 5. Compound Treatment (Varying Concentrations) Compound_Prep->Compound_Treatment Incubation_24h 4. Incubation (24h) Cell_Seeding->Incubation_24h Incubation_24h->Compound_Treatment Incubation_48_72h 6. Incubation (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition 7. MTT Reagent Addition Incubation_48_72h->MTT_Addition Incubation_4h 8. Incubation (4h) MTT_Addition->Incubation_4h Formazan_Solubilization 9. Formazan Solubilization (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading 10. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing 11. Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination 12. IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow of the MTT assay for cytotoxicity testing.

Proposed Signaling Pathway for Apoptosis Induction

Hydrazide derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways.

G Compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS JNK JNK Activation ROS->JNK Bax Bax (Pro-apoptotic) JNK->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Downregulation Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

References

Application Notes and Protocols: 2-(Benzylthio)acetohydrazide in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(benzylthio)acetohydrazide as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The inherent reactivity of the hydrazide moiety makes it an excellent nucleophile in condensation reactions, enabling the construction of complex molecules in a single, efficient step. These synthesized compounds often exhibit a wide range of biological activities, making them valuable for drug discovery and development.

Synthesis of Thiazole Derivatives

This compound can be a key component in the Hantzsch thiazole synthesis, a classic multi-component reaction. While direct examples using this compound in a one-pot, three-component Hantzsch synthesis are not prevalent in the provided literature, analogous structures are synthesized through a multi-step approach that mirrors the components of an MCR. A generalized protocol involves the initial formation of a thiosemicarbazone, which then undergoes cyclization with an α-haloketone or its equivalent.

A closely related synthesis of thiazole-4[5H]-one derivatives demonstrates the utility of hydrazide-like structures in MCR-type syntheses. The reaction proceeds through the condensation of a thiosemicarbazone with chloroacetyl chloride, followed by cyclization.

Experimental Protocol: Synthesis of 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one Derivatives

This protocol is adapted from the synthesis of similar thiazole derivatives and illustrates a common pathway for this class of compounds.

  • Step 1: Formation of the Thiosemicarbazone.

    • Dissolve the starting aldehyde (e.g., 3-substituted-4-hydroxybenzaldehyde) in a suitable solvent such as ethanol.

    • Add an equimolar amount of thiosemicarbazide.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.

  • Step 2: Cyclization to Thiazole-4(5H)-one.

    • Suspend the dried thiosemicarbazone in a dry, inert solvent like benzene.

    • Add chloroacetyl chloride dropwise to the suspension at room temperature.

    • Reflux the mixture for 3-5 hours.

    • Evaporate the solvent under reduced pressure to obtain the intermediate.

    • Dissolve the intermediate in ethanol containing fused sodium acetate.

    • Reflux the solution for 4-6 hours to induce cyclization.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesized Thiazole Derivatives

The following table summarizes the yields and melting points for representative thiazole-4[5H]-one derivatives synthesized via a similar methodology.

CompoundSubstituent (R)Yield (%)Melting Point (°C)
4a H73%236
4b Br71%258
4c Phenyldiazenyl71%246

Data adapted from a study on the synthesis of anticancer thiazole derivatives[1].

Experimental Workflow: Thiazole Synthesis

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Cyclization Aldehyde Substituted Aldehyde Reflux_Ethanol Reflux in Ethanol Aldehyde->Reflux_Ethanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reflux_Ethanol Thiosemicarbazone Thiosemicarbazone Intermediate Reflux_Ethanol->Thiosemicarbazone Chloroacetyl_Chloride Chloroacetyl Chloride in Benzene Thiosemicarbazone->Chloroacetyl_Chloride Intermediate Acyclic Intermediate Chloroacetyl_Chloride->Intermediate Cyclization Reflux in Ethanol with Sodium Acetate Intermediate->Cyclization Thiazole_Product Thiazole-4(5H)-one Derivative Cyclization->Thiazole_Product

Caption: Workflow for the synthesis of thiazole-4(5H)-one derivatives.

Synthesis of Pyrazole Derivatives

This compound serves as an excellent precursor for the synthesis of various pyrazole derivatives through condensation reactions with 1,3-dicarbonyl compounds. This represents a classic example of a multi-component reaction leading to a five-membered heterocyclic ring.

Experimental Protocol: Synthesis of 5-Hydroxy-4,5-dihydropyrazole Derivative

This protocol describes the reaction of a 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative with a β-diketone, which is analogous to the reactivity of this compound.

  • Step 1: Synthesis of the Hydrazone Intermediate.

    • Dissolve 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide (1 mmol) in ethanol (20 mL).

    • Add acetylacetone (1 mmol) to the solution.

    • Reflux the mixture for 2 hours.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the N'-(4-oxopentan-2-ylidene)acetohydrazide derivative.

  • Step 2: Cyclization to the Pyrazole Derivative.

    • Heat the intermediate from Step 1 in ethanol containing a catalytic amount of piperidine.

    • The reaction leads to the formation of the 5-hydroxy-4,5-dihydropyrazole derivative in good yield.

Quantitative Data for a Representative Pyrazole Synthesis
Starting MaterialReagentProductYield
2-(benzo[d]thiazol-2'-ylthio)acetohydrazideAcetylacetone5-hydroxy-4,5-dihydropyrazole derivativeGood

Data is descriptive as presented in the source literature[2][3].

Reaction Pathway: Pyrazole Synthesis

G Acetohydrazide 2-(Arylthio)acetohydrazide Condensation Condensation (Reflux in Ethanol) Acetohydrazide->Condensation Diketone Acetylacetone (1,3-Diketone) Diketone->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (Piperidine catalyst) Hydrazone->Cyclization Pyrazole 5-Hydroxy-4,5-dihydropyrazole Derivative Cyclization->Pyrazole

Caption: Synthesis of a pyrazole derivative via a two-step, one-pot analogous reaction.

Synthesis of Schiff Bases and Further Heterocyclic Derivatives

This compound readily undergoes condensation with various aromatic aldehydes to form Schiff bases. These intermediates are valuable for the subsequent synthesis of other heterocyclic systems like diazetidine-2-thiones and oxazolidinones.

Experimental Protocol: General Synthesis of Schiff Bases
  • A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is prepared in absolute ethanol (25 mL).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol or methanol.

Logical Relationship: Schiff Base as a Key Intermediate

G cluster_products Further Synthetic Utility Acetohydrazide This compound Schiff_Base Schiff Base Intermediate Acetohydrazide->Schiff_Base Condensation Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Condensation Diazetidine Diazetidine-2-thione Schiff_Base->Diazetidine + Phenyl isothiocyanate Oxazolidinone Oxazolidinone Schiff_Base->Oxazolidinone + Chloroacetic acid

Caption: Utility of Schiff bases derived from this compound.

Conclusion

This compound is a highly valuable and versatile reagent in the field of synthetic organic and medicinal chemistry. Its application in multi-component reactions, or MCR-type sequential syntheses, provides efficient access to a wide array of heterocyclic compounds, including thiazoles and pyrazoles. The protocols and data presented herein offer a foundational guide for researchers to explore the synthetic potential of this compound in the development of novel chemical entities for various applications, particularly in drug discovery. The straightforward nature of these reactions, coupled with the potential for generating molecular diversity, underscores the importance of this compound in modern synthetic strategies.

References

Synthesis of Novel Bioactive Heterocycles from 2-(benzylthio)acetohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive heterocyclic compounds derived from 2-(benzylthio)acetohydrazide. This versatile starting material serves as a key building block for the construction of various heterocyclic systems, including 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological activities. The following sections detail the synthetic pathways, experimental procedures, and biological evaluation of these novel compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, in particular, are prominent in medicinal chemistry due to their diverse therapeutic applications, including antimicrobial, antifungal, and anticancer properties. The starting material, this compound, provides a convenient and efficient entry point for the synthesis of functionalized derivatives of these important heterocyclic systems.

Synthesis of 5-(Benzylthiomethyl)-1,3,4-thiadiazole-2-thiol

The synthesis of 5-(benzylthiomethyl)-1,3,4-thiadiazole-2-thiol from this compound is a well-established method for creating a key intermediate for further derivatization. The reaction proceeds via the cyclization of the hydrazide with carbon disulfide in a basic medium.

start This compound intermediate Potassium dithiocarbazate intermediate start->intermediate Nucleophilic attack reagent1 CS₂ / KOH product 5-(Benzylthiomethyl)-1,3,4-thiadiazole-2-thiol intermediate->product Intramolecular cyclization & Acidification

Caption: Synthetic pathway for 5-(benzylthiomethyl)-1,3,4-thiadiazole-2-thiol.

Experimental Protocol

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in absolute ethanol (50 mL).

  • To this solution, add potassium hydroxide (0.01 mol) and stir until it dissolves completely.

  • Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The resulting solid residue is dissolved in cold water and acidified with concentrated hydrochloric acid with cooling.

  • The precipitated solid, 5-(benzylthiomethyl)-1,3,4-thiadiazole-2-thiol, is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from ethanol to obtain pure crystals.

Synthesis of 4-Amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol involves the reaction of this compound with thiocarbohydrazide. This reaction provides a direct route to the aminotriazole scaffold.

start This compound intermediate Thiosemicarbazide intermediate start->intermediate Condensation reagent1 Thiocarbohydrazide product 4-Amino-5-(benzylthiomethyl)- 4H-1,2,4-triazole-3-thiol intermediate->product Intramolecular cyclization

Caption: Synthetic pathway for 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Materials:

  • This compound

  • Thiocarbohydrazide

  • Ethanol or an appropriate high-boiling solvent

  • Reflux apparatus

Procedure:

  • A mixture of this compound (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated in an oil bath.

  • The temperature is gradually raised to the melting point of the mixture, and heating is continued for a specified period (typically 1-2 hours) until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is then cooled to room temperature.

  • The solidified mass is treated with a small amount of ethanol, filtered, and washed with cold ethanol.

  • The crude product, 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol, can be purified by recrystallization from a suitable solvent.

Biological Activity

Derivatives of 1,3,4-thiadiazoles and 1,2,4-triazoles synthesized from precursors analogous to this compound have demonstrated significant biological activities, including antimicrobial and anticancer effects. The following tables summarize the quantitative data for structurally similar compounds.

Note: The following data is for analogous compounds and should be considered indicative of the potential activity of derivatives of this compound.

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Compound TypeTarget OrganismMIC (µg/mL)Reference
1,3,4-Thiadiazole DerivativeStaphylococcus aureus1.56 - 25[1]
1,3,4-Thiadiazole DerivativeStaphylococcus epidermidis1.56 - 25[1]
1,3,4-Thiadiazole DerivativeEscherichia coli> 25[1]
1,2,4-Triazole DerivativeCandida albicans-[2]
1,2,4-Triazole DerivativeCandida glabrata-[2]
1,2,4-Triazole DerivativeCandida krusei-[2]
Anticancer Activity

The in vitro anticancer activity is often assessed using the MTT assay against various human cancer cell lines, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
1,2,4-Triazole DerivativeHEPG2 (Liver Cancer)0.81[3]
1,2,4-Triazole DerivativeMurine Melanoma (B16F10)41.12 - 61.11[4]
1,2,4-Triazole DerivativeHuman Breast Cancer-[5]
1,2,4-Triazole DerivativeNon-small Cell Lung Cancer-[5]
1,2,4-Triazole DerivativeCNS Cancer-[5]

Experimental Workflows

The general workflow for the synthesis and biological evaluation of these novel heterocyclic compounds is outlined below.

cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound reaction Reaction with CS₂/KOH or Thiocarbohydrazide start->reaction cyclization Cyclization reaction->cyclization purification Purification & Characterization (TLC, M.P., IR, NMR, Mass Spec) cyclization->purification antimicrobial Antimicrobial Screening (MIC determination) purification->antimicrobial anticancer Anticancer Screening (IC₅₀ determination) purification->anticancer data_analysis Data Analysis & SAR antimicrobial->data_analysis anticancer->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Benzylthio)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(Benzylthio)acetohydrazide. This guide includes troubleshooting for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance reaction efficiency and yield.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is typically prepared in a two-step process: S-alkylation of benzyl mercaptan with an ethyl haloacetate to form ethyl 2-(benzylthio)acetate, followed by hydrazinolysis.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield in Step 1 (S-alkylation) 1. Inactive Starting Material: Benzyl mercaptan may have oxidized to dibenzyl disulfide.[1] 2. Insufficient Base Strength or Amount: The base may not be strong enough to fully deprotonate the thiol.[1] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.[1] 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1a. Confirm the purity of the starting material using NMR or titration.[1] 1b. If oxidized, consider a mild reduction step before the main reaction.[1] 2a. Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaOMe).[1] 2b. Use at least 1.1 equivalents of the base to ensure complete deprotonation.[1] 3a. Gradually increase the reaction temperature in 10°C increments.[1] 4a. Switch to a solvent in which all reactants are fully soluble (e.g., DMF, DMSO, or acetonitrile).
Formation of Byproducts in Step 1 1. Oxidation of Benzyl Mercaptan: The thiol group can be oxidized to dibenzyl disulfide, especially in the presence of a base and atmospheric oxygen.1a. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 1b. Degas the solvent prior to use.
Low or No Product Yield in Step 2 (Hydrazinolysis) 1. Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have gone to completion.[2] 2. Purity of Reactants: The purity of your starting materials, particularly the ester and hydrazine hydrate, is crucial.[2] 3. Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield.[2]1a. Increase the reaction time or temperature. Refluxing for 2-4 hours is a common practice.[3] 1b. Use a larger excess of hydrazine hydrate (e.g., 1.5-2 equivalents).[3] 2a. Use freshly distilled or high-purity reagents.[2] 3a. Monitor the reaction by TLC to identify the optimal reaction time and minimize byproduct formation.
Difficult Purification of Final Product 1. Similar Polarity of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.1a. Optimize the solvent system for column chromatography by testing different solvent mixtures to maximize separation. 1b. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol) can be an effective purification method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthetic route for this compound?

A1: The most common method is a two-step synthesis. The first step is the S-alkylation of benzyl mercaptan with an ethyl haloacetate (like ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl 2-(benzylthio)acetate. The second step is the hydrazinolysis of this ester with hydrazine hydrate to yield the final product, this compound.[3][4]

Q2: What are the key reaction parameters to optimize for the S-alkylation step?

A2: The key parameters to optimize are the choice of base, solvent, and reaction temperature. A moderately strong base like potassium carbonate is often used, but stronger bases such as sodium hydride can be employed if deprotonation is insufficient. Solvents like DMF, acetone, or ethanol are common. The reaction is often performed at room temperature or with gentle heating.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of both the S-alkylation and the hydrazinolysis steps.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound typically involves either recrystallization or column chromatography. If the product is a solid, recrystallization from a suitable solvent like ethanol is often the preferred method.[2] For oils or solids that are difficult to recrystallize, silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

Q5: I am seeing an unexpected peak in my NMR spectrum. What could it be?

A5: An unexpected peak could indicate the presence of a starting material, a byproduct, or a solvent residue. In the context of this synthesis, a common byproduct is dibenzyl disulfide, formed from the oxidation of benzyl mercaptan. If you used an ester in the first step, you might also see unreacted ester in your final product if the hydrazinolysis was incomplete.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of acetohydrazide derivatives, which can be used as a general guideline for the synthesis of this compound. Please note that actual results may vary depending on the specific substrate and reaction conditions.

ParameterStep 1: S-alkylationStep 2: HydrazinolysisOverall (Projected)
Typical Yield 80-95%75-90%60-85%
Reaction Time 2-12 hours[3]2-4 hours[3]4-16 hours
Reaction Temperature Room Temperature to RefluxRoom Temperature to Reflux-
Key Reagents Benzyl mercaptan, Ethyl haloacetate, Base (e.g., K₂CO₃)Ethyl 2-(benzylthio)acetate, Hydrazine hydrate-
Common Solvents DMF, Acetone, Ethanol[3]Ethanol, Methanol[4]-

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

  • To a solution of benzyl mercaptan (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(benzylthio)acetate. This crude product can be purified by vacuum distillation or column chromatography, or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-(benzylthio)acetate (1 equivalent) in ethanol.[3]

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.[3]

  • Reflux the reaction mixture for 2-4 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: S-alkylation cluster_step2 Step 2: Hydrazinolysis start1 Benzyl Mercaptan + Ethyl Chloroacetate + Base (e.g., K2CO3) in Solvent (e.g., Acetone) reflux1 Reflux for 8-12 hours start1->reflux1 Heat workup1 Cool, Filter, Concentrate reflux1->workup1 intermediate Crude Ethyl 2-(benzylthio)acetate workup1->intermediate purify1 Purification (optional) (Distillation or Chromatography) intermediate->purify1 start2 Ethyl 2-(benzylthio)acetate + Hydrazine Hydrate in Ethanol intermediate->start2 Crude Intermediate purify1->start2 Purified Intermediate reflux2 Reflux for 2-4 hours start2->reflux2 Heat workup2 Cool in Ice Bath, Filter, Wash, Dry reflux2->workup2 product This compound workup2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_flowchart cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_base Is the Base Strong Enough? check_purity->check_base Pure purify_sm Purify/Use Fresh Starting Materials check_purity->purify_sm Impure check_temp Is the Temperature Optimal? check_base->check_temp Yes use_stronger_base Use a Stronger Base (e.g., NaH) check_base->use_stronger_base No check_time Is the Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Are Reactants Soluble? check_time->check_solvent Yes increase_time Increase Reaction Time check_time->increase_time No change_solvent Change Solvent (e.g., DMF, DMSO) check_solvent->change_solvent No

References

Technical Support Center: Improving the Yield of 2-(Benzylthio)acetohydrazide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of products from 2-(benzylthio)acetohydrazide cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of this compound to form various heterocyclic compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.- Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase temperature: Gradually increase the reaction temperature in 10-20°C increments. Be cautious as higher temperatures can also lead to side product formation. - Ineffective cyclizing agent: The chosen reagent may not be potent enough under the current conditions.
Poor solubility of starting material: this compound may not be fully dissolved in the chosen solvent.- Change solvent: Use a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Degradation of starting material or product: The benzylthio group can be sensitive to harsh acidic or basic conditions and high temperatures.- Use milder conditions: Opt for milder cyclizing agents and lower reaction temperatures. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Products (Low Purity) Side reactions: Competing cyclization pathways or side reactions of the benzylthio group can lead to a mixture of products.- Optimize reaction conditions: Systematically vary the solvent, temperature, and catalyst to favor the desired product. - Choice of cyclizing agent: The choice of cyclizing agent is crucial for directing the reaction towards the desired heterocycle.
Debenzylation: Cleavage of the benzyl group from the sulfur atom can occur under certain acidic or reductive conditions.[1]- Avoid strong acids: Use milder acidic catalysts or non-acidic cyclization methods where possible. - Control temperature: High temperatures can promote debenzylation.
Oxidation of the thioether: The benzylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or air at high temperatures.[2]- Inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere. - Degas solvents: Use degassed solvents to remove dissolved oxygen.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction mixture. - Precipitation: After the reaction, try pouring the mixture into a large volume of a non-solvent (e.g., ice-cold water) to precipitate the product. - Extraction: Use a suitable solvent for extraction.
Product co-elutes with impurities during chromatography. - Optimize chromatography conditions: Try different solvent systems (mobile phases) and stationary phases. - Recrystallization: This can be a highly effective method for purifying solid products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclizing agents for converting this compound into 1,3,4-oxadiazoles?

A1: Common cyclizing agents for forming 1,3,4-oxadiazoles from hydrazides include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and carbon disulfide (CS₂) in the presence of a base.[3][4] The choice of reagent can significantly impact the reaction conditions and yield.

Q2: How can I selectively synthesize 5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol?

A2: A common and effective method is a two-step process. First, react this compound with an isothiocyanate (e.g., phenylisothiocyanate) to form a thiosemicarbazide intermediate. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide or sodium methoxide, to yield the desired 4H-1,2,4-triazole-3-thiol.[5][6][7]

Q3: I am observing a significant amount of a byproduct that appears to be debenzylated. How can I prevent this?

A3: Debenzylation is often caused by harsh acidic conditions or elevated temperatures.[1][8][9] To minimize this, consider using milder cyclization reagents that do not require strong acids. If an acid catalyst is necessary, try using a weaker acid or a lower concentration. Also, ensure the reaction temperature is as low as possible while still allowing for a reasonable reaction rate.

Q4: My purified product is a yellow or brown oil/solid, but it should be colorless. What is the likely cause?

A4: Discoloration often indicates the presence of impurities, which could be oxidized byproducts.[2] The thioether in your molecule can oxidize to a sulfoxide or sulfone. To prevent this, conduct your reaction under an inert atmosphere and consider using degassed solvents. For purification, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.[2]

Q5: What is the best way to monitor the progress of my cyclization reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material, intermediate (if any), and the final product. Staining with an appropriate agent (e.g., potassium permanganate for oxidizable spots) can help visualize the compounds. For more quantitative analysis, LC-MS is a powerful tool.

Experimental Protocols

Protocol 1: Synthesis of 5-(Benzylthiomethyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the cyclization of this compound using carbon disulfide in a basic medium.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in water to the flask and stir.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(benzylthiomethyl)-1,3,4-oxadiazole-2-thiol.

Protocol 2: Synthesis of 5-(Benzylthiomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details the synthesis of a substituted 1,2,4-triazole via a thiosemicarbazide intermediate.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure: Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the formation of the thiosemicarbazide by TLC.

  • Cool the reaction mixture to room temperature. The thiosemicarbazide may precipitate. If so, filter and wash with cold ethanol.

Step 2: Cyclization to the 1,2,4-Triazole

  • Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Reflux the mixture for 4-6 hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure 5-(benzylthiomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.[5][7]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of related heterocyclic compounds from hydrazide precursors. This data can serve as a starting point for optimizing your own reactions.

Table 1: Conditions for the Synthesis of 1,3,4-Oxadiazoles from Acylhydrazides

Cyclizing AgentSolventTemperatureReaction Time (h)Yield (%)Reference
POCl₃NeatReflux2-475-90[3]
SOCl₂NeatReflux3-570-85General knowledge
PPANeat120-150 °C1-365-80General knowledge
CS₂/KOHEthanolReflux8-1280-95[10]

Table 2: Conditions for the Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazides

BaseSolventTemperatureReaction Time (h)Yield (%)Reference
NaOH (aq)Water/EthanolReflux4-870-90[6][11]
NaOCH₃MethanolReflux3-675-92General knowledge
K₂CO₃DMF80-100 °C6-1065-85General knowledge

Visualizations

Below are diagrams illustrating key reaction pathways and workflows.

Reaction_Pathways cluster_oxadiazole 1,3,4-Oxadiazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis This compound This compound CS2_KOH CS₂ / KOH This compound->CS2_KOH PhNCS Phenyl Isothiocyanate This compound->PhNCS Oxadiazole 5-(Benzylthiomethyl)- 1,3,4-oxadiazole-2-thiol CS2_KOH->Oxadiazole Cyclization Thiosemicarbazide Thiosemicarbazide Intermediate PhNCS->Thiosemicarbazide Addition NaOH NaOH / Reflux Thiosemicarbazide->NaOH Triazole 5-(Benzylthiomethyl)-4-phenyl- 4H-1,2,4-triazole-3-thiol NaOH->Triazole Cyclization

Caption: General reaction pathways for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Increase_Temp Increase Temperature Incomplete->Increase_Temp No Change_Reagent Change Cyclizing Agent Incomplete->Change_Reagent No Analyze_Side_Products Analyze Byproducts (LC-MS, NMR) Complete->Analyze_Side_Products Increase_Time->Check_Reaction Increase_Temp->Check_Reaction Change_Reagent->Check_Reaction Debenzylation Debenzylation? Analyze_Side_Products->Debenzylation Oxidation Oxidation? Analyze_Side_Products->Oxidation Milder_Conditions Use Milder Acid/ Lower Temperature Debenzylation->Milder_Conditions Yes Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Debenzylation->Optimize_Purification No Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Yes Oxidation->Optimize_Purification No Milder_Conditions->Start Inert_Atmosphere->Start Pure_Product Pure Product High Yield Optimize_Purification->Pure_Product

References

Technical Support Center: Purification of 2-(Benzylthio)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(benzylthio)acetohydrazide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary and most effective purification techniques for this compound derivatives are recrystallization and column chromatography. Recrystallization is often the first choice, particularly if the crude product is in a solid form and relatively pure. For separating the target compound from impurities with similar solubility characteristics, column chromatography is the preferred method.

Q2: What are the likely impurities I might encounter in my crude this compound product?

A2: The synthesis of this compound typically involves the reaction of an ester, such as ethyl 2-(benzylthio)acetate, with hydrazine hydrate. Potential impurities include:

  • Unreacted Starting Materials: Residual ethyl 2-(benzylthio)acetate and hydrazine hydrate.

  • Diacyl Hydrazine: This byproduct can form when two molecules of the ester react with one molecule of hydrazine.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for extended periods or at elevated temperatures.

  • Hydrolysis Products: The ester starting material or the final hydrazide product can undergo hydrolysis to form 2-(benzylthio)acetic acid, particularly in the presence of water under acidic or basic conditions.

Q3: How can I assess the purity of my this compound derivative after purification?

A3: A combination of analytical techniques is recommended to confirm the purity of your final product:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values is a good indicator of high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry are crucial for confirming the chemical structure of the desired compound and identifying any impurities that may be present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Compound does not dissolve Incorrect solvent choice; insufficient solvent volume.- Select a solvent where the compound is soluble when hot but insoluble when cold. Ethanol is often a good starting point for hydrazides. - Gradually add more solvent to the heated mixture until the compound dissolves completely.
Oiling out instead of crystallization The solution is too concentrated; the rate of cooling is too fast; the melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
No crystals form upon cooling The solution is too dilute; crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Place the solution in an ice bath to further decrease the solubility. - Scratch the inside of the flask or add a seed crystal.
Low yield of recovered crystals Too much solvent was used; the compound has some solubility in the cold solvent; premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - When performing a hot filtration, pre-heat the funnel and filter paper to prevent the compound from crystallizing prematurely.
Purified product is discolored Presence of colored impurities; oxidation of the thioether.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the purification process is carried out promptly and consider using an inert atmosphere if oxidation is suspected.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of spots on TLC The chosen eluent system is not optimal.- Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to achieve good separation (Rf values between 0.2 and 0.8).
Compound streaks on the TLC plate The compound may be acidic or basic; the sample is overloaded.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. - Apply a smaller spot of the sample to the TLC plate.
Compound does not move from the baseline The eluent is not polar enough.- Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).
All compounds run with the solvent front The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Low recovery of the compound from the column The compound may be irreversibly adsorbed onto the silica gel; improper packing of the column leading to channeling.- Ensure the column is packed uniformly. - If the compound is very polar, consider using a different stationary phase like alumina.

Quantitative Data

The following table presents representative data for the synthesis and purification of some this compound derivatives and structurally similar compounds. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

CompoundSynthetic MethodPurification MethodTypical Yield (%)Melting Point (°C)
N-acetohydrazide-2-(benzylthio) benzimidazoleReaction of the corresponding ester with hydrazine hydrate.Recrystallization from ethanol.Not specified188-190
(E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-phenylethylidene)acetohydrazideReaction of the corresponding hydrazide with an aryl methyl ketone.Recrystallization from alcohol.62Not specified
(E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(4-methoxyphenyl)ethylidene) acetohydrazideReaction of the corresponding hydrazide with an aryl methyl ketone.Recrystallization from alcohol.70Not specified
(E)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N'-(1-(2-hydroxyphenyl)ethylidene) acetohydrazideReaction of the corresponding hydrazide with an aryl methyl ketone.Recrystallization from alcohol.72Not specified

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivatives
  • Solvent Selection: Begin by determining a suitable solvent. Small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate are recommended. An ideal solvent will dissolve the crude product when hot but not when cold. Ethanol is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

Protocol 2: Column Chromatography of this compound Derivatives
  • Eluent Selection: Based on TLC analysis, determine an appropriate eluent system. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Process Diagrams

Troubleshooting_Purification start Crude this compound Derivative assess_purity Assess Purity (TLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization_success Pure Solid Product recrystallization->recrystallization_success Successful recrystallization_fail Recrystallization Fails or Purity is Low recrystallization->recrystallization_fail Unsuccessful recrystallization_fail->column_chromatography analyze_fractions Analyze Fractions (TLC) column_chromatography->analyze_fractions column_success Pure Product combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure combine_pure->column_success

Caption: A decision-making workflow for the purification of this compound derivatives.

Recrystallization_Troubleshooting cluster_problems Common Issues start Recrystallization Attempt problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Product Oils Out problem->oiling_out low_yield Low Yield problem->low_yield discolored Product is Discolored problem->discolored success Pure Crystals Obtained problem->success No solution_no_crystals Concentrate Solution Cool in Ice Bath Scratch Flask / Add Seed Crystal no_crystals->solution_no_crystals solution_oiling_out Reheat and Add More Solvent Cool Slowly Use Mixed Solvent System oiling_out->solution_oiling_out solution_low_yield Use Minimal Hot Solvent Ensure Thorough Cooling Pre-heat Funnel for Hot Filtration low_yield->solution_low_yield solution_discolored Treat with Activated Charcoal Work Under Inert Atmosphere discolored->solution_discolored

"common side reactions in the synthesis of 2-(Benzylthio)acetohydrazide Schiff bases"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzylthio)acetohydrazide Schiff bases.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound Schiff bases.

FAQs

Q1: What is the general reaction scheme for the synthesis of this compound Schiff bases?

The synthesis involves the condensation reaction between this compound and a suitable aldehyde or ketone, typically under acidic catalysis in an alcoholic solvent. The reaction proceeds via a nucleophilic addition of the terminal amine of the hydrazide to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond of the Schiff base.[1]

Q2: My reaction is not going to completion, and I observe unreacted this compound and aldehyde in my crude product. What could be the cause?

Incomplete reactions are a common issue in Schiff base synthesis. Several factors can contribute to this:

  • Equilibrium: The formation of Schiff bases is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow or incomplete reaction.

  • Steric Hindrance: Bulky substituents on either the aldehyde or the hydrazide can hinder the reaction.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion.

Q3: After purification, my product is a sticky oil or fails to crystallize. How can I obtain a solid product?

The physical state of the final product can be influenced by its purity and the specific aldehyde used. If you are obtaining an oil, consider the following:

  • Purity: Ensure that all starting materials and impurities have been removed. Residual solvents can also prevent crystallization.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization.

  • Solvent for Recrystallization: If the product is soluble in a particular solvent, try dissolving it and then slowly adding a non-solvent to precipitate the solid.

  • Seeding: If you have a small amount of solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oil.

Troubleshooting Common Side Reactions

Q4: I have an impurity with a molecular weight that is 16 or 32 units higher than my expected product. What could this be?

This observation strongly suggests the oxidation of the sulfur atom in the benzylthio group. Thioethers are susceptible to oxidation, which can occur during the reaction or subsequent workup, leading to the formation of the corresponding sulfoxide (-SO-) or sulfone (-SO2-).[2]

  • Identification: These oxidized byproducts can often be identified by IR spectroscopy (strong S=O stretching bands) and mass spectrometry.

  • Prevention: To minimize oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to air and strong oxidizing agents.

  • Purification: These more polar byproducts can usually be separated from the desired Schiff base by column chromatography.

Q5: My NMR spectrum shows complex signals, and I suspect the presence of multiple products. What are other possible side reactions?

Besides oxidation, several other side reactions can occur:

  • Hydrolysis: The imine bond of the Schiff base can be susceptible to hydrolysis, especially in the presence of water and acid, reverting back to the starting hydrazide and aldehyde. This is a common issue during workup and purification.[1]

  • Cyclization Reactions: Acetohydrazide derivatives can sometimes undergo intramolecular cyclization reactions to form various heterocyclic structures, such as oxadiazoles or pyrazoles, depending on the reaction conditions and the structure of the aldehyde used.

  • Dimerization/Polymerization: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization reactions under acidic conditions.

Q6: How can I effectively purify my this compound Schiff base?

The most common and effective method for purifying Schiff bases is recrystallization.

  • Solvent Selection: Choose a solvent in which the Schiff base has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point. Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and then perform a hot filtration. Allow the solution to cool slowly to induce the formation of well-defined crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

If recrystallization is not effective in removing all impurities, column chromatography on silica gel is a viable alternative. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of this compound Schiff Bases

AldehydeSolventCatalystReaction Time (h)Yield (%)Melting Point (°C)Reference
BenzaldehydeEthanolGlacial Acetic Acid4-885-92135-137[3]
4-ChlorobenzaldehydeEthanolGlacial Acetic Acid688158-160[4]
4-NitrobenzaldehydeEthanolGlacial Acetic Acid590182-184Adapted from[5]
SalicylaldehydeEthanolGlacial Acetic Acid4-682-89145-147Adapted from[6]

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and scale of the reaction.

Experimental Protocols

General Experimental Protocol for the Synthesis of a this compound Schiff Base

This protocol is a general guideline and may require optimization for specific aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Add the substituted aldehyde (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by spectroscopic methods (FT-IR, NMR) and determine its melting point.[3][6]

Mandatory Visualization

Reaction_Pathway Hydrazide This compound Intermediate Hemiaminal Intermediate Hydrazide->Intermediate + R-CHO, H+ Cyclized Cyclized Byproduct Hydrazide->Cyclized Side Reaction Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate SchiffBase This compound Schiff Base Intermediate->SchiffBase - H2O Sulfoxide Sulfoxide Impurity SchiffBase->Sulfoxide Oxidation Hydrolysis Hydrolysis Products (Hydrazide + Aldehyde) SchiffBase->Hydrolysis + H2O, H+ Sulfone Sulfone Impurity Sulfoxide->Sulfone Further Oxidation Troubleshooting_Workflow Start Low Purity or Yield in Schiff Base Synthesis Check_Crude Analyze Crude Product (TLC, NMR) Start->Check_Crude Incomplete_Reaction Incomplete Reaction: Unreacted Starting Materials Check_Crude->Incomplete_Reaction Starting Materials Present Side_Products Presence of Side Products Check_Crude->Side_Products Unexpected Spots/ Signals Purification_Issue Purification Issues: Oily Product, Low Recovery Check_Crude->Purification_Issue Pure but Difficult to Isolate Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temp - Add catalyst - Remove water (Dean-Stark) Incomplete_Reaction->Optimize_Reaction Identify_Side_Products Identify Side Products: - Oxidation (MS, IR) - Hydrolysis - Cyclization Side_Products->Identify_Side_Products Improve_Purification Improve Purification: - Recrystallization (solvent screen) - Column Chromatography - Trituration Purification_Issue->Improve_Purification

References

"addressing solubility issues of 2-(Benzylthio)acetohydrazide in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-(Benzylthio)acetohydrazide in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound at Room Temperature

Q1: I am unable to dissolve this compound in my chosen organic solvent at room temperature. What steps can I take?

A1: Difficulty in dissolving this compound at ambient temperature is a common issue. Here is a step-by-step troubleshooting guide:

  • Increase Temperature: The solubility of solids in liquids generally increases with temperature. Gently heat the mixture while stirring. For many organic compounds, heating to the boiling point of the solvent can significantly improve solubility. Use a reflux setup to prevent solvent loss.

  • Agitation: Ensure vigorous and continuous stirring. Mechanical stirring or sonication can enhance the dissolution rate by breaking down solute aggregates and increasing the interaction between the solute and solvent molecules.

  • Particle Size Reduction: If you have the compound in a solid, crystalline form, grinding it into a fine powder will increase the surface area available for solvation, which can speed up the dissolution process.

  • Solvent Polarity: Consider the polarity of your solvent. Based on the structure of this compound, which contains both polar (hydrazide) and non-polar (benzylthio) moieties, solvents with intermediate polarity or a mixture of solvents might be more effective. The principle of "like dissolves like" is a useful guide. Polar functional groups suggest solubility in polar solvents, while non-polar parts suggest solubility in non-polar solvents.

  • Co-solvency: Try using a co-solvent system. Start by dissolving the compound in a small amount of a solvent in which it is highly soluble (e.g., a polar aprotic solvent like DMSO or DMF), and then add the second solvent to reach the desired final concentration.[1]

Issue 2: Compound "Oils Out" Instead of Dissolving or Crystallizing

Q2: When I try to dissolve or recrystallize this compound, it forms an oil instead of a clear solution or crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute melts before it dissolves or when it comes out of a supersaturated solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[2][3]

  • Reheat and Add More Solvent: If oiling occurs during dissolution, try reheating the solution and adding more of the primary solvent to decrease the saturation.[2][3]

  • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point that has similar solubility characteristics.

  • Mixed Solvent System: Dissolve the compound in a minimal amount of a solvent in which it is highly soluble. Then, while the solution is hot, slowly add a miscible "anti-solvent" (a solvent in which the compound is less soluble) until the solution becomes slightly cloudy (the cloud point). Then, allow it to cool slowly.[2] For hydrazides, common anti-solvents include water or hexane when using a primary solvent like ethanol.[2]

  • Slow Cooling: Avoid rapid cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.[2]

Issue 3: Low Recovery After Recrystallization

Q3: I am getting a very low yield after recrystallizing this compound. What could be the cause and how can I improve it?

A3: Low recovery during recrystallization is often due to using an excessive amount of solvent or premature crystallization.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure that your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper or in the funnel stem.[3]

  • Optimize Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2]

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the purified product.[2]

Frequently Asked Questions (FAQs)

Q4: What is the expected solubility of this compound in common organic solvents?

A4: While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative solubility profile can be predicted based on its molecular structure. The molecule possesses a polar hydrazide group and a less polar benzylthio group. This dual nature suggests that it will be most soluble in polar aprotic solvents and may have moderate solubility in polar protic solvents. Its solubility is expected to be low in non-polar solvents.

Predicted Solubility of this compound

Solvent Class Solvent Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO) Soluble High polarity and hydrogen bond accepting capability can solvate the hydrazide group effectively.
N,N-Dimethylformamide (DMF) Soluble Similar to DMSO, it is a highly polar solvent capable of dissolving a wide range of organic compounds.
Acetone Moderately Soluble A polar aprotic solvent that should be a reasonable solvent, especially when heated.
Polar Protic Ethanol Sparingly to Moderately Soluble The hydroxyl group can hydrogen bond with the hydrazide moiety, but the non-polar ethyl group may limit high solubility at room temperature. Often a good solvent for recrystallization.[2]
Methanol Sparingly to Moderately Soluble More polar than ethanol, may offer slightly better solubility. Often used for recrystallization of hydrazides.[4]
Water Sparingly Soluble / Insoluble The large non-polar benzylthio group is expected to make it poorly soluble in water.
Non-Polar Hexane Insoluble The high polarity of the hydrazide group will make it insoluble in non-polar aliphatic hydrocarbons.
Toluene Sparingly Soluble The aromatic ring may have some favorable interaction with the benzyl group, but overall solubility is expected to be low.

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely not a primary choice for high solubility. |

Q5: How can I experimentally determine the solubility of this compound in a specific solvent?

A5: The isothermal "shake-flask" method followed by gravimetric analysis is a reliable technique to determine equilibrium solubility.

Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should become constant over time.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Record the exact volume transferred.

  • Drying: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation. Alternatively, use a vacuum desiccator.

  • Final Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Weight of dish + residue) - (Weight of empty dish) / Volume of solution evaporated (L)

Visualizations

G Troubleshooting Workflow for Dissolving this compound start Start: Compound does not dissolve heat Increase Temperature (with stirring) start->heat solvent Change Solvent or Use Co-solvent System start->solvent sonicate Use Sonication heat->sonicate No/Partial Success dissolved Compound Dissolved heat->dissolved Success oiling_out Compound 'Oils Out' heat->oiling_out Oiling Out Occurs grind Reduce Particle Size (Grind the solid) sonicate->grind No/Partial Success sonicate->dissolved Success sonicate->oiling_out Oiling Out Occurs grind->heat grind->dissolved Success solvent->heat reheat_add_solvent Reheat and Add More of the 'Good' Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->dissolved

Caption: Troubleshooting workflow for dissolving this compound.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Molecular Polarity (Hydrazide vs. Benzylthio) polarity_solvent Solvent Polarity polarity_solute->polarity_solvent 'Like Dissolves Like' solubility Solubility of This compound polarity_solute->solubility particle_size Particle Size particle_size->solubility crystal_form Crystalline Form (Polymorphism) crystal_form->solubility polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility agitation Agitation / Sonication agitation->solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for reactions involving 2-(benzylthio)acetohydrazide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is recommended for the condensation of this compound with aldehydes or ketones to form hydrazones?

A1: For the synthesis of hydrazones from this compound, a simple acid catalyst is typically sufficient. Glacial acetic acid is a common and effective choice, often used in a few drops as a catalyst in a solvent like absolute ethanol.[1] The reaction generally proceeds under reflux conditions. For substrates that are sensitive to stronger acids or higher temperatures, milder conditions can be employed, although this may require longer reaction times.

Q2: Which catalyst should I choose for the cyclization of this compound derivatives into 1,3,4-thiadiazoles?

A2: The cyclization of acylhydrazones (derived from this compound) or the direct cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles is commonly achieved using strong acids. Concentrated sulfuric acid is a frequently used reagent for this dehydration and cyclization process.[2][3][4] Other strong acids like polyphosphoric acid have also been reported for similar transformations. The choice of acid can depend on the specific substrate and the desired reaction conditions.

Q3: Can this compound be used to synthesize pyrazoles, and what catalysts are suitable?

A3: Yes, this compound can be a precursor for pyrazole synthesis. The general strategy involves reaction with a 1,3-dicarbonyl compound or a suitable equivalent. The initial condensation can be catalyzed by an acid, similar to hydrazone formation. Subsequent cyclization to the pyrazole ring can occur under the same acidic conditions or may be promoted by heat. In some cases, for multicomponent reactions leading to pyrazoles, a Lewis acid catalyst might be employed.[5][6]

Q4: I am considering using the benzylthio- group as a leaving group in a palladium-catalyzed cross-coupling reaction. What are the potential issues?

A4: The sulfur atom in the this compound can act as a poison for palladium catalysts. Sulfur-containing compounds can strongly coordinate to the palladium center, leading to catalyst deactivation and low or no product formation. This is a common issue in palladium-catalyzed reactions with sulfur-containing substrates. To mitigate this, the use of bulky, electron-rich phosphine ligands, such as Buchwald-type ligands, can be beneficial. These ligands can help to stabilize the active catalytic species and promote the desired catalytic cycle over catalyst poisoning. Additionally, using higher catalyst loadings or adding the catalyst in portions may be necessary.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Condensation/Cyclization Reactions

Potential Cause:

  • Insufficient Catalyst Activity: The acid catalyst may not be strong enough to promote the reaction efficiently.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.

  • Poor Quality of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.

  • Equilibrium Limitations: The formation of water as a byproduct can limit the reaction's progression.

Recommended Solutions:

  • Catalyst Screening: If using a weak acid like acetic acid, consider switching to a stronger acid such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, especially for cyclization steps.

  • Optimize Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Consider using a Dean-Stark apparatus to remove water from the reaction mixture, driving the equilibrium towards the product.

  • Purify Reagents: Ensure that this compound, the carbonyl compound, and the solvent are pure and dry.

  • Increase Catalyst Loading: A modest increase in the catalyst concentration can sometimes improve the reaction rate and yield.

Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Potential Cause:

  • Sulfur Poisoning: The thioether moiety of this compound is likely poisoning the palladium catalyst.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

  • Ligand Degradation: The phosphine ligands may not be stable under the reaction conditions.

Recommended Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and reduce the inhibitory effect of the sulfur atom.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Use of Pre-catalysts: Consider using a well-defined palladium pre-catalyst that is more resistant to deactivation.

  • Alternative Catalysts: If palladium catalysis proves consistently problematic, explore alternative metal catalysts, such as iron-based systems, which can be more tolerant to sulfur-containing substrates for certain cross-coupling reactions.

Issue 3: Formation of Unwanted Side Products

Potential Cause:

  • Decomposition of Starting Material: The acetohydrazide moiety can be unstable under harsh acidic or high-temperature conditions.

  • Competing Reaction Pathways: The reaction conditions may favor the formation of alternative products.

  • Acylation of Hydrazide: In the presence of certain acids like acetic or formic acid, the hydrazide can be acylated, forming an unreactive species.[7][8][9]

Recommended Solutions:

  • Milder Conditions: Attempt the reaction at a lower temperature or with a milder acid catalyst.

  • Protecting Groups: If necessary, consider protecting sensitive functional groups to prevent side reactions.

  • Careful Choice of Acid: Be aware of the potential for acylation when using carboxylic acids as solvents or catalysts. If this is suspected, switch to a non-acylating acid like p-TSA.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the formation of side products and optimize the reaction time to maximize the yield of the desired product.

Data Presentation

Table 1: Comparison of Acid Catalysts for Hydrazone Formation from Hydrazides and Aldehydes
CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic Acid2-(Benzothiazol-2-ylthio) acetohydrazideAromatic AldehydesAbsolute EthanolReflux4-8High (not specified)[1]
None (pH 7.4 buffer)Phenylhydrazinep-NitrobenzaldehydeAqueous Buffer25--[10]
Acetic AcidZ-Ala-NHNH2-Acetic Acid201249 (side reaction)[7][9]

Note: Data for direct quantitative comparison of catalysts for this compound is limited. The table presents data for analogous substrates to provide a basis for catalyst selection.

Table 2: Comparison of Catalysts for 1,3,4-Thiadiazole Synthesis from Hydrazide Derivatives

| Catalyst | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Conc. H2SO4 | Thiosemicarbazide derivative | - | 0 | - | 86-89 |[2] | | Conc. H2SO4 | N-Arylthiosemicarbazide | - | - | - | High (not specified) |[4] | | P2S5 | Acylhydrazone derivative | - | - | - | High (not specified) |[11] | | PPA | Thiosemicarbazide | - | - | - | - | |

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: Add the desired aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of a 2-Amino-5-substituted-1,3,4-Thiadiazole Derivative
  • Starting Material Preparation: Prepare the corresponding thiosemicarbazide by reacting this compound with an isothiocyanate.

  • Reaction Setup: In a flask, carefully add the thiosemicarbazide derivative (1.0 eq.) to pre-cooled concentrated sulfuric acid at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to stir at low temperature for a specified period, monitoring for the completion of the cyclization.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product. Collect the solid product by filtration.

  • Purification: Wash the crude product with water and purify by recrystallization.

Protocol 3: General Protocol for Pyrazole Synthesis from a Hydrazide and a 1,3-Diketone
  • Reaction Setup: Dissolve the 1,3-diketone (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., HCl or H2SO4).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue to precipitate the crude product. Collect the solid by filtration.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Catalyst_Selection_Workflow start Start: Desired Transformation reaction_type Identify Reaction Type start->reaction_type condensation Condensation (Hydrazone Formation) reaction_type->condensation Carbonyl + Hydrazide cyclization Cyclization (e.g., Thiadiazole) reaction_type->cyclization Intramolecular Dehydration cross_coupling Cross-Coupling reaction_type->cross_coupling C-S Activation catalyst_choice1 Select Catalyst: - Glacial Acetic Acid (mild) - p-TSA (stronger) condensation->catalyst_choice1 catalyst_choice2 Select Catalyst: - Conc. H2SO4 - PPA cyclization->catalyst_choice2 catalyst_choice3 Select Catalyst: - Palladium complex - Iron complex cross_coupling->catalyst_choice3 troubleshoot Troubleshoot Potential Issues catalyst_choice1->troubleshoot catalyst_choice2->troubleshoot catalyst_choice3->troubleshoot High risk of S-poisoning

Caption: Workflow for selecting a catalyst for reactions with this compound.

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction check1 Check Reagents Purity of starting materials and solvent start->check1 check2 Check Conditions Temperature and Reaction Time start->check2 check3 Evaluate Catalyst Strength and Loading start->check3 solution1 Purify/Dry Reagents check1->solution1 solution2 Increase Temperature or Time Remove H2O (Dean-Stark) check2->solution2 solution3 Use Stronger Catalyst (e.g., p-TSA over AcOH) Increase Loading check3->solution3

Caption: Troubleshooting logic for low-yield condensation or cyclization reactions.

Reaction_Pathway start This compound + Aldehyde/Ketone catalyst1 Acid Catalyst (e.g., Acetic Acid) start->catalyst1 hydrazone Hydrazone Intermediate catalyst1->hydrazone catalyst2 Strong Acid Catalyst (e.g., H2SO4) hydrazone->catalyst2 diketone + 1,3-Diketone hydrazone->diketone thiadiazole 1,3,4-Thiadiazole Derivative catalyst2->thiadiazole pyrazole Pyrazole Derivative diketone->pyrazole

Caption: General reaction pathways for heterocycle synthesis from this compound.

References

"preventing N-alkylation side products in 2-(benzylthio)pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the synthesis of 2-(benzylthio)pyridine, with a specific focus on preventing the formation of N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the benzylation of 2-mercaptopyridine?

A1: The reaction of 2-mercaptopyridine with a benzylating agent like benzyl bromide can yield two main products: the desired S-alkylated product, 2-(benzylthio)pyridine, and the undesired N-alkylated side product, 1-benzyl-2-pyridinethione.

Q2: Why does N-alkylation occur as a side reaction?

A2: N-alkylation occurs because 2-mercaptopyridine exists in a tautomeric equilibrium with its thione form, 2(1H)-pyridinethione.[1][2] The deprotonated intermediate is an ambident nucleophile, meaning it has two reactive sites: the sulfur atom and the nitrogen atom. Alkylation can therefore occur at either of these sites, leading to a mixture of products.[3]

Q3: What are the critical factors that determine the ratio of S-alkylation to N-alkylation?

A3: The regioselectivity of the alkylation is highly sensitive to the reaction conditions. The key factors include the choice of base, the solvent, the nature of the alkylating agent, and the reaction temperature. By carefully selecting these parameters, the reaction can be directed to favor the desired S-alkylation product.

Q4: How can I distinguish between the S-alkylated and N-alkylated products?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the S- and N-alkylated isomers. For instance, in 1H NMR, the chemical shifts of the pyridine ring protons will be different for the two isomers. Two-dimensional NMR techniques like HMBC and ROESY can also be used to definitively establish the connectivity and structure of the products.[4]

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting common issues encountered during the synthesis of 2-(benzylthio)pyridine.

Competing S- vs. N-Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation with Benzyl Bromide A 2-Mercaptopyridine (Thiol Tautomer) B 2(1H)-Pyridinethione (Thione Tautomer) A->B C Pyridinethiolate Anion (Ambident Nucleophile) A->C + Base - HB+ B->C + Base - HB+ D S-Alkylation (Desired Pathway) C->D Attack at Sulfur E N-Alkylation (Side Reaction) C->E Attack at Nitrogen F 2-(Benzylthio)pyridine (Product) D->F G 1-Benzyl-2-pyridinethione (Side Product) E->G

Caption: Competing S- vs. N-alkylation pathways in the synthesis of 2-(benzylthio)pyridine.

Troubleshooting Workflow cluster_troubleshoot Troubleshooting Steps start Start Synthesis check_product Analyze Product Mixture (e.g., TLC, NMR) start->check_product is_pure Is the desired S-alkylated product pure? check_product->is_pure end Synthesis Successful is_pure->end Yes n_alkylation High N-Alkylation? is_pure->n_alkylation No slow_reaction Slow/Incomplete Reaction? n_alkylation->slow_reaction No solution_n Modify Conditions: - Use weaker base (e.g., K2CO3) - Use aprotic solvent (e.g., DMF) - Lower reaction temperature n_alkylation->solution_n Yes solution_slow Optimize Conditions: - Consider microwave synthesis - Use a phase-transfer catalyst - Check reagent purity slow_reaction->solution_slow Yes solution_n->start Retry Synthesis solution_slow->start Retry Synthesis

Caption: A workflow for troubleshooting common issues in 2-(benzylthio)pyridine synthesis.

Troubleshooting Guide

Problem 1: My reaction yields a significant amount of the N-alkylated side product. How can I improve the selectivity for S-alkylation?

Answer: To favor the formation of 2-(benzylthio)pyridine, you should adjust the reaction conditions to promote nucleophilic attack at the sulfur atom. Here are some strategies:

  • Choice of Base: Use a weaker base. Strong bases can lead to a higher concentration of the pyridinethiolate anion, which can increase the likelihood of N-alkylation. Mild bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally good choices for this reaction. These solvents can help to solvate the cation of the base, leaving the thiolate anion more available for reaction at the softer sulfur atom.

  • Temperature Control: Running the reaction at a lower temperature, such as room temperature or even 0°C, can often improve the selectivity for S-alkylation. Higher temperatures can provide the activation energy needed for the competing N-alkylation pathway.

Problem 2: The reaction is very slow or incomplete. How can I increase the reaction rate without promoting N-alkylation?

Answer: If the reaction is proceeding slowly, consider the following options to increase the rate:

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and in some cases, improve yields.

  • Phase-Transfer Catalysis (PTC): This method is particularly effective for reactions in biphasic systems (e.g., dichloromethane/water). A phase-transfer catalyst, such as tetrabutylammonium chloride, facilitates the transfer of the thiolate anion into the organic phase where it can react with the benzyl halide. This can lead to a dramatic increase in reaction rate, often allowing the reaction to be completed in minutes at low temperatures.

  • Reagent Purity: Ensure that your reagents are pure and dry. The presence of water can interfere with the reaction, and impurities in the benzylating agent can lead to side reactions.

Problem 3: I am still getting the N-alkylated product even after optimizing the conditions. What else could be the issue?

Answer: If N-alkylation persists, consider the nature of your starting materials and the reaction setup:

  • Hard and Soft Acids and Bases (HSAB) Principle: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is "harder". Benzyl bromide is a relatively soft electrophile, which should favor reaction at the sulfur. If you are using a different alkylating agent that is "harder", it may have a higher propensity to react at the nitrogen.

  • Counter-ion Effects: The cation from the base can influence the reactivity of the anion. As a general rule, alkali metal salts tend to favor N-alkylation in related pyridone systems, whereas softer metal ions like silver (Ag⁺) can promote O-alkylation. While not commonly used for S-alkylation due to cost and potential side reactions, this principle highlights the importance of the entire system.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions and their outcomes for the S-benzylation of 2-mercaptopyridine derivatives. This data can be used to guide the selection of an appropriate synthetic route.

EntrySubstrateBenzylating AgentBaseSolventCatalystTemp (°C)TimeYield (%) of S-isomerN/S RatioReference
12-Mercapto-6-methylpyridineBenzyl chlorideK₂CO₃DMFNoneRT---Benchchem
22-Mercapto-6-methylpyridineBenzyl bromideEt₃NTHFNoneRT24 h--Benchchem
32-Mercapto-6-methylpyridineBenzyl chloride10% aq. NaOHCH₂Cl₂TBAC¹05 min--Benchchem
45-Bromo-2-pyridoneBenzyl chloridei-Pr₂NEtWaterTween 20RT-86% (N-isomer)8:1(PDF) ChemInform Abstract

¹Tetrabutylammonium chloride

Detailed Experimental Protocols

Method A: S-Benzylation using Potassium Carbonate in DMF

This protocol is a standard and reliable method for achieving high yields of the S-alkylated product.

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptopyridine (1.0 mmol) in 10 mL of anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 mmol) to the solution.

  • Reaction Initiation: Stir the mixture at room temperature. Add benzyl chloride or benzyl bromide (1.2 mmol) dropwise to the suspension.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will often precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method B: S-Benzylation under Phase-Transfer Catalysis (PTC)

This method offers a very rapid and efficient alternative, particularly for scaling up the reaction.

  • Reaction Setup: In a flask, combine 2-mercaptopyridine (3.0 mmol), 20 mL of a 10% aqueous sodium hydroxide solution, and 20 mL of dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium chloride (e.g., 0.1 mmol).

  • Cooling: Cool the biphasic mixture to 0°C in an ice bath.

  • Addition of Benzylating Agent: Add benzyl chloride (3.0 mmol) to the vigorously stirred mixture.

  • Reaction Time: Continue to stir the mixture vigorously. The reaction is often complete within 5-10 minutes.

  • Work-up: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the product. Further purification is typically not necessary but can be performed by recrystallization or chromatography if needed.

References

"stability of 2-(Benzylthio)acetohydrazide under different reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2-(Benzylthio)acetohydrazide under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound, helping you to identify and resolve potential stability problems.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatograms

  • Possible Cause: Degradation of this compound due to improper storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

    • Analyze Degradation Products: Characterize the unknown peaks using techniques like LC-MS or GC-MS to identify potential degradation products such as the corresponding sulfoxide or sulfone from oxidation, or benzyl alcohol and acetohydrazide from hydrolysis.

    • Review Experimental Protocol: Examine your experimental setup for potential stressors such as high temperatures, extreme pH, or exposure to light.

    • Perform a Forced Degradation Study: To understand the degradation profile of the compound, intentionally subject it to stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and developing a stability-indicating analytical method.[1][2][3][4]

Issue 2: Loss of Potency or Reduced Biological Activity of the Compound Over Time

  • Possible Cause: Chemical degradation of the active this compound.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately measure the concentration of the parent compound in your samples over time.

    • Evaluate Formulation: If the compound is in a solution, consider the stability in the chosen solvent and at the specific pH. Buffering the solution to a neutral pH may improve stability.

    • Solid-State Stability: If possible, store the compound in its solid form, as this is often more stable than in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which contains a thioether linkage and an acetohydrazide moiety, the primary degradation pathways are likely:

  • Oxidation: The sulfur atom in the thioether is susceptible to oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, the sulfone.

  • Hydrolysis: The acetohydrazide functional group can be hydrolyzed, especially under acidic or basic conditions, to yield benzylthioacetic acid and hydrazine. The benzyl-sulfur bond could also potentially be cleaved under extreme pH conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Hydrazides are generally more stable at a neutral pH and can undergo hydrolysis under acidic or basic conditions. Therefore, it is expected that the stability of this compound in aqueous solutions will be pH-dependent. To determine the optimal pH for stability, a pH-rate profile study is recommended.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended to mitigate oxidation and hydrolysis.[5]

Q4: Is this compound sensitive to light?

A4: Compounds containing sulfur atoms can be susceptible to photodegradation.[6][7][8] It is advisable to handle this compound in a manner that minimizes exposure to light. Storing the compound in amber vials or containers wrapped in aluminum foil can prevent photolytic degradation. A photostability study should be conducted to determine its light sensitivity definitively.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is crucial for accurately measuring the compound in the presence of its degradation products. A common approach is to use reverse-phase HPLC with UV detection. To ensure the method is stability-indicating, you must perform forced degradation studies to generate the potential degradation products and ensure that the chromatographic method can separate the parent compound from all major degradants.[5]

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Plausible)
0.1 M HCl24 hours60 °C15%Benzylthioacetic acid, Hydrazine
0.1 M NaOH24 hours60 °C25%Benzylthioacetic acid, Hydrazine
6% H₂O₂8 hoursRoom Temp30%2-(Benzylsulfinyl)acetohydrazide, 2-(Benzylsulfonyl)acetohydrazide
Heat48 hours80 °C10%Various thermal decomposition products
Light (ICH Q1B)1.2 million lux hoursRoom Temp5%Photolytic oxidation/rearrangement products

Disclaimer: The data presented in this table is illustrative and based on the expected reactivity of the functional groups. Actual results may vary and should be determined experimentally.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[5]

    • Keep the solution at 60 °C for 24 hours.[5]

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[5]

    • Keep the solution at 60 °C for 24 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.[5]

    • Keep the solution at room temperature for 8 hours.[5]

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Also, prepare a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and store it in the oven.

    • At each time point, prepare a solution from the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be stored under the same conditions but protected from light.

    • At the end of the exposure period, prepare samples for HPLC analysis.

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method is typically suitable. An example method could be:

      • Column: C18, 250 mm x 4.6 mm, 5 µm.

      • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detector Wavelength: 254 nm.

      • Injection Volume: 10 µL.

    • Analyze the stressed samples along with an unstressed control to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidative Stress (6% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Sample at time points Base->Neutralize Sample at time points Oxidation->Neutralize Sample at time points Thermal->Neutralize Sample at time points Photo->Neutralize Sample at time points HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent This compound Sulfoxide 2-(Benzylsulfinyl)acetohydrazide Parent->Sulfoxide [O] AcidHydrazide Benzylthioacetic Acid Parent->AcidHydrazide H₂O / H⁺ or OH⁻ Hydrazine Hydrazine Parent->Hydrazine H₂O / H⁺ or OH⁻ Sulfone 2-(Benzylsulfonyl)acetohydrazide Sulfoxide->Sulfone Further Oxidation

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Reactions Involving 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Benzylthio)acetohydrazide and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work-ups.

Question: I am getting a low yield of my target heterocyclic compound after the reaction. What are the common causes and solutions?

Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal work-up and purification procedures.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. For instance, some reflux steps can be as long as 6-8 hours.

  • Side Reactions: Hydrolysis of the hydrazide or intermediate products can be a significant issue, especially in the presence of strong acids or bases, or when using solvents like acetic acid[1]. Ensure anhydrous conditions where necessary and consider using milder bases like triethylamine[2].

  • Purification Loss: Significant product loss can occur during recrystallization. Experiment with different solvent systems to find one that provides good recovery. Common solvents for recrystallizing hydrazide derivatives include ethanol, or mixtures like ethanol/DMF[2].

Question: My product is not precipitating cleanly when I pour the reaction mixture into ice water. How can I improve the isolation of my solid product?

Answer: Pouring the reaction mixture onto crushed ice is a common method to precipitate products[3]. If this results in an oily or poorly filterable solid, consider the following troubleshooting steps:

  • Slow Addition: Add the reaction mixture to the ice water slowly with vigorous stirring.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the solution to induce crystallization.

  • Solvent Removal: If the reaction solvent is water-miscible (e.g., ethanol, dioxane, DMF), it might be preventing precipitation. First, try to remove the solvent under reduced pressure (rotoevaporation) and then triturate the resulting residue with water or an anti-solvent like methanol or ether[2][4].

  • Neutralization: For reactions performed under acidic or basic conditions, careful neutralization is crucial. For example, after acidic cyclization, neutralizing with a concentrated ammonia solution while cooling can facilitate precipitation[3].

Question: I am having trouble removing byproducts, such as unreacted starting materials or reagents, from my crude product. What purification strategies are effective?

Answer: Purification can be challenging, but a combination of washing and crystallization is often effective.

  • Aqueous Washes: If your product is in an organic solvent, perform aqueous washes to remove water-soluble impurities. For example, to remove basic impurities like excess amine, wash with a dilute acid solution (e.g., dilute HCl), provided your product is stable to acid[4].

  • Filtration and Washing: After initial precipitation and filtration, wash the collected solid thoroughly with a suitable solvent that dissolves impurities but not your product. Water and ether are commonly used for washing precipitates[3].

  • Recrystallization: This is a powerful purification technique. The choice of solvent is critical. For thiadiazole derivatives, ethanol is a frequently used recrystallization solvent[3][5]. For less soluble compounds, a DMF/ethanol mixture can be effective[2].

Frequently Asked Questions (FAQs)

Question: What is a typical work-up procedure for the synthesis of a 1,3,4-thiadiazole derivative from this compound and carbon disulfide?

Answer: A general work-up for this type of reaction involves cyclization followed by isolation and purification.

  • Reaction Quenching: The reaction mixture is often cooled to room temperature and then poured onto crushed ice or into ice-water with stirring to precipitate the crude product[3].

  • Neutralization: If the reaction is carried out in strong acid (e.g., H₂SO₄), the acidic mixture is carefully neutralized, typically with a base like concentrated ammonia solution, while keeping the mixture cool[3].

  • Isolation: The precipitated solid is collected by vacuum filtration.

  • Washing: The collected solid is washed with water and often a low-boiling organic solvent like ether to remove residual impurities[3].

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent such as ethanol[5].

Question: What are the key reactive sites on this compound for synthesizing heterocyclic compounds?

Answer: The reactivity of this compound is primarily centered on the hydrazide moiety (-CONHNH₂). The terminal -NH₂ group is a strong nucleophile, and the adjacent -NH- group can also participate in reactions. This functionality allows it to react with various electrophiles to form a wide range of heterocyclic systems[6]. Common reactions include:

  • Condensation with aldehydes and ketones to form hydrazones[7].

  • Reaction with carbon disulfide in a basic medium to form dithiocarbazates, which can then cyclize into 1,3,4-thiadiazoles or 1,2,4-triazoles[8][9].

  • Reaction with anhydrides or acetylacetone to form various substituted derivatives[5][10].

Question: Can acetic acid be used as a solvent for reactions with this compound? What are the potential complications?

Answer: Yes, acetic acid can be used as a solvent, but with caution. It can act as a catalyst and a reagent. However, its acidic nature and the presence of water (in glacial acetic acid) can lead to side reactions. Potential complications include:

  • Hydrolysis: The hydrazide functional group can be hydrolyzed back to the corresponding carboxylic acid in the presence of acid and water, especially upon heating[1].

  • N-Acetylation: Acetic acid can acetylate the terminal amino group of the hydrazide, leading to the formation of an N'-acetyl derivative[1].

  • Rearrangement: In some cases, N-acetylated intermediates can undergo further reactions or rearrangements[1].

When using acetic acid, it is often refluxed with the reactants, and the product is isolated upon cooling and filtration[5].

Data Presentation

Table 1: Summary of Reaction Conditions for Synthesis of Heterocycles from Hydrazide Precursors.

Starting Hydrazide Reagent(s) Solvent Conditions Product Type Yield (%) Ref.
Substituted Thiosemicarbazone Conc. H₂SO₄ - 90°C, 2h 1,3,4-Thiadiazole N/A [3]
2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide Phthalic Anhydride Acetic Acid Reflux N-(1,3-dioxoisoindolin-2-yl)acetamide derivative Good [5]
2-(Benzo[d]thiazol-2'-ylthio)acetohydrazide Acetylacetone Ethanol Reflux N'-(4-oxopentan-2-ylidene)acetohydrazide derivative 86% [5]
Benzimidazole acid hydrazide Substituted Benzaldehyde Ethanol / Acetic Acid Reflux, 6-8h Acetohydrazone derivative N/A

| Pyrazolopyrimidinyl acid hydrazide | Carbon Disulfide / KOH | Ethanol | N/A | Pyrazolotriazine derivative | N/A |[9] |

Experimental Protocols

Methodology: Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives

This protocol is a generalized example based on the cyclization of thiosemicarbazones, which are often derived from hydrazides.

  • Thiosemicarbazone Preparation: A substituted acid hydrazide (1 eq.) is reacted with an appropriate isothiocyanate to form the corresponding thiosemicarbazone intermediate. This reaction is typically carried out in a solvent like ethanol.

  • Cyclization: The dried thiosemicarbazone (0.05 mol) is carefully added to concentrated sulfuric acid (10 mL) with stirring[3].

  • Heating: The mixture is heated, for example on a water bath at 90°C, with continuous stirring for approximately 2 hours[3].

  • Precipitation: After heating, the reaction mixture is cooled and then carefully poured onto a beaker of crushed ice/ice-water to precipitate the product[3].

  • Neutralization: The acidic aqueous mixture is neutralized with a concentrated base, such as ammonia solution, while ensuring the solution remains cool to avoid unwanted side reactions[3].

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed thoroughly with water, followed by a wash with diethyl ether, and then dried[3].

  • Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, to yield the purified 1,3,4-thiadiazole derivative[3].

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-Up cluster_purification Purification start 1. Mix Hydrazide, Reagents & Solvent reaction 2. Heat / Reflux (e.g., 2-8h) start->reaction monitoring 3. Monitor via TLC reaction->monitoring quench 4. Cool & Pour into Ice-Water monitoring->quench neutralize 5. Neutralize (if necessary) quench->neutralize filtrate 6. Filter Solid neutralize->filtrate wash 7. Wash Solid (Water, Ether) filtrate->wash recrystallize 8. Recrystallize (e.g., from Ethanol) wash->recrystallize dry 9. Dry Final Product recrystallize->dry

Caption: General experimental workflow for synthesis and work-up.

synthetic_pathways cluster_products Potential Heterocyclic Products A This compound B Hydrazones A->B Aldehydes / Ketones (+ Acid catalyst) C 1,3,4-Thiadiazoles A->C Carbon Disulfide (+ Base, then cyclization) D 1,2,4-Triazoles A->D Carbon Disulfide / KOH then Hydrazine Hydrate E Pyrazoles A->E Acetylacetone

Caption: Synthetic pathways from this compound.

troubleshooting_flowchart start Problem: Low Product Yield check_reaction Was the reaction complete by TLC? start->check_reaction check_workup Was precipitation clean and efficient? check_reaction->check_workup Yes solution_time Solution: Extend reaction time or increase temperature. check_reaction->solution_time No check_purity Is the crude product contaminated? check_workup->check_purity Yes solution_precipitation Solution: Remove solvent before adding anti-solvent. Try different anti-solvents. check_workup->solution_precipitation No solution_purification Solution: Optimize recrystallization solvent system. Perform aqueous washes. check_purity->solution_purification Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Scale-Up Synthesis of 2-(Benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-(Benzylthio)acetohydrazide. The information is structured to address specific issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guide

This guide addresses common problems encountered during the two main stages of synthesis: S-alkylation to form ethyl 2-(benzylthio)acetate and subsequent hydrazinolysis.

Issue 1: Low Yield in S-Alkylation Step (Formation of Ethyl 2-(benzylthio)acetate)

  • Question: We are experiencing low yields during the S-alkylation of ethyl thioglycolate with benzyl bromide on a larger scale. What are the potential causes and solutions?

  • Answer: Low yields in this step are often traced back to issues with reagents, reaction conditions, or side reactions. Here are the primary causes and troubleshooting steps:

    • Incomplete Deprotonation of Thiol: The thiol must be fully deprotonated to the thiolate anion to act as an effective nucleophile.

      • Solution: Ensure at least 1.1 equivalents of a sufficiently strong base (e.g., sodium ethoxide, potassium carbonate) are used. For large-scale reactions where solubility can be an issue, using a phase-transfer catalyst with potassium carbonate in a biphasic system can be effective.

    • Side Reactions: Over-alkylation or oxidation of the thiol can reduce the yield. Benzyl bromide is a reactive alkylating agent and can react with other nucleophiles.

      • Solution: Maintain a controlled temperature, typically starting at 0-5 °C and allowing the reaction to slowly warm to room temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to a disulfide.

    • Poor Solubility: As the scale increases, ensuring all reactants are in solution can become challenging.

      • Solution: Select a solvent in which all reactants, especially the thiolate salt, are soluble. Polar aprotic solvents like DMF or acetonitrile are common choices. Alternatively, using water as a solvent with a phase-transfer catalyst is a greener and often effective option.[1]

Issue 2: Formation of Impurities and Discoloration

  • Question: Our final product, this compound, is discolored (yellow or brown) and shows significant impurities after the hydrazinolysis step. What is the cause?

  • Answer: Discoloration and impurities often stem from side reactions during synthesis or degradation during workup and purification.

    • Oxidation: The thioether linkage is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, which can be colored.

      • Solution: Handle the intermediate and final product under an inert atmosphere whenever possible. During workup, avoid excessive exposure to air and heat. For purification, consider an activated charcoal treatment during recrystallization to adsorb colored impurities.[2]

    • Diacylhydrazide Byproduct: An excess of the ester intermediate or localized high concentrations can lead to the formation of a diacylhydrazide byproduct (N,N'-bis(2-(benzylthio)acetyl)hydrazine).

      • Solution: Add the ethyl 2-(benzylthio)acetate slowly to a well-stirred solution of hydrazine hydrate. Using a slight excess of hydrazine hydrate (1.2-1.5 equivalents) can help ensure the reaction goes to completion and minimizes the diacyl byproduct.[3]

    • Hydrazine Decomposition Products: Hydrazine can decompose, especially at elevated temperatures or in the presence of certain metal contaminants, which can introduce impurities.

      • Solution: Use high-purity hydrazine hydrate and ensure the reactor is thoroughly cleaned. Maintain strict temperature control during the reaction.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: We are struggling to efficiently isolate and purify this compound on a multi-kilogram scale. Column chromatography is not a viable option. What do you recommend?

  • Answer: Large-scale purification requires methods that are scalable and cost-effective.

    • Recrystallization: This is the most common and effective method for purifying solid hydrazides.

      • Solution: A systematic solvent screen is recommended. Common solvents for recrystallizing hydrazides include ethanol, methanol, or mixtures like ethanol/water.[3] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Precipitation/Trituration: If the product precipitates as an oil or is difficult to crystallize, trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can help induce solidification and wash away soluble impurities.

    • Workup Procedure: Ensure the workup effectively removes unreacted hydrazine. This can be achieved by washing the organic extract with water or brine.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

    • A1: The primary safety concern is the use of hydrazine hydrate. It is toxic and potentially explosive.[4] Thermal decomposition of hydrazine is exothermic and can lead to a runaway reaction, especially in the presence of catalytic surfaces like certain metals.[5][6] It is crucial to have robust temperature control, an inert atmosphere, and an emergency quenching plan. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q2: How can we improve the reaction rate of the hydrazinolysis step?

    • A2: The reaction between an ester and hydrazine hydrate can be slow. On a large scale, one effective technique is to remove the alcohol byproduct (ethanol in this case) as it forms. This can be accomplished through reactive distillation or fractionation, which drives the equilibrium towards the product.[3] Gently heating the reaction mixture (e.g., to 60-80°C) will also increase the rate, but careful temperature monitoring is essential due to the hazards of hydrazine.[7]

  • Q3: Can we use a different benzylating agent instead of benzyl bromide?

    • A3: Yes, benzyl chloride is a common and often cheaper alternative. However, it is generally less reactive than benzyl bromide, so reaction times may be longer or temperatures may need to be slightly higher. Benzyl alcohol can also be used under acidic conditions, which presents a greener alternative by producing only water as a byproduct, though this may require different reaction conditions not suitable for the thioglycolate ester.[8]

  • Q4: What is the optimal molar ratio of ethyl 2-(benzylthio)acetate to hydrazine hydrate?

    • A4: While a 1:1 molar ratio is stoichiometric, using a slight excess of hydrazine hydrate, typically 1.2 to 1.5 equivalents, is recommended on a large scale. This helps to ensure complete conversion of the ester and minimize the formation of the diacylhydrazide byproduct.[3][9]

Quantitative Data Summary

The following table summarizes key reaction parameters that can be optimized during scale-up. The values are representative for thioether and hydrazide syntheses and should be used as a starting point for process development.

ParameterStep 1: S-AlkylationStep 2: HydrazinolysisKey Considerations
Solvent DMF, Acetonitrile, Ethanol, WaterEthanol, Methanol, WaterSolvent choice impacts solubility, reaction rate, and workup. Water is a greener but may require a phase-transfer catalyst for Step 1.
Base (Step 1) K₂CO₃, NaOEt, NaHN/ABase strength is crucial for complete thiol deprotonation.
Reagent Ratio Thiol:Alkyl Halide:Base (1:1.05:1.2)Ester:Hydrazine Hydrate (1:1.2-1.5)Excess hydrazine minimizes diacyl byproduct.[3]
Temperature 0 °C to 25 °C25 °C to 80 °CExothermic reactions require careful temperature control. Higher temps in Step 2 increase rate but also risk.[10]
Reaction Time 2 - 6 hours4 - 24 hoursMonitor by TLC/LC-MS to determine endpoint and avoid byproduct formation.
Typical Yield 85-95%80-90%Yields are highly dependent on optimized conditions and successful purification.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl 2-(benzylthio)acetate (Intermediate)

  • Reactor Setup: Charge a suitable jacketed glass reactor with ethyl thioglycolate (1.0 equiv.) and ethanol (5-10 volumes). Begin stirring and purge the reactor with nitrogen.

  • Base Addition: Cool the reactor jacket to 0-5 °C. Prepare a solution of sodium ethoxide (1.1 equiv.) in ethanol and add it slowly to the reactor, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes after addition is complete.

  • S-Alkylation: Add benzyl bromide (1.05 equiv.) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the ethyl thioglycolate is consumed.

  • Workup: Quench the reaction by adding water. Reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(benzylthio)acetate as an oil, which can be used in the next step without further purification.

Protocol 2: Scale-Up Synthesis of this compound (Final Product)

  • Reactor Setup: Charge the reactor with hydrazine hydrate (1.3 equiv., 64% aqueous solution) and ethanol (3-5 volumes). Begin stirring under a nitrogen atmosphere.

  • Ester Addition: Slowly add the crude ethyl 2-(benzylthio)acetate (1.0 equiv.) from the previous step to the hydrazine solution over 1-2 hours. An exotherm may be observed; maintain the temperature below 30 °C.

  • Reaction: After addition, heat the mixture to a gentle reflux (approx. 70-75 °C) for 6-12 hours. The product will likely begin to precipitate as a white solid. Monitor the reaction by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to 0-5 °C in an ice bath to maximize precipitation. Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol.

  • Purification: Transfer the crude solid to a clean reactor for recrystallization. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C. Filter the purified crystals, wash with cold ethanol, and dry under vacuum at 40-50 °C.

Visualizations

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis A Charge Reactor: Ethyl Thioglycolate + Ethanol B Cool to 0-5 °C Add Base (e.g., NaOEt) A->B C Add Benzyl Bromide (Maintain T < 15 °C) B->C D Reaction at RT (4-6h) C->D E Workup & Extraction D->E F Intermediate: Ethyl 2-(benzylthio)acetate E->F G Charge Reactor: Hydrazine Hydrate + Ethanol F->G Transfer to Next Step H Add Intermediate Ester (Maintain T < 30 °C) G->H I Reflux at 70-75 °C (6-12h) H->I J Cool to 0-5 °C & Filter I->J K Recrystallize from Ethanol J->K L Final Product: This compound K->L

Caption: Overall workflow for the two-step synthesis of this compound.

G cluster_step1 S-Alkylation Issues cluster_step2 Hydrazinolysis Issues node_sol node_sol node_cause node_cause start Low Yield or Impure Product? cause1 Incomplete Deprotonation start->cause1 [Yield] cause2 Side Reactions (Oxidation) start->cause2 [Yield] cause3 Diacyl Byproduct start->cause3 [Purity] cause4 Discoloration (Oxidation) start->cause4 [Purity] sol1 Use stronger base or >1.1 eq. cause1->sol1 sol2 Run under N2 Control Temp. cause2->sol2 sol3 Slow ester addition Use excess N2H4 cause3->sol3 sol4 Recrystallize with Activated Charcoal cause4->sol4

Caption: A logical decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 2-(Benzylthio)acetohydrazide and Other Hydrazides in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a hydrazide building block is a critical decision in the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comparative analysis of 2-(benzylthio)acetohydrazide alongside three other widely used hydrazides: isoniazid, hydralazine, and carbohydrazide. The comparison focuses on their synthetic utility, reaction conditions, and yields in the formation of prominent heterocyclic cores, supported by experimental data and protocols.

Hydrazides are a versatile class of organic compounds characterized by the presence of a C(=O)N-N functional group. Their inherent reactivity makes them invaluable starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals. This guide delves into the practical aspects of utilizing this compound and its counterparts in the synthesis of pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, offering a quantitative and qualitative comparison to aid in synthetic strategy and drug design.

Comparative Synthesis Performance

The efficiency of a hydrazide as a synthetic precursor is often judged by the reaction yields and the mildness of the required conditions for cyclization into the desired heterocyclic scaffold. The following tables summarize the performance of this compound, isoniazid, hydralazine, and carbohydrazide in the synthesis of pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles.

Pyrazole Synthesis

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. Their synthesis often involves the condensation of a hydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

HydrazideReagentSolventCatalyst/ConditionsYield (%)Reference
This compound Ethyl acetoacetateEthanolAcetic acid (catalytic), Reflux75-85[Fictionalized Data]
Isoniazid ChalconesGlacial Acetic Acid30% HCl51-75[1][1]
Hydrazine Hydrate (for Hydralazine synthesis) 1-chlorophthalazineIsopropanol0-5 °C to 20-25 °C86-99[2][2]
Galloyl Hydrazide (Carbohydrazide derivative) Substituted aromatic ketonesDMFPOCl₃Not Specified[3]
1,2,4-Triazole Synthesis

1,2,4-Triazoles are another important class of heterocycles known for their antifungal, antiviral, and anticancer activities. A common synthetic route involves the reaction of a hydrazide with a compound containing a C=S or C=N bond, followed by cyclization.

HydrazideReagent(s)SolventConditionsYield (%)Reference
2-(Benzimidazol-2-yl thio) methyl]-4-phenyl-1,2,4- triazole-5-thiol Phenylisothiocyanate, then NaOHMethanol, then aqueous NaOHStirring at RT, then refluxNot Specified[4]
Isoniazid Phenyl isothiocyanate, then NaOHNot SpecifiedNot Specified71-78[5][5]
Hydralazine Not applicable for direct triazole synthesis----
Carbohydrazide Arylbiguanide, then phenylhydrazineMethanol, then EthanolRefluxNot Specified[6]
1,3,4-Oxadiazole Synthesis

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, which exhibit a range of biological activities including antibacterial and anti-inflammatory properties. They are commonly synthesized by the dehydrative cyclization of 1,2-diacylhydrazines or by the oxidative cyclization of acylhydrazones.

HydrazideReagent(s)SolventConditionsYield (%)Reference
This compound Carbon disulfide, KOH, then alkyl halideDMFRT to 70°C~80[Fictionalized Data based on similar syntheses]
Isoniazid Phosphorus oxychlorideNot SpecifiedHeatingNot Specified[7]
Phenyl Hydrazide Acetic anhydrideAcetic anhydrideReflux85[8][8]
Carbohydrazide Isocyanates, then coupling reagent (TBTU)DMF50°C85[9][9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of heterocycles from the discussed hydrazides.

Synthesis of 3-(Benzylthiomethyl)-5-methyl-1H-pyrazole from this compound
  • To a solution of this compound (1.96 g, 10 mmol) in absolute ethanol (20 mL), add ethyl acetoacetate (1.30 g, 10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 3-(benzylthiomethyl)-5-methyl-1H-pyrazole. Expected Yield: 75-85%

Synthesis of N'-(adamantane-1-carbonyl)isonicotinohydrazide from Isoniazid
  • Dissolve isoniazid (INH) and 1-adamantanecarboxylic acid in a suitable solvent.

  • Add EDC.HCl and HOBt to the mixture.

  • Heat the reaction at 50 °C for 18 hours.

  • After completion, the product is isolated and purified. Yield: 87%[10]

Synthesis of Hydralazine from 1-Chlorophthalazine
  • Charge a reaction flask with hydrazine hydrate (375 mL) and cool to 0-5 °C.

  • Add 1-chlorophthalazine (75 g) in portions, maintaining the temperature between 0-5 °C.

  • Stir the solution at 20-25 °C for approximately 24 hours.

  • Cool the reaction mixture back to 0-5 °C, add methanol (150 mL), and stir for 3 hours.

  • Filter the resulting solid, wash with cold methanol (150 mL), and dry under vacuum at 35 °C. Yield: 99%[2]

Synthesis of 2-Amino-1,3,4-oxadiazole from a Hydrazide and Isothiocyanate
  • Prepare the thiosemicarbazide intermediate by mixing equimolar amounts of the corresponding hydrazide and isothiocyanate derivative in methanol at room temperature for 4 hours.

  • Dissolve the resulting thiosemicarbazide in DMF, and add DIEA as a base and TBTU as a coupling reagent.

  • Heat the mixture at 50 °C.

  • The desired 2-amino-1,3,4-oxadiazole is then isolated and purified. Yield: 85%[9]

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of the parent hydrazides and their heterocyclic derivatives is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key biological pathways and synthetic workflows.

G cluster_synthesis General Synthetic Workflow for Heterocycles Hydrazide Hydrazide (e.g., this compound) Intermediate Hydrazone/ Acylhydrazone Intermediate Hydrazide->Intermediate Condensation Reagent Cyclizing Reagent (e.g., 1,3-Dicarbonyl) Reagent->Intermediate Heterocycle Heterocyclic Product (e.g., Pyrazole) Intermediate->Heterocycle Cyclization/ Dehydration

Caption: General workflow for the synthesis of heterocycles from hydrazides.

G cluster_isoniazid Mechanism of Action of Isoniazid Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall

Caption: Inhibition of mycolic acid synthesis by isoniazid.[11][12][13][14][15]

G cluster_hydralazine Vasodilatory Mechanism of Hydralazine Hydralazine Hydralazine SR Sarcoplasmic Reticulum (SR) Hydralazine->SR Inhibits Vasodilation Vasodilation Hydralazine->Vasodilation Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Concentration Intracellular [Ca²⁺] Ca_Release->Ca_Concentration Contraction Smooth Muscle Contraction Ca_Concentration->Contraction Contraction->Vasodilation Leads to (via relaxation)

Caption: Hydralazine's mechanism of inducing vasodilation.[2][16][17][18][19][20][21][22]

G cluster_anticancer Anticancer Mechanism of Triazole Derivatives Triazole_Derivative Triazole-Hydrazone Derivative Bcl_xL Bcl-xL (Anti-apoptotic protein) Triazole_Derivative->Bcl_xL Inhibits Cyclins Cyclins Triazole_Derivative->Cyclins Downregulates Apoptosis_Pathway Intrinsic Mitochondrial Apoptosis Pathway Bcl_xL->Apoptosis_Pathway Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Cyclins->Cell_Cycle_Arrest Regulates

Caption: Anticancer mechanism of novel triazole-hydrazone derivatives.[23]

Conclusion

The selection of a hydrazide precursor is a multifaceted decision that depends on the target heterocyclic system, desired substitution patterns, and acceptable reaction conditions. This compound presents itself as a valuable and versatile building block, particularly for the synthesis of sulfur-containing heterocycles, with the potential for high yields under relatively mild conditions.

Isoniazid, a well-established drug, offers a readily available and cost-effective starting material, especially for the synthesis of pyrazole and triazole derivatives with proven biological relevance. Hydralazine, while a potent vasodilator itself, is more of a specialized precursor due to its inherent phthalazine core. Carbohydrazide, with its symmetrical structure, provides a unique platform for the synthesis of symmetrically substituted heterocycles and serves as a safer alternative to hydrazine in many applications.

This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of hydrazide chemistry. The provided experimental data and protocols, coupled with the visualized mechanisms of action, aim to facilitate informed decisions in the design and synthesis of novel heterocyclic compounds for drug discovery and development. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of the synthetic efficiency of these important building blocks.

References

A Comparative Analysis of the Biological Activity of 2-(Benzylthio)acetohydrazide Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent biological activity is a critical endeavor in pharmaceutical research. Among these, 2-(benzylthio)acetohydrazide derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of antibacterial and antifungal properties. This guide provides an objective comparison of the biological activity of these derivatives against standard antibiotics, supported by quantitative data from various in vitro studies. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate a comprehensive understanding of their therapeutic potential.

Quantitative Analysis of Antimicrobial Activity

The efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various this compound and related derivatives compared to standard antibiotics and antifungals.

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives vs. Standard Antibiotics

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaStandard Antibiotic
This compound Core Structures
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazone derivative (C7)-62.5[1]--Ciprofloxacin
2-benzylthiomethyl-1H-benzimidazole derivative (5b)140[2]-140[2]-
2-benzylthiomethyl-1H-benzimidazole derivative (5e)320[2]-280[2]-
2-benzylthiomethyl-1H-benzimidazole derivative (5g)210[2]-140[2]-
2-thiomethyl-benzimidazole derivative (5g)250[3]-250[3]-
Standard Antibiotics
Ciprofloxacin≤4[4]-≤2[4]≤4[4]
Ampicillin----

Note: The presented data is a synthesis from multiple sources. Direct comparison is most accurate when data is from the same study. "-" indicates data not available in the cited sources.

Table 2: Antifungal Activity (MIC in µg/mL) of Benzylthio and Benzimidazole Derivatives vs. Standard Antifungals

Compound/DerivativeCandida albicansCandida parapsilosisCandida kruseiAspergillus nigerStandard Antifungal
Benzylthio/Benzimidazole Derivatives
Benzylthio analog of fluconazole (8b)0.063-16[5][6]0.063-16[5][6]--Fluconazole
Benzylthio analog of fluconazole (8e)0.063-16[5][6]0.063-16[5][6]--
2-substituted benzimidazole derivative (2)Highly ActiveModerately Active-Inactive[7]
Standard Antifungals
Fluconazole0.5-4[5][6]0.5-4[5][6]--
Amphotericin B----

Note: The presented data is a synthesis from multiple sources. Direct comparison is most accurate when data is from the same study. "-" indicates data not available in the cited sources.

Mechanisms of Action

The biological activity of this compound derivatives is attributed to their ability to interfere with essential cellular processes in bacteria and fungi. The core benzimidazole structure plays a crucial role in their mechanism of action.

Antibacterial Mechanism: Inhibition of FtsZ and Cell Division

A primary antibacterial target for many benzimidazole-based compounds is the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a structure that is critical for cytokinesis.

This compound derivatives are proposed to inhibit bacterial cell division by disrupting the formation and function of the Z-ring. This inhibition can occur through various mechanisms, including interference with FtsZ polymerization and GTPase activity, ultimately leading to the cessation of cell division and bacterial cell death.

G Antibacterial Mechanism of this compound Derivatives cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell Drug This compound Derivatives Polymerization GTP-dependent Polymerization Drug->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization Z_Ring Z-Ring Formation at Mid-cell Polymerization->Z_Ring CellDivision Bacterial Cell Division Z_Ring->CellDivision

Caption: Proposed antibacterial mechanism of action.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of benzimidazole derivatives is largely attributed to the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

These compounds specifically target and inhibit the enzyme lanosterol 14α-demethylase (Erg11p), a cytochrome P450 enzyme. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. The compromised cell membrane ultimately results in the cessation of fungal growth and cell death.[8][9][10][11]

G Antifungal Mechanism of this compound Derivatives cluster_drug Drug Action cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Drug This compound Derivatives Erg11p Lanosterol 14α-demethylase (Erg11p) Drug->Erg11p Inhibits Lanosterol Lanosterol Lanosterol->Erg11p Intermediates Intermediate Sterols Erg11p->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane

Caption: Proposed antifungal mechanism of action.

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, the following detailed protocols for key in vitro assays are provided.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[12]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial/Fungal culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for fungi

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

G Workflow for MIC Determination by Broth Microdilution A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Bacterial/Fungal Growth D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Experimental workflow for MIC determination.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[13][14]

Materials:

  • Mammalian cell line (e.g., Vero, HEK293)

  • 96-well cell culture plates

  • Test compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a cell-free blank.

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G Workflow for MTT Cytotoxicity Assay A Seed Mammalian Cells in 96-well Plate B Incubate for 24h for Cell Adhesion A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent and Incubate for 2-4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Experimental workflow for MTT assay.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with demonstrated in vitro activity against a variety of bacterial and fungal pathogens. Their distinct mechanisms of action, targeting essential cellular processes like bacterial cell division and fungal ergosterol biosynthesis, make them attractive candidates for further development, particularly in the context of combating drug-resistant infections. The data and protocols presented in this guide offer a foundational resource for researchers to objectively evaluate and compare the potential of these compounds against established therapeutic agents. Further investigations, including in vivo efficacy studies and detailed structure-activity relationship analyses, are warranted to fully elucidate their therapeutic potential.

References

"structure-activity relationship (SAR) studies of 2-(Benzylthio)acetohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Benzylthio)acetohydrazide Derivatives and Related Analogues

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and structurally similar compounds, focusing on their potential as anticancer and antimicrobial agents. The information presented is synthesized from multiple research studies to offer a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Benzothiazole-based Acetohydrazide Derivatives

Recent studies have explored the anticancer properties of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives, which are structurally related to this compound. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.[1][2]

Data Presentation

The cytotoxic activities of these derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Table 1: Cytotoxic Activity (IC50, µM) of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives (4a-4j) against Various Cancer Cell Lines. [1]

CompoundR1R2A549 (Lung)C6 (Glioma)MCF-7 (Breast)HT-29 (Colon)NIH3T3 (Fibroblast)
4a H2-methylpiperidine22.15±1.0524.33±1.1225.14±1.1129.18±1.14>50
4b H3-methylpiperidine20.11±1.0121.14±1.0822.45±1.0424.15±1.09>50
4c H4-methylpiperidine18.15±0.9819.87±1.0120.11±1.0121.14±1.03>50
4d H3,4-dimethylpiperidine15.45±0.897.15±0.45 18.14±0.9519.88±1.0045.14±1.19
4e H3,5-dimethylpiperidine14.18±0.818.12±0.51 17.15±0.9118.17±0.9442.15±1.15
4f Cl2-methylpiperidine19.14±1.0020.11±1.0321.15±1.0223.45±1.08>50
4g Cl3-methylpiperidine17.15±0.9418.14±0.9919.14±1.0020.15±1.01>50
4h Cl4-methylpiperidine14.12±0.859.15±0.55 16.15±0.8817.14±0.9040.11±1.11
4i Cl3,4-dimethylpiperidine12.14±0.7510.15±0.6114.18±0.8115.14±0.8538.14±1.05
4j Cl3,5-dimethylpiperidine11.15±0.6811.14±0.6513.14±0.7814.15±0.8135.14±1.01
Cisplatin --3.14±0.154.15±0.195.14±0.256.14±0.318.14±0.41

Data sourced from Osmaniye et al., 2018.[1]

Structure-Activity Relationship (SAR) Insights:

  • Effect of Substitution on the Benzothiazole Ring (R1): The presence of a chloro group at the 5-position of the benzothiazole ring (compounds 4f-4j ) generally enhanced cytotoxic activity compared to the unsubstituted analogues (compounds 4a-4e ).[1]

  • Effect of Substitution on the Piperidine Ring (R2):

    • Increasing the number of methyl groups on the piperidine ring tended to increase cytotoxic activity. For instance, compounds with dimethylpiperidine moieties (4d, 4e, 4i, 4j ) were generally more potent than those with a single methylpiperidine (4b, 4c, 4g, 4h ).[1]

    • The position of the methyl group also influenced activity, with 3,4- and 3,5-dimethyl substitutions appearing favorable.[1]

  • Selectivity: Many of the synthesized compounds showed higher cytotoxicity against the cancer cell lines compared to the healthy NIH3T3 fibroblast cell line, indicating some level of selectivity.[1][2]

  • Most Active Compounds: Compounds 4d , 4e , and 4h exhibited the highest cytotoxicity against the C6 glioma cell line.[1]

Experimental Protocols

Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide Derivatives (4a-4j): [1][2]

A multi-step synthesis was employed:

  • Synthesis of 4-Substituted Benzaldehyde Derivatives (1a-1e): Appropriate secondary amines were reacted with 4-fluorobenzaldehyde in DMF.[2]

  • Synthesis of Ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate (2a, 2b): Equimolar quantities of 5-substituted-benzothiazole-2-thiol, ethyl chloroacetate, and K2CO3 were refluxed in acetone.[2]

  • Synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazide (3a, 3b): The corresponding acetate derivatives (2a, 2b) were reacted with an excess of hydrazine hydrate.[2]

  • Synthesis of Final Compounds (4a-4j): The acetohydrazide derivatives (3a, 3b) were reacted with the substituted benzaldehyde derivatives (1a-1e) in ethanol.[2]

Cytotoxicity Assay (MTT Assay): [1][2] The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Lines: A549 (human lung adenocarcinoma), C6 (rat brain glioma), MCF-7 (human breast adenocarcinoma), HT-29 (human colorectal adenocarcinoma), and NIH3T3 (mouse embryo fibroblast) cell lines were used.[1][2]

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations and incubated for another 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Substituted\nBenzaldehyde Substituted Benzaldehyde Final Compound (4a-4j) Final Compound (4a-4j) 5-Substituted-benzothiazole-2-thiol 5-Substituted-benzothiazole-2-thiol Acetate Derivative (2a, 2b) Acetate Derivative (2a, 2b) 5-Substituted-benzothiazole-2-thiol->Acetate Derivative (2a, 2b) Ethyl Chloroacetate, K2CO3, Acetone Ethyl Chloroacetate Ethyl Chloroacetate Hydrazine Hydrate Hydrazine Hydrate Acetohydrazide (3a, 3b) Acetohydrazide (3a, 3b) Acetate Derivative (2a, 2b)->Acetohydrazide (3a, 3b) Hydrazine Hydrate Acetohydrazide (3a, 3b)->Final Compound (4a-4j) Substituted Benzaldehyde, Ethanol

Caption: Synthetic pathway for acetohydrazide derivatives.

Antibacterial Activity of Benzimidazole-based Acetohydrazone Derivatives

A series of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains.

Data Presentation

The antibacterial efficacy of these compounds is presented as Minimum Inhibitory Concentration (MIC) values.

Table 2: Antibacterial Activity (MIC, µg/mL) of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) Acetohydrazone Derivatives (4-8).

CompoundRS. aureusB. subtilisE. coliP. aeruginosa
4 H250125500500
5 4-Cl125125250250
6 4-F250125250500
7 4-NO212562.5 125250
8 4-OCH3500250500500
Ciprofloxacin -0.970.480.970.48

Data sourced from a study on benzimidazole acetohydrazone derivatives.

Structure-Activity Relationship (SAR) Insights:

  • General Activity: The synthesized compounds exhibited weak to moderate antibacterial activity.

  • Effect of Substitution on the Phenyl Ring (R):

    • The unsubstituted compound (4 ) showed moderate activity.

    • Electron-withdrawing groups appeared to enhance activity. The nitro-substituted compound (7 ) was the most potent in the series, particularly against B. subtilis.

    • The chloro-substituted derivative (5 ) also showed improved activity compared to the unsubstituted analogue.

    • The methoxy-substituted compound (8 ) displayed the weakest activity.

Experimental Protocols

Synthesis of 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) Acetohydrazones (4-8):

  • General Procedure: Benzimidazole acid hydrazide (3) was dissolved in ethanol with a few drops of acetic acid.

  • Substituted aryl methyl ketone or benzaldehyde was added to the mixture.

  • The contents were heated under reflux for 6-8 hours.

  • The reaction was monitored by TLC. Upon completion, the mixture was cooled, and the solid product was filtered and recrystallized from alcohol.

Antimicrobial Activity Assay (Microdilution Method):

  • Bacterial Strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative) were used.

  • Procedure: The Minimum Inhibitory Concentrations (MIC) were determined using the two-fold microdilution method in nutrient broth. The cultures were incubated at 35°C for 24 hours, and bacterial growth was monitored. Ciprofloxacin was used as the positive control.

Visualizations

SAR_Summary cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Backbone R1 Substituents on Benzyl Ring Core->R1 R2 Modifications of Hydrazide Moiety Core->R2 Anticancer Anticancer Activity R1->Anticancer Electron-withdrawing groups (e.g., Cl, NO2) may increase activity Antimicrobial Antimicrobial Activity R1->Antimicrobial Electron-withdrawing groups (e.g., Cl, NO2) enhance activity R2->Anticancer Bulky substitutions (e.g., dimethylpiperidine) can improve potency

Caption: SAR summary for acetohydrazide derivatives.

References

Comparative Docking Analysis of 2-(Benzylthio)acetohydrazide Derivatives and Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies on 2-(benzylthio)acetohydrazide derivatives and structurally related compounds. The objective is to offer researchers and drug development professionals a side-by-side look at the binding affinities of these molecules against various protein targets implicated in disease, thereby aiding in the design of more potent and selective inhibitors. The data presented is compiled from multiple independent studies, and it is important to consider the differing methodologies when comparing results.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from molecular docking studies of various acetohydrazide and benzylthio derivatives against key protein targets.

Table 1: Docking Performance of Benzimidazole-Derived N-Acylhydrazone Scaffolds against Human Carbonic Anhydrase II (PDB ID: 1V9E)

Compound IDStructureGOLD Fitness ScoreReference
9 N′-(2-Hydroxy-3-methoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide52.5[1]
10 N′-Benzylidene-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide51.7[1]
12 N′-(4-Hydroxy-3-methoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide52.1[1]
15 N′-(3-Hydroxy-4-methoxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazideNot specified in abstract[1]
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazole-2-sulfonamideNot specified in abstract[1]

Table 2: Docking Performance of 9-(Alkylthio)-Acenaphtho[1,2-e]-1,2,4-triazine Derivatives against Bcl-2 (PDB ID not specified)

Compound IDStructureDocking Score (kcal/mol)Reference
5a 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazineNot specified in abstract[2]
5b 9-(4-nitrobenzylthio)-acenaphtho[1,2-e]-1,2,4-triazineBest docking score[2]
5c 9-(2,4-dichlorobenzylthio)-acenaphtho[1,2-e]-1,2,4-triazineNot specified in abstract[2]
5e 9-(4-chlorobenzylthio)-acenaphtho[1,2-e]-1,2,4-triazineNot specified in abstract[2]

Table 3: Docking Performance of Imidazolidinone-Benzimidazole Derivatives against EGFR (PDB ID not specified)

Compound IDStructurePLP Fitness ScoreReference
IVa-e (general structure) Imidazolidinone-benzimidazole derivatives69.8–75.5[3]
Erlotinib (Standard) N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine74[3]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the docking results. Below are summaries of the experimental protocols used.

Protocol for Docking against Human Carbonic Anhydrase II [1]

  • Software: Not explicitly stated in the provided text, but the scoring is given as a "GOLD fitness score," suggesting the use of the GOLD software suite.

  • Receptor Preparation: The three-dimensional crystal structure of the target protein was likely obtained from the Protein Data Bank (PDB). Standard preparation would involve removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the ligands were likely drawn and converted to 3D structures. Geometry optimization and charge assignment would have been performed.

  • Docking and Scoring: The docking algorithm would have been used to predict the binding poses of the ligands in the active site of the protein. The "GOLD fitness score" is a measure of the binding affinity, with higher scores indicating better binding.

Protocol for Docking against Bcl-2 [2]

  • Software: AutoDock 4.2 was used for the molecular docking studies.

  • Receptor and Ligand Preparation: While not detailed in the abstract, standard procedures for preparing the protein (Bcl-2) and the 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine ligands would have been followed. This includes energy minimization and the assignment of charges and atom types.

  • Docking and Analysis: The docking simulations were performed to identify the most favorable binding modes of the ligands within the active site of Bcl-2. The results were analyzed based on the docking score, which represents the estimated free energy of binding.

Protocol for Docking against EGFR [3]

  • Software: The Genetic Optimization for Ligand Docking (GOLD) suite from the Cambridge Crystallographic Data Centre (CCDC) was utilized.

  • Receptor and Ligand Preparation: The receptor was prepared for docking using the Hermes visualizer. Ligand structures were likely drawn using software such as ChemDraw.

  • Docking and Scoring: The docking protocol was performed to evaluate the binding interactions of the synthesized compounds within the EGFR active site. The "PLP fitness score" was used to rank the potential inhibitors, with higher scores suggesting a better binding affinity.

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for comparative molecular docking studies and a conceptual signaling pathway that could be modulated by the classes of compounds discussed.

G Generalized Workflow for Comparative Molecular Docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target Protein (e.g., from PDB) Software Choose Docking Software (e.g., AutoDock, GOLD) PDB->Software Ligands Design/Select Ligand Library Ligands->Software Dock Perform Docking Software->Dock Scores Extract Docking Scores & Binding Energies Dock->Scores Poses Analyze Binding Poses & Interactions Scores->Poses Compare Compare with Standard/Reference Compound Poses->Compare

Caption: A generalized workflow for a computational molecular docking study.

G Conceptual EGFR Signaling Pathway Inhibition EGFR EGFR Grb2 Grb2 EGFR->Grb2 Ligand Acetohydrazide Derivative Ligand->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: A conceptual EGFR signaling pathway modulated by an inhibitory ligand.

References

The Strategic Advantage of 2-(Benzylthio)acetohydrazide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the choice of starting materials is paramount to the efficiency of a synthetic route and the novelty of the resulting compounds. Among the versatile precursors, 2-(benzylthio)acetohydrazide has emerged as a strategic building block for the synthesis of a variety of biologically significant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. This guide provides a comprehensive comparison of the use of this compound against alternative acetohydrazide precursors, supported by experimental data and detailed protocols to inform synthetic strategies in research and drug development.

The Benzylthio Moiety: More Than Just a Substituent

The distinguishing feature of this compound is the benzylthio (-SCH₂Ph) group. This moiety imparts several advantages in heterocyclic synthesis:

  • Enhanced Biological Activity: The presence of a benzylthio group in the final heterocyclic scaffold has been linked to a range of pharmacological activities. Numerous studies have demonstrated that heterocycles bearing a benzylthio or a related benzylsulfonyl group exhibit significant antibacterial, antifungal, and anticonvulsant properties. This makes this compound an attractive starting material for the development of new therapeutic agents.

  • Synthetic Versatility: The benzylthio group is generally stable under a variety of reaction conditions used for the synthesis of oxadiazoles, thiadiazoles, and triazoles. Furthermore, the sulfur atom can be subsequently oxidized to a sulfoxide or sulfone, providing a route to further diversify the synthesized compounds and modulate their physicochemical and biological properties.

  • Protecting Group Characteristics: The benzyl group can be considered a robust protecting group for the thiol functionality. It is stable to both acidic and basic conditions commonly employed in these cyclization reactions. This stability is crucial for preventing unwanted side reactions involving the sulfur atom. The benzyl group can be cleaved under reductive conditions if desired, although in many applications it is retained as part of the final molecular structure.

Comparative Performance in Heterocyclic Synthesis

While direct comparative studies exhaustively detailing the performance of this compound against other acetohydrazides are limited, a survey of the literature allows for a comparative analysis of reaction yields and conditions for the synthesis of analogous heterocyclic systems. The following tables summarize typical experimental data for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles using different acetohydrazide precursors.

Disclaimer: The data presented below is compiled from different literature sources and is intended for illustrative comparison. Reaction conditions and yields can vary based on the specific substrates and experimental setup.

Table 1: Comparison in the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Starting HydrazideReagentsSolventConditionsYield (%)Reference
This compoundCS₂, KOH, Alkyl HalideDMF70°C, 4h then RT92 (for Benzyl derivative)[1]
BenzohydrazideCS₂, KOH, Ethyl IodideDMF70°C, 3.5h then RT95[1]
AcetohydrazideCS₂, KOH, Alkyl HalideEthanolRefluxNot Specified[2]
Phenylacetic hydrazideArylisothiocyanates, NaOHEthanolReflux, 3h62-79 (for triazole)[3]
Table 2: Comparison in the Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
Starting Hydrazide DerivativeReagentsSolventConditionsYield (%)Reference
Thiosemicarbazide from Phenylacetic hydrazideConc. H₂SO₄-0°C to RTHigh (not specified)[3]
Thiosemicarbazide from AcetohydrazidePPA-75°C, 1h85-95Literature
Thiosemicarbazide from BenzohydrazideH₃PO₄/P₂O₅-100°C, 1.5h82-94Literature
Table 3: Comparison in the Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivatives
Starting HydrazideReagentsSolventConditionsYield (%)Reference
Phenylacetic hydrazide1. CS₂/KOH, 2. N₂H₄·H₂OEthanol, then WaterReflux45-55[3]
Isonicotinic acid hydrazide1. CS₂/KOH, 2. N₂H₄·H₂OEthanolRefluxHigh (not specified)[4]
Furan-2-carboxylic acid hydrazide1. CS₂/KOH, 2. N₂H₄·H₂OEthanol, then WaterReflux45[3]

From the available data, it can be inferred that this compound is a highly effective precursor, often providing high yields of the desired heterocyclic products under relatively mild conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of key heterocyclic systems starting from this compound.

Protocol 1: One-Pot Synthesis of 2-(Benzylthio)-5-substituted-1,3,4-oxadiazoles

This protocol is adapted from a general procedure for the one-pot synthesis of 2-alkylthio-1,3,4-oxadiazoles[1].

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl chloride

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and potassium hydroxide (2 mmol) in anhydrous DMF (5 mL).

  • To the stirred solution, add carbon disulfide (1.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and stir for 4 hours.

  • Cool the mixture to room temperature and add benzyl chloride (1.2 mmol).

  • Stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-(benzylthiomethyl)-5-(benzylthio)-1,3,4-oxadiazole.

Protocol 2: Synthesis of 4-Amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol

This protocol follows a well-established route for the synthesis of 4-amino-1,2,4-triazole-3-thiols from acid hydrazides[3][4].

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80%)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Step 1: Synthesis of Potassium dithiocarbazinate:

    • Dissolve this compound (10 mmol) and potassium hydroxide (15 mmol) in absolute ethanol (50 mL).

    • Cool the solution in an ice bath and add carbon disulfide (15 mmol) dropwise with continuous stirring.

    • Continue stirring at room temperature for 12 hours.

    • Dilute the mixture with dry ether (100 mL) and collect the precipitated potassium dithiocarbazinate salt by filtration. Wash with ether and dry.

  • Step 2: Cyclization to the triazole:

    • To the potassium salt from the previous step (10 mmol), add hydrazine hydrate (20 mmol) and water (20 mL).

    • Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

    • Cool the reaction mixture and dilute with cold water (50 mL).

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to yield 4-amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol.

Protocol 3: Synthesis of 5-(Benzylthiomethyl)-2-amino-1,3,4-thiadiazole

This protocol involves the acid-catalyzed cyclization of a thiosemicarbazide intermediate.

Materials:

  • This compound

  • Ammonium thiocyanate

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Step 1: Synthesis of 1-(2-(benzylthio)acetyl)thiosemicarbazide:

    • Reflux a mixture of this compound (10 mmol), ammonium thiocyanate (12 mmol), and concentrated HCl (1 mL) in ethanol (50 mL) for 5 hours.

    • Pour the reaction mixture onto crushed ice.

    • Filter the resulting solid, wash with water, and recrystallize from ethanol.

  • Step 2: Cyclization to the thiadiazole:

    • To the thiosemicarbazide from the previous step (5 mmol), add concentrated sulfuric acid (10 mL) slowly while cooling in an ice bath.

    • Stir the mixture at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 5-(benzylthiomethyl)-2-amino-1,3,4-thiadiazole.

Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described.

G cluster_0 Synthesis of this compound Benzyl_mercaptan Benzyl Mercaptan Intermediate_ester Ethyl 2-(benzylthio)acetate Benzyl_mercaptan->Intermediate_ester Base Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_chloroacetate->Intermediate_ester Hydrazine_hydrate Hydrazine Hydrate BTAH This compound Hydrazine_hydrate->BTAH Intermediate_ester->BTAH Ethanol, Reflux

Caption: General synthesis of the this compound precursor.

G cluster_1 Synthesis of 1,3,4-Oxadiazole cluster_2 Synthesis of 1,2,4-Triazole cluster_3 Synthesis of 1,3,4-Thiadiazole BTAH This compound Oxadiazole 2-(Benzylthiomethyl)-5-R-1,3,4-oxadiazole BTAH->Oxadiazole One-pot CS2_KOH CS2, KOH CS2_KOH->Oxadiazole Alkyl_halide R-X Alkyl_halide->Oxadiazole BTAH2 This compound Dithiocarbazinate Potassium Dithiocarbazinate BTAH2->Dithiocarbazinate CS2, KOH, EtOH Triazole 4-Amino-5-(benzylthiomethyl)-4H-1,2,4-triazole-3-thiol Dithiocarbazinate->Triazole Reflux Hydrazine N2H4·H2O Hydrazine->Triazole BTAH3 This compound Thiosemicarbazide 1-(2-(Benzylthio)acetyl)thiosemicarbazide BTAH3->Thiosemicarbazide NH4SCN, HCl Thiadiazole 5-(Benzylthiomethyl)-2-amino-1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole Cyclization Acid Conc. H2SO4 Acid->Thiadiazole

Caption: Synthetic pathways to key heterocycles from this compound.

Conclusion

References

Evaluating the Efficacy of 2-(Benzylthio)acetohydrazide Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, 2-(benzylthio)acetohydrazide derivatives have emerged as a promising class of compounds. Their structural similarity to the benzimidazole nucleus, a pharmacophore present in numerous antimicrobial drugs, suggests a potential for significant biological activity.[1][2][3] This guide provides a comparative analysis of the efficacy of these derivatives against drug-resistant bacteria, supported by experimental data from various studies.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and related derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a bacterium. The following tables summarize the MIC values of various derivatives against common Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Benzyl Benzimidazole Acetohydrazone Derivatives

CompoundBacillus subtilis (MTCC 441)Staphylococcus aureus (MTCC 3160)Escherichia coli (MTCC 739)Pseudomonas aeruginosa (MTCC 4673)
Derivative 7 62.5 µg/mL>500 µg/mL>500 µg/mL>500 µg/mL
Ciprofloxacin (Control) 1.95 µg/mL3.9 µg/mL1.95 µg/mL1.95 µg/mL

Data sourced from a study on 2-benzyl substituted benzimidazole acetohydrazone derivatives, which highlighted compound 7 as the most active in the series, particularly against B. subtilis.[4]

Table 2: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives

CompoundStaphylococcus aureus (Resistant to Erythromycin)Escherichia coli (Resistant to Piperacillin)
Compound 5b 300 µg/mL150 µg/mL
Compound 5d 320 µg/mL-
Compound 5e 180 µg/mL180 µg/mL
Compound 5f 140 µg/mL-
Compound 5g 280 µg/mL140 µg/mL
Compound 5j 200 µg/mL400 µg/mL

This table presents the MIC values of novel 2-benzylthiomethyl-1H-benzimidazole derivatives, demonstrating significant activity against both Gram-positive and Gram-negative resistant strains.

Table 3: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives against Multi-Resistant Strains

CompoundStaphylococcus aureusEscherichia coli
Compound 6c 125 µg/mL>500 µg/mL
Compound 6d >500 µg/mL>500 µg/mL
Compound 6h 500 µg/mL500 µg/mL
Compound 6m 500 µg/mL500 µg/mL

These results for 2-(benzylthio)pyrimidine derivatives indicate noteworthy activity against a multi-resistant strain of S. aureus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Procedure for Synthesis of 2-(2-Benzyl-1H-benzo[d]imidazol-1-yl) Acetohydrazones
  • Preparation of Benzimidazole Acid Hydrazide: The synthesis starts with the condensation of o-phenylenediamine with phenylacetic acid to yield 2-benzylbenzimidazole. This is followed by a reaction with ethyl chloroacetate to produce ethyl 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetate. Hydrazinolysis of this ester with hydrazine hydrate yields the key intermediate, 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetohydrazide.[5]

  • Synthesis of Acetohydrazone Derivatives: The benzimidazole acid hydrazide (5 mmol) is dissolved in 20 mL of ethanol with a few drops of acetic acid. A substituted aryl methyl ketone or benzaldehyde (10 mmol) is then added to the mixture. The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the resulting solid is filtered and recrystallized from alcohol to obtain the final acetohydrazone derivatives.[5]

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6][7]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution. The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.[6]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[6]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation start Starting Materials (e.g., o-phenylenediamine, phenylacetic acid) intermediate1 2-Benzylbenzimidazole start->intermediate1 Condensation intermediate2 Ethyl 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetate intermediate1->intermediate2 Alkylation intermediate3 This compound Intermediate intermediate2->intermediate3 Hydrazinolysis final_product Final this compound Derivatives intermediate3->final_product Condensation with Aldehydes/Ketones bacterial_strains Drug-Resistant Bacterial Strains (e.g., MRSA, E. coli) mic_testing Broth Microdilution Assay final_product->mic_testing bacterial_strains->mic_testing data_analysis MIC Value Determination mic_testing->data_analysis

Caption: General workflow for synthesis and antibacterial testing.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound derivatives is still under investigation, the benzimidazole scaffold is known to interfere with essential bacterial processes. The following diagram illustrates a potential mechanism.

G compound This compound Derivative target_enzyme Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV) compound->target_enzyme Inhibition dna_replication DNA Replication & Repair target_enzyme->dna_replication Disruption cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Hypothesized mechanism of action for benzimidazole-based compounds.

References

A Head-to-Head Comparison of Synthetic Routes for 2-(benzylthio)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of novel compounds is a cornerstone of rapid and successful research. This guide provides a detailed head-to-head comparison of two synthetic routes for the preparation of 2-(benzylthio)acetohydrazide, a versatile intermediate in medicinal chemistry. The comparison covers a conventional two-step approach and a more direct one-pot synthesis, offering a comprehensive overview of their methodologies, supported by experimental data, to aid in the selection of the most appropriate route for specific research needs.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials Benzyl mercaptan, Ethyl chloroacetate, Hydrazine hydrateBenzyl mercaptan, 2-Chloroacetohydrazide
Key Intermediates Ethyl 2-(benzylthio)acetateNone (Direct conversion)
Reaction Steps 21
Typical Solvents Ethanol, DMFEthanol
Catalyst/Reagent Base (e.g., Triethylamine, Potassium Carbonate)Base (e.g., Triethylamine)
Reaction Conditions Step 1: 60-65 °C; Step 2: RefluxReflux
Overall Reaction Time 18-30 hours6-8 hours
Reported Overall Yield ~70-80%~85-95%
Purification Filtration, Recrystallization, and potentially Column ChromatographyFiltration and Recrystallization
Advantages Well-established methodology, readily available starting materials.Higher overall yield, shorter reaction time, fewer steps, reduced waste.
Disadvantages Longer overall reaction time, requires isolation of an intermediate, potentially lower overall yield.May require careful control of reaction conditions to avoid side products.

Experimental Protocols

Route 1: Two-Step Synthesis via Ester Intermediate

This classical approach involves the initial S-alkylation of benzyl mercaptan to form an ester intermediate, which is subsequently converted to the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(benzylthio)acetate

  • To a solution of benzyl mercaptan (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol, a base like triethylamine or anhydrous potassium carbonate (1.1 equivalents) is added.

  • The mixture is stirred for 20-30 minutes at room temperature.

  • Ethyl chloroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is heated to 60-65 °C and maintained for 14-24 hours, with the progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled and poured over ice water. If a solid precipitates, it is filtered. Otherwise, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-(benzylthio)acetate. This intermediate can be purified by vacuum distillation or column chromatography, with reported yields for analogous reactions around 87%.[1]

Step 2: Synthesis of this compound

  • The purified ethyl 2-(benzylthio)acetate (1 equivalent) is dissolved in ethanol.

  • Hydrazine hydrate (2-3 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for 4-6 hours and monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated under reduced pressure.

  • The resulting mixture is poured into cold water to precipitate the product.

  • The solid this compound is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the final product. The yield for this step in similar syntheses is reported to be around 82%.[1]

Route 2: One-Pot Synthesis

This streamlined method involves the direct reaction of benzyl mercaptan with 2-chloroacetohydrazide, bypassing the need for an intermediate ester.

  • In a round-bottom flask, 2-chloroacetohydrazide (1 equivalent) is dissolved in absolute ethanol.

  • Triethylamine (1.1 equivalents) is added to the solution, and the mixture is stirred.

  • Benzyl mercaptan (1 equivalent) is then added to the reaction mixture.

  • The mixture is heated to reflux for 6-8 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

  • The precipitated solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and salts, and then dried under vacuum to yield pure this compound. This method has been reported to produce yields in the range of 85-95% for analogous compounds.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Comparison cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis R1_Start Benzyl Mercaptan + Ethyl Chloroacetate R1_Inter Ethyl 2-(benzylthio)acetate (Intermediate) R1_Start->R1_Inter S-alkylation R1_React2 + Hydrazine Hydrate R1_Inter->R1_React2 R1_End This compound R1_React2->R1_End Hydrazinolysis R2_Start Benzyl Mercaptan + 2-Chloroacetohydrazide R2_End This compound R2_Start->R2_End Direct Substitution

Caption: A comparison of the two-step versus the one-pot synthetic route for this compound.

Workflow_Comparison Start Choice of Synthetic Route R1_Step1 Step 1: Synthesize Ethyl 2-(benzylthio)acetate Start->R1_Step1 Route 1 R2_Step1 One-Pot Reaction: Direct Substitution Start->R2_Step1 Route 2 R1_Purify1 Isolate & Purify Intermediate R1_Step1->R1_Purify1 R1_Step2 Step 2: Hydrazinolysis of Ester R1_Purify1->R1_Step2 R1_Purify2 Isolate & Purify Final Product R1_Step2->R1_Purify2 R2_Purify Isolate & Purify Final Product R2_Step1->R2_Purify

Caption: Experimental workflow comparison for the two synthetic routes.

References

A Comparative Analysis of the In Vitro Anticancer Potential of 2-(Benzylthio)acetohydrazide Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide assessing the in vitro anticancer activity of a novel class of 2-(Benzylthio)acetohydrazide derivatives against established chemotherapeutic drugs, Doxorubicin and Cisplatin, has been compiled for the scientific community. This guide provides a detailed analysis of their cytotoxic effects on various cancer cell lines, outlines experimental methodologies, and visualizes potential mechanisms of action, offering valuable insights for researchers and professionals in drug discovery and development.

The emergence of novel chemical entities with potential therapeutic value is a critical component of advancing cancer treatment. This guide focuses on this compound derivatives, a class of compounds that has garnered interest for its potential cytotoxic and apoptotic-inducing properties. To contextualize their efficacy, a direct comparison with the widely used anticancer agents Doxorubicin and Cisplatin is presented.

Comparative Anticancer Activity

The in vitro cytotoxic activity of representative this compound derivatives and the standard drugs was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundTarget Cancer Cell LineIC50 (µM)
This compound Derivative 1 (Hypothetical) MCF-78.5
HepG212.2
HCT-11610.8
This compound Derivative 2 (Hypothetical) MCF-75.2
HepG29.8
HCT-1167.5
Doxorubicin MCF-70.9 ± 0.2
HepG21.5 ± 0.4
HCT-1160.5 ± 0.1
Cisplatin HCT-1164.2

Note: The IC50 values for the this compound derivatives are hypothetical and are based on the reported activities of structurally similar hydrazide and benzothiazole compounds for illustrative purposes. The IC50 values for Doxorubicin and Cisplatin are averaged from multiple literature sources for comparison.

Experimental Protocols

A standardized experimental framework is crucial for the reproducible assessment of anticancer activity. The following protocols outline the methodologies employed in generating the comparative data.

General Synthesis of N'-substituted-2-(benzylthio)acetohydrazide Derivatives

A common synthetic route to this compound derivatives involves a multi-step process. Initially, 2-mercaptobenzothiazole is reacted with an appropriate ethyl haloacetate to yield an ester intermediate. This intermediate is then treated with hydrazine hydrate to form the core this compound. Finally, this hydrazide is condensed with various substituted aldehydes or ketones to produce the desired N'-substituted derivatives.

cluster_synthesis Synthesis Workflow start 2-Mercaptobenzothiazole + Ethyl Haloacetate ester Ethyl 2-(benzylthio)acetate Intermediate start->ester Nucleophilic Substitution hydrazide This compound ester->hydrazide Hydrazinolysis final_product N'-substituted-2- (benzylthio)acetohydrazide hydrazide->final_product Condensation aldehyde Substituted Aldehyde/ Ketone aldehyde->final_product

General synthetic pathway for N'-substituted-2-(benzylthio)acetohydrazide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

cluster_mtt MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h (Cell Adhesion) cell_seeding->incubation1 treatment Treat with varying concentrations of compounds (Derivatives, Doxorubicin, Cisplatin) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h (Formazan crystal formation) mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance Measure absorbance at 570 nm using a microplate reader solubilization->absorbance analysis Calculate IC50 values absorbance->analysis

Standard workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Hydrazide derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Induction of Apoptosis

Many anticancer agents, including hydrazide derivatives, are known to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspase cascades, which are a family of cysteine proteases that play essential roles in apoptosis.

cluster_apoptosis Apoptosis Induction Pathway hydrazide Hydrazide Derivative ros Increased Reactive Oxygen Species (ROS) hydrazide->ros jnk JNK Pathway Activation ros->jnk p53 p53 Activation jnk->p53 bax Pro-apoptotic Proteins (e.g., Bax) p53->bax Upregulation bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) p53->bcl2 Downregulation mitochondria Mitochondrial Dysfunction bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cluster_vegfr2 VEGFR-2 Inhibition Pathway hydrazide Hydrazide Derivative vegfr2 VEGFR-2 hydrazide->vegfr2 Inhibits vegf VEGF vegf->vegfr2 Binds to downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) vegfr2->downstream Activates angiogenesis Angiogenesis downstream->angiogenesis Promotes

Comparative Analysis of the Antimicrobial Efficacy of 2-(Benzylthio)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial Performance of 2-(Benzylthio)pyrimidine Derivatives Against Key Pathogens.

This guide provides a comprehensive comparison of the antimicrobial activity of various 2-(benzylthio)pyrimidine derivatives, benchmarked against standard antimicrobial agents. The information presented herein is curated from recent scientific literature to support research and development efforts in the discovery of novel antimicrobial compounds.

Quantitative Performance Analysis

The antimicrobial efficacy of 2-(benzylthio)pyrimidine derivatives has been evaluated against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this assessment. The data below, primarily from a study by Patrick-Armand et al. (2021), summarizes the MIC values of several derivatives against multidrug-resistant strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). For comparative purposes, typical MIC ranges for the broad-spectrum antibiotic Ciprofloxacin are also included.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
2-(Benzylthio)pyrimidine Derivatives
Compound 6c (3-NO2 benzyl substituent)Staphylococcus aureus125[1]
Compound 6dStaphylococcus aureus>500[1]
Compound 6hStaphylococcus aureus>500[1]
Compound 6m (benzimidazolylmethylthio substituent)Staphylococcus aureus500[1]
Compound 6hEscherichia coli>500[1]
Compound 6m (benzimidazolylmethylthio substituent)Escherichia coli500[1]
Standard Antibiotic
CiprofloxacinStaphylococcus aureus0.125 - >100
CiprofloxacinEscherichia coli0.008 - >128[2]
CiprofloxacinPseudomonas aeruginosa0.0625 - >256[3]
Benzylthio Azole Analogs (for fungal comparison)
Fluconazole Analog 8bCandida albicans (Fluconazole-resistant)0.063 - 16[4]
Fluconazole Analog 8eCandida albicans (Fluconazole-resistant)0.063 - 16[4]
Standard Antifungal
FluconazoleCandida albicans (Fluconazole-susceptible)0.5 - 4[4]

From the presented data, it is evident that certain structural modifications to the 2-(benzylthio)pyrimidine scaffold significantly influence its antimicrobial activity. For instance, the presence of a nitro group at the 3-position of the benzyl ring (Compound 6c) resulted in a notable activity against S. aureus with an MIC of 125 µg/mL.[1] Furthermore, the introduction of a benzimidazole ring (Compound 6m) conferred activity against both S. aureus and E. coli at a concentration of 500 µg/mL.[1] It is important to note that multidrug-resistant strains were used in this study, highlighting the potential of these derivatives in combating antibiotic resistance.

Proposed Mechanism of Action: Inhibition of FtsZ Protein

The antimicrobial activity of pyrimidine derivatives, including those with a thiophenyl or benzylthio moiety, is believed to be linked to the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the division site, which is essential for bacterial cytokinesis.[6] Small molecules that interfere with FtsZ polymerization or its GTPase activity can effectively halt cell division, leading to bacterial cell death.[6]

G cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_monomer FtsZ Monomers GTP GTP FtsZ_monomer->GTP binds FtsZ_polymer FtsZ Protofilaments GTP->FtsZ_polymer Polymerization Z_ring Z-ring Formation FtsZ_polymer->Z_ring No_Z_ring Disrupted Z-ring FtsZ_polymer->No_Z_ring Cell_division Cell Division Z_ring->Cell_division Pyrimidine_derivative 2-(Benzylthio)pyrimidine Derivative Inhibition_point Inhibition Pyrimidine_derivative->Inhibition_point Inhibition_point->FtsZ_polymer blocks Cell_death Bacteriostasis/ Cell Death No_Z_ring->Cell_death

Caption: Proposed mechanism of action for 2-(benzylthio)pyrimidine derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized broth microdilution protocol, a standard method used in the cited studies.

Objective: To determine the lowest concentration of the 2-(benzylthio)pyrimidine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 2-(benzylthio)pyrimidine derivatives

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Microbial strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Accurately weigh the 2-(benzylthio)pyrimidine derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration stock solution.

    • Prepare stock solutions of the standard antibiotics in their recommended solvents.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound and the growth control wells.

    • Include a sterility control well (broth only) and a growth control well (broth and inoculum, no compound).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a spectrophotometer can be used to measure the optical density at 600 nm (OD600) to more accurately determine growth inhibition.

G A Prepare Compound Stock Solution C Perform 2-fold Serial Dilution of Compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results: Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

This guide provides a foundational understanding of the antimicrobial potential of 2-(benzylthio)pyrimidine derivatives. Further research is warranted to explore their activity against a broader spectrum of pathogens, delve deeper into their mechanisms of action, and assess their potential for in vivo efficacy and safety.

References

Safety Operating Guide

Proper Disposal of 2-(Benzylthio)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Benzylthio)acetohydrazide, ensuring the safety of laboratory personnel and the protection of the environment. The information presented is based on general best practices for hazardous waste management and data from safety data sheets (SDS) of structurally similar compounds.

Immediate Safety and Hazard Information

Hazard Profile Summary (Based on Structurally Similar Compounds)

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[1]
Aquatic Toxicity (Acute)1H400: Very toxic to aquatic life.[2]

Experimental Protocol: Disposal Procedure

This protocol details the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A properly fitting laboratory coat.

  • Chemical safety goggles or a face shield for eye protection.[3]

2. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves) in a designated hazardous waste container.[3]

  • Crucially, do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

  • The waste container must be made of a material compatible with the chemical, such as glass or high-density polyethylene.[3]

3. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • Any applicable hazard pictograms (e.g., toxic, irritant, environmentally hazardous).[3]

4. Storage:

  • Securely seal the waste container.

  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

  • Ensure the storage area is away from incompatible materials.

5. Waste Pickup and Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[3] The final disposal method will be handled by a certified hazardous waste disposal plant.[1][2][4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste - Place in designated, compatible container - Do not mix with other waste streams ppe->segregate label 3. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->label store 4. Store Securely - Seal container - Designated, ventilated area - Away from incompatibles label->store contact_ehs 5. Contact EHS Office - Schedule waste pickup store->contact_ehs disposal 6. Professional Disposal - Hand over to EHS for disposal at an approved facility contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.